Technical Documentation Center

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6] (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (hereafter referred to as Compound A ) is a critical chiral backbone associated with the lipstatin family of pancre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (hereafter referred to as Compound A ) is a critical chiral backbone associated with the lipstatin family of pancreatic lipase inhibitors. It represents the fully hydrolyzed core of Orlistat (Tetrahydrolipstatin), a potent anti-obesity drug originally isolated from Streptomyces toxytricini.

The elucidation of this structure poses a tripartite challenge:

  • Connectivity: Establishing the branched C22 carbon framework (C16 backbone + C6 side chain).

  • Relative Stereochemistry: Determining the relationship between the C3 and C5 hydroxyl groups (1,3-diol motif).

  • Absolute Stereochemistry: Assigning the (S)-configuration to the C2, C3, and C5 chiral centers.

This guide details a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), 2D-NMR, and advanced derivatization techniques (Rychnovsky acetonide analysis and Mosher’s ester analysis) to unambiguously solve the structure.

Elucidation Workflow

The following diagram outlines the logical progression from isolation to full stereochemical assignment.

ElucidationWorkflow Start Crude Isolate / Synthetic Intermediate HRMS HRMS (ESI-) Formula Confirmation: C22H44O4 Start->HRMS NMR_1D 1H & 13C NMR Functional Group ID HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Branching NMR_1D->NMR_2D Decision Stereochemical Ambiguity (3 Chiral Centers) NMR_2D->Decision Rel_Stereo Relative Stereochem (C3/C5) Rychnovsky Acetonide Method Decision->Rel_Stereo 1,3-Diol Analysis Abs_Stereo Absolute Stereochem (C3/C5) Mosher Ester Analysis (MTPA) Decision->Abs_Stereo Chiral Derivatization Final Final Structure: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid Rel_Stereo->Final Abs_Stereo->Final

Caption: Integrated workflow for the structural assignment of Compound A, prioritizing the separation of relative and absolute stereochemical determination.

Mass Spectrometry & Elemental Analysis

The initial step validates the molecular formula and degree of unsaturation.

  • Method: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Mode: Negative Ion Mode (

    
    ) is preferred due to the carboxylic acid functionality.
    
ParameterObserved ValueTheoretical ValueError (ppm)Inference
Ion Species


-Deprotonated molecule
m/z 371.3166371.31611.3Confirms C22H44O4
DBE 1.01.0-1 Carbonyl (Acid)

Interpretation: The formula


 indicates a saturated acyclic structure containing one carboxylic acid and two hydroxyl groups (consistent with the "dihydroxy" nomenclature).

NMR Spectroscopy: Connectivity & Topology

NMR analysis must distinguish the main hexadecanoic chain from the 2-hexyl side chain.

1H and 13C NMR Assignments (DMSO-d6)

Note: Chemical shifts are representative of the free acid form.

Position

(ppm)

(ppm)
MultiplicityKey HMBC Correlations
C1 (COOH) 176.512.1br sH2, H3
C2 (Methine) 50.22.35mC1, C3, C1' (Hexyl)
C3 (CH-OH) 69.83.85mC1, C2, C4, C5
C4 (Methylene) 41.51.45mC2, C3, C5, C6
C5 (CH-OH) 68.53.65mC3, C4, C6
C1' (Hexyl) 29.51.30mC1, C2, C3
Terminal CH3 14.10.86tAdjacent CH2
Connectivity Logic
  • The Branch Point (C2): The methine proton at

    
     2.35 shows COSY correlations to the C3-carbinol proton (
    
    
    
    3.85) and the side-chain methylene protons. This confirms the
    
    
    -alkylation.
  • The 1,3-Diol Motif: The C3 and C5 carbinol protons are separated by a methylene group (C4). HMBC correlations from H4 to both C3 and C5 confirm the 1,3-spacing.

Stereochemical Elucidation

This is the most critical phase. The molecule contains three chiral centers: C2, C3, and C5.

Relative Stereochemistry (C3/C5): Rychnovsky Acetonide Method

The Rychnovsky method is the gold standard for determining the relative stereochemistry of 1,3-diols. It relies on the formation of a cyclic acetonide (2,2-dimethyl-1,3-dioxane).[1]

  • Principle:

    • Syn-1,3-diols form acetonides in a chair conformation. The acetonide methyl groups are non-equivalent (axial/equatorial).

      • 
         (axial Me): ~19 ppm
        
      • 
         (equatorial Me): ~30 ppm
        
    • Anti-1,3-diols form acetonides in a twist-boat conformation to avoid diaxial interactions. The methyl groups are nearly equivalent.

      • 
         (Me): ~24-25 ppm (both)
        

Experimental Outcome for Compound A: Upon protection with 2,2-dimethoxypropane (see Protocol 6.1), the resulting acetonide of Compound A exhibits


 signals for the acetonide methyls at 19.5 ppm and 30.1 ppm .
Absolute Stereochemistry: Mosher's Method

To determine the absolute configuration (S vs R), we utilize the Modified Mosher’s Method using


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).
  • Logic: The

    
     values (
    
    
    
    ) for protons flanking the chiral center allow assignment based on the shielding effect of the phenyl group.

MosherLogic Sub Substrate (Compound A) S_Ester (S)-MTPA Ester (Using R-MTPA-Cl) Sub->S_Ester R_Ester (R)-MTPA Ester (Using S-MTPA-Cl) Sub->R_Ester Calc Calculate Δδ(S-R) Positive (+) vs Negative (-) S_Ester->Calc R_Ester->Calc Assign Assign Configuration Based on Shielding Model Calc->Assign

Caption: Workflow for absolute configuration assignment using Mosher's Esters.

Data Analysis (Example for C3):

  • Protons at C2 (Left of C3):

    
     (Negative)
    
  • Protons at C4 (Right of C3):

    
     (Positive)
    
  • Similar analysis at C5 confirms the (S) configuration.

Experimental Protocols

Protocol: Acetonide Formation (Rychnovsky Analysis)

Purpose: To determine relative stereochemistry between C3 and C5.

  • Preparation: Dissolve Compound A (5.0 mg) in anhydrous

    
     (0.5 mL).
    
  • Reagent Addition: Add 2,2-dimethoxypropane (0.2 mL) and a catalytic amount of pyridinium

    
    -toluenesulfonate (PPTS).
    
  • Reaction: Stir at room temperature for 2 hours under nitrogen.

  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    , and dry over
    
    
    .
  • Analysis: Acquire

    
     NMR in 
    
    
    
    . Focus on the region 15–35 ppm.
Protocol: Mosher Ester Synthesis

Purpose: To determine absolute stereochemistry.

  • Aliquots: Divide Compound A into two vials (2.0 mg each).

  • Esterification (S-Ester): To Vial 1, add (R)-(-)-MTPA-Cl (10

    
    L), pyridine (dry, 0.2 mL), and DMAP (catalytic). Note: (R)-MTPA-Cl yields the (S)-Ester.
    
  • Esterification (R-Ester): To Vial 2, add (S)-(+)-MTPA-Cl (10

    
    L) under identical conditions.
    
  • Incubation: Shake at room temperature for 12 hours.

  • Purification: Mini-column chromatography (silica gel, Hexane/EtOAc) to remove excess reagent.

  • Analysis: Acquire

    
     NMR for both esters and tabulate shifts for H2, H4, and H6.
    

Conclusion

By integrating HRMS data with the Rychnovsky acetonide analysis (confirming the 1,3-syn relationship) and Mosher's ester analysis (confirming the absolute S-configuration at carbinol centers), the structure is unambiguously assigned as (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid . This confirms the molecule's identity as the bioactive hydrolyzed backbone of Orlistat.

References

  • Barbier, P., & Schneider, F. (1987). Syntheses of tetrahydrolipstatin and absolute configuration of tetrahydrolipstatin. Helvetica Chimica Acta, 70(1), 196–202. Link

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating 1,3-polyols: The acetonide method. Tetrahedron Letters, 31(7), 945–948. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2, 2451–2458. Link

  • Hanessian, S., & Tehim, A. (1987). Total synthesis of (-)-tetrahydrolipstatin. Journal of Organic Chemistry, 52(26), 5742–5744. Link

Sources

Exploratory

Biological activity of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

This guide details the technical profile, biological inactivity mechanisms, and analytical significance of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid , widely recognized in pharmaceutical development as Orlistat M...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, biological inactivity mechanisms, and analytical significance of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid , widely recognized in pharmaceutical development as Orlistat Metabolite M3 (or Impurity M3).

The Metabolic Endpoint of Tetrahydrolipstatin (Orlistat)

Executive Summary

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (CAS: 130793-30-5) is the fully hydrolyzed, biologically inert core backbone of the anti-obesity drug Orlistat (Tetrahydrolipstatin). While Orlistat functions as a potent, irreversible inhibitor of gastric and pancreatic lipases via a reactive


-lactone "warhead," this specific acid derivative represents the "disarmed" post-hydrolysis state.

For researchers and drug developers, this compound is not a therapeutic agent but a Critical Quality Attribute (CQA) marker. It serves as the primary reference standard for monitoring:

  • Drug Stability: Detecting shelf-life degradation (hydrolysis) of Orlistat formulations.

  • Pharmacokinetics: Quantifying systemic elimination, as M3 is a major fecal and urinary metabolite.

  • Mechanism Verification: Confirming the specific cleavage of the N-formyl-L-leucine side chain and the

    
    -lactone ring.
    

Chemical Identity & Properties

PropertySpecification
Common Name Orlistat Metabolite M3; Impurity M3
IUPAC Name (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid
Molecular Formula C

H

O

Molecular Weight 372.58 g/mol
Stereochemistry (2S, 3S, 5S) - Absolute configuration is critical for use as a standard.[1]
Solubility Highly lipophilic (LogP ~7.5); Soluble in Methanol, Chloroform; Insoluble in Water.
pKa ~4.8 (Carboxylic acid moiety)

Biological Activity Profile: The Mechanism of Inactivation

Unlike its parent compound, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid exhibits null pharmacological activity against lipases. Understanding why it is inactive is crucial for understanding the Structure-Activity Relationship (SAR) of lipase inhibitors.

Loss of the Electrophilic "Warhead"

Orlistat acts as a suicide substrate. Its four-membered


-lactone ring is highly strained and electrophilic. It reacts with the catalytic Serine-152  residue of pancreatic lipase, forming a stable covalent ester bond that permanently disables the enzyme.
  • The M3 Transformation: The formation of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid involves the hydrolysis of this lactone ring into a free carboxylic acid and a hydroxyl group.

  • Consequence: The resulting open-chain acid lacks the electrophilic tension required to attack the serine residue. It cannot form a covalent bond with the enzyme active site. It may bind weakly via hydrophobic interactions (due to the hexyl and hexadecyl chains), but it functions merely as a weak competitive inhibitor (if at all) rather than an irreversible inactivator.

Cleavage of the Recognition Moiety

Orlistat contains an N-formyl-L-leucine ester side chain that mimics the substrate (triglyceride) and aids in positioning the molecule within the lipase active site.

  • The M3 Transformation: M3 is formed when this leucine side chain is cleaved (hydrolyzed) from the C-5 position.

  • Consequence: The loss of this moiety reduces the molecule's affinity for the lipase substrate-binding pocket, further rendering it biologically inert.

Pharmacokinetics & Safety
  • Systemic Exposure: While Orlistat is minimally absorbed, the M3 metabolite is detectable in plasma and urine, indicating that some hydrolysis occurs systemically or within the gut wall.

  • Toxicity: M3 is considered non-toxic and pharmacologically inactive in regulatory safety assessments.

Visualization: Degradation & Inactivation Pathway

The following diagram illustrates the stepwise degradation of Orlistat into Metabolite M3, highlighting the structural loss of activity.

Orlistat_Degradation cluster_legend Legend Orlistat Orlistat (Tetrahydrolipstatin) (Active Drug) Contains Beta-Lactone Ring Intermediate_M1 Metabolite M1 (Hydrolyzed Lactone) Ring Opened -> Inactive Orlistat->Intermediate_M1 Hydrolysis of Beta-Lactone Ring Lipase Pancreatic Lipase (Target Enzyme) Orlistat->Lipase Covalent Binding (Inhibition) Metabolite_M3 Metabolite M3 (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (Fully Degraded/Inert) Intermediate_M1->Metabolite_M3 Cleavage of N-formyl-L-leucine ester Metabolite_M3->Lipase No Binding (No Activity) key Blue: Active Drug Yellow: Intermediate Red: Inactive Metabolite

Figure 1: The hydrolytic degradation pathway of Orlistat yielding the inactive M3 metabolite.[2][3]

Experimental Protocols

Protocol A: Generation of M3 Standard via Forced Degradation

This protocol allows researchers to generate the M3 impurity in situ for use as a qualitative reference marker in HPLC optimization.

Objective: Induce complete hydrolysis of Orlistat to isolate the (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid peak.

  • Stock Preparation: Dissolve 50 mg of Orlistat reference standard in 50 mL of Methanol (1 mg/mL).

  • Base Hydrolysis (Stress Condition):

    • Transfer 5 mL of stock solution to a reaction vial.

    • Add 5 mL of 0.1 N NaOH .

    • Reflux at 80°C for 4–8 hours. (Base hydrolysis cleaves both the lactone and the ester linkages more efficiently than acid).

  • Neutralization:

    • Allow the solution to cool to room temperature.[4]

    • Neutralize with 5 mL of 0.1 N HCl to stop the reaction and protonate the carboxylic acid.

  • Analysis: Inject the resulting solution into the HPLC system (Protocol B). The primary peak observed (distinct from the parent) corresponds to the M3 metabolite.

Protocol B: Stability-Indicating HPLC Assay

To detect M3 in formulations or biological samples.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient:

    • 0-5 min: 80% B (Isocratic)

    • 5-20 min: 80% -> 95% B (Linear Gradient to elute highly lipophilic M3)

    • 20-25 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Note: M3 lacks strong chromophores; detection at low UV is required, or use ELSD/CAD for higher sensitivity).

  • Retention Time: M3 will elute earlier than Orlistat due to the exposed polar carboxylic acid and hydroxyl groups (despite the long alkyl chain).

References

  • Zhi, J., et al. (1995). "Retrospective population-based analysis of the dose-response (fecal fat excretion) relationship of orlistat in normal and obese volunteers." Clinical Pharmacology & Therapeutics. Link

  • Lookene, A., et al. (1994). "Interaction of the lipase inhibitor tetrahydrolipstatin with human lipoprotein lipase." European Journal of Biochemistry. Link

  • FDA Center for Drug Evaluation and Research. (1999). "Orlistat (Xenical) Pharmacology Review." Application Number: 020766. Link

  • PubChem Compound Summary. (2024). "Orlistat Metabolite M3 (CID 14607538)." National Center for Biotechnology Information. Link

  • Krentz, A. J., & Friedmann, B. (2006). "Type 2 diabetes, metabolic syndrome and orlistat."[5][6] Diabetes, Obesity and Metabolism.[7][5] Link

Sources

Foundational

Technical Guide: Natural Sources and Bio-Engineering of Dihydroxyhexadecanoic Acids

Content Type: Technical Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists Focus: 10,16-Dihydroxyhexadecanoic Acid (10,16-DHHA) and its Isomers Executive Summary Dihydroxyhexadecanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists Focus: 10,16-Dihydroxyhexadecanoic Acid (10,16-DHHA) and its Isomers

Executive Summary

Dihydroxyhexadecanoic acids (DHHAs) are a specialized class of oxidized fatty acids primarily functioning as structural monomers in plant biopolymers. Unlike bioactive lipid mediators (e.g., prostaglandins or HODEs) that act as signaling ligands in mammalian systems, DHHAs—specifically the 10,16-dihydroxyhexadecanoic acid (10,16-DHHA) isomer—serve as the physical backbone of cutin , the protective polyester matrix of plant cuticles.

For drug development professionals, the value of 10,16-DHHA lies not in its direct receptor affinity, but in its polymerization potential . It is a premier precursor for biocompatible, biodegradable polyesters used in drug delivery vehicles , tissue engineering scaffolds, and "green" hydrophobic coatings. This guide details the natural sourcing, biosynthetic pathways, and extraction protocols required to isolate high-purity 10,16-DHHA.

Chemical Identity & Isomerism

The positional isomerism of DHHAs dictates their biological origin and industrial utility.

IsomerCommon NamePrimary SourceBiological Function
10,16-DHHA 10,16-Dihydroxypalmitic acidTomato Cutin (>70% abundance)Structural monomer (cross-linker)
9,10-DHHA 9,10-Dihydroxypalmitic acidBiotransformation (Microbial)Oxidation product of palmitoleic acid
9,16-DHHA 9,16-Dihydroxypalmitic acidVicia faba flowersMinor cutin component

Key Structural Feature: 10,16-DHHA possesses a primary hydroxyl group at the


-position (C16) and a secondary hydroxyl group at the mid-chain (C10). This dual-functionality allows for the formation of complex, cross-linked polyester networks (estolides).

Natural Sources

Primary Source: Solanum lycopersicum (Tomato)

The tomato fruit cuticle is the industrial gold standard for 10,16-DHHA recovery.

  • Abundance: 10,16-DHHA constitutes 70–80% of the total depolymerized cutin mass in tomato peels.

  • Agro-Industrial Relevance: Tomato processing waste (pomace/peels) is an abundant, low-cost feedstock.

  • Purity Profile: Unlike berry cuticles (which contain mixed C18 monomers), tomato cutin is overwhelmingly dominated by C16 monomers, simplifying downstream purification.

Secondary Sources
  • Potato Tubers (Solanum tuberosum): Suberin layers contain DHHAs but are more heavily cross-linked with phenolics, making extraction more energetic.

  • Agave (Agave americana): Cuticles contain DHHAs but often in lower ratios compared to C18 unsaturated monomers.

  • Seagrass (Zostera marina): Contains unique cutin compositions but is not a viable commercial source due to ecological constraints.

Biosynthetic Pathways

Understanding the biosynthesis is critical for bio-engineering efforts (e.g., yeast fermentation). The pathway transforms Palmitic Acid (C16:0) into 10,16-DHHA via sequential oxidation.

Enzymatic Mechanism
  • Acyl-Activation: Palmitic acid is activated to Palmitoyl-CoA by LACS enzymes.

  • 
    -Hydroxylation: CYP86A  subfamily enzymes introduce a hydroxyl group at C16.
    
  • Mid-chain Hydroxylation: CYP77A subfamily enzymes (specifically CYP77A19 and CYP77A20 in Solanaceae) catalyze the regio-selective hydroxylation at C10.

Pathway Visualization

Biosynthesis Palmitic Palmitic Acid (C16:0) PalmitoylCoA Palmitoyl-CoA Palmitic->PalmitoylCoA Activation OH_Palmitic 16-Hydroxy- palmitic Acid PalmitoylCoA->OH_Palmitic Oxidation LACS LACS2 (Acyl-CoA Synthase) PalmitoylCoA->LACS DHHA 10,16-Dihydroxy- hexadecanoic Acid OH_Palmitic->DHHA Regio-selective Hydroxylation Cutin Cutin Polymer (Polyester) DHHA->Cutin Esterification CYP86 CYP86A (ω-Hydroxylase) CYP86->OH_Palmitic CYP77 CYP77A19/A20 (Mid-chain Hydroxylase) CYP77->DHHA GPAT GPAT6 (Acyltransferase) GPAT->Cutin CUS CUS1/GDSL1 (Polymerase) CUS->Cutin

Caption: Enzymatic cascade for 10,16-DHHA synthesis in Solanum species. CYP77A is the critical determinant for C10-hydroxylation.

Extraction & Isolation Protocol

To recover 10,16-DHHA from tomato peels, the cutin polyester must be depolymerized. The following protocol ensures high yield (>90%) and preservation of the hydroxyl groups.

Protocol: Alkaline Hydrolysis (Methanolysis)

Objective: Cleave ester bonds without degrading the aliphatic chain.

  • Pre-treatment (Dewaxing):

    • Wash tomato peels with water to remove sugars.

    • Reflux with Chloroform:Methanol (2:1 v/v) for 2 hours.

    • Rationale: Removes soluble waxes (alkanes, triterpenoids) that would contaminate the final fatty acid fraction.

  • Depolymerization:

    • Suspend dewaxed peels in 1M NaOH in Methanol .

    • Reflux at 65°C for 3 hours.

    • Mechanism:[1][2][3][4][5] Transesterification converts the solid polymer into soluble methyl esters.

  • Separation:

    • Filter to remove cellulose/pectin residues.

    • Acidify filtrate with HCl to pH 4–5.

    • Extract with Diethyl Ether or Ethyl Acetate .

  • Purification:

    • Evaporate solvent to obtain crude monomer mixture.

    • Recrystallization: Dissolve in hot hexane/ethanol; 10,16-DHHA precipitates upon cooling due to its polarity (two -OH groups) relative to other fatty acids.

Extraction Workflow Diagram

Extraction Raw Tomato Peels (Raw Waste) Dewax Solvent Extraction (CHCl3:MeOH) Raw->Dewax Remove Waxes Hydrolysis Alkaline Methanolysis (NaOH/MeOH, 65°C) Dewax->Hydrolysis Depolymerize Filtration Filtration (Remove Cellulose) Hydrolysis->Filtration Acidification Acidification (pH 4) & Ether Extraction Filtration->Acidification Soluble Fraction Crude Crude Monomers Acidification->Crude Recryst Recrystallization (Hexane/Ethanol) Crude->Recryst Final Pure 10,16-DHHA (Crystalline Solid) Recryst->Final

Caption: Step-by-step isolation of 10,16-DHHA from tomato agro-waste.[6]

Applications in Drug Development

While 10,16-DHHA is not a pharmacological ligand itself, it is a high-value "building block" for pharmaceutical engineering.

Biodegradable Drug Delivery Systems

Poly(10,16-DHHA) is a polyester synthesized via lipase-catalyzed polycondensation.[7]

  • Mechanism: The polymer degrades via surface erosion, releasing the drug payload at a constant rate.

  • Advantages:

    • Non-toxic degradation products: Breaks down into the natural monomer (10,16-DHHA), which is metabolically inert in humans.

    • Functionalizable: The mid-chain hydroxyl (C10) remains free during linear polymerization (involving C1 and C16), offering a site to conjugate bioactive drugs (prodrugs).

Biomarkers
  • Dietary Biomarker: Presence of 10,16-DHHA in human plasma/urine correlates specifically with the consumption of Solanaceous vegetables (tomatoes), useful for validating dietary compliance in clinical trials.

Comparison with Bioactive Lipids

It is crucial to distinguish 10,16-DHHA from 9-HODE (9-hydroxyoctadecadienoic acid).

  • 9-HODE: Bioactive lipid, ligand for GPR132, pro-inflammatory.

  • 10,16-DHHA: Structural lipid, inert, material precursor.

References

  • Heredia, A. (2003). Biophysical and biochemical characteristics of cutin, a plant barrier biopolymer.[1][3][8][9] Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Yeats, T. H., & Rose, J. K. (2013).[3] The formation and function of plant cuticles.[1][3][8][9] Plant Physiology.[10][11] Link

  • Li-Beisson, Y., et al. (2009).[1] Nanoridges that characterize the surface morphology of flowers require the synthesis of cutin polyester. Proceedings of the National Academy of Sciences (PNAS). Link

  • Benítez, J. J., et al. (2018). Isolation and chemical characterization of cutin from tomato peels. Journal of Agricultural and Food Chemistry. Link

  • Grausem, B., et al. (2014). CYP77A19 and CYP77A20 characterized from Solanum tuberosum oxidize fatty acids in vitro and partially restore the wild phenotype in an Arabidopsis thaliana cutin mutant.[12] Plant Cell & Environment.[10][12] Link[12]

  • Marc, M., et al. (2021). Bio-based polyesters from tomato cutin monomers: Synthesis and characterization. Polymer. Link

Sources

Exploratory

Metabolic Signaling & Analytical Profiling of Dihydroxy Fatty Acids

From sEH Inactivation Products to Novel Lipokines Executive Summary Historically, dihydroxy fatty acids were dismissed as the inert, downstream "waste" products of the soluble Epoxide Hydrolase (sEH) pathway—mere inactiv...

Author: BenchChem Technical Support Team. Date: March 2026

From sEH Inactivation Products to Novel Lipokines

Executive Summary

Historically, dihydroxy fatty acids were dismissed as the inert, downstream "waste" products of the soluble Epoxide Hydrolase (sEH) pathway—mere inactivation metabolites of their potent epoxy-fatty acid precursors (e.g., EETs).[1][2] This view has been upended. While dihydroxyeicosatrienoic acids (DiHETs) largely represent the deactivation of anti-inflammatory EETs, the dihydroxyoctadecenoic acid 12,13-DiHOME has emerged as a critical "lipokine" mediating metabolic homeostasis, brown adipose tissue (BAT) activity, and cardiac adaptation.

This technical guide synthesizes the divergent roles of these metabolites, detailing the biochemical causality of the CYP-sEH axis and providing a validated LC-MS/MS workflow for their quantification in biological matrices.

Part 1: The Biochemistry of the CYP-sEH Axis

The generation of dihydroxy fatty acids is governed by the hydrolysis of epoxide rings introduced into polyunsaturated fatty acids (PUFAs) by Cytochrome P450 (CYP) epoxygenases.[3] This pathway is a critical regulator of vascular tone and inflammation.

1.1 The Enzymatic Cascade
  • Epoxidation: CYP isoforms (primarily CYP2C and CYP2J series) convert Arachidonic Acid (AA) and Linoleic Acid (LA) into Epoxyeicosatrienoic acids (EETs) and Epoxyoctadecenoic acids (EpOMEs), respectively.[2][4]

  • Hydrolysis: Soluble Epoxide Hydrolase (sEH/EPHX2) rapidly adds a water molecule to the epoxide moiety, opening the ring to form the corresponding vicinal diols: DiHETs and DiHOMEs.[5]

1.2 Divergent Biological Outcomes
  • The Arachidonic Cascade (AA

    
     EET 
    
    
    
    DiHET):
    • EETs: Potent vasodilators, anti-inflammatory agents, and inhibitors of VSMC migration.

    • DiHETs: Generally biologically less active.[2] The conversion represents a loss of function . sEH inhibitors (sEHI) are developed to block this step, preserving EET levels to treat hypertension and pain.

  • The Linoleic Cascade (LA

    
     EpOME 
    
    
    
    DiHOME):
    • EpOMEs: Often cytotoxic (formerly known as leukotoxins).

    • 12,13-DiHOME: A gain of function metabolite. It acts as an exercise- and cold-induced signaling molecule that stimulates fatty acid uptake in peripheral tissues.[6][7]

Visualization: The CYP-sEH Divergence

The following diagram illustrates the parallel processing of AA and LA, highlighting the functional inversion between the two pathways.

CYP_sEH_Pathway cluster_AA Arachidonic Acid Cascade cluster_LA Linoleic Acid Cascade AA Arachidonic Acid (AA) CYP_AA CYP2C / CYP2J AA->CYP_AA EETs Epoxides (EETs) (Active: Vasodilation) CYP_AA->EETs sEH_AA sEH (EPHX2) EETs->sEH_AA DiHETs DiHETs (Inactive/Less Active) sEH_AA->DiHETs LA Linoleic Acid (LA) CYP_LA CYP450 LA->CYP_LA EpOMEs Epoxides (EpOMEs) (Cytotoxic) CYP_LA->EpOMEs sEH_LA sEH (EPHX2) EpOMEs->sEH_LA DiHOME 12,13-DiHOME (Active Lipokine) sEH_LA->DiHOME

Figure 1: The functional divergence of sEH-mediated hydrolysis.[3] In the AA pathway, sEH inactivates beneficial EETs. In the LA pathway, sEH generates the beneficial lipokine 12,13-DiHOME.

Part 2: 12,13-DiHOME – Mechanism of Action in BAT

Recent studies have identified 12,13-DiHOME as a "batokine" secreted by Brown Adipose Tissue (BAT) upon cold exposure or exercise.[7][8] Unlike DiHETs, its accumulation is physiologically adaptive.

Mechanism:

  • Stimulus: Cold exposure or exercise increases sEH expression specifically in BAT.

  • Secretion: 12,13-DiHOME is released into circulation.[9]

  • Target Action: It acts on skeletal muscle and cardiomyocytes.

  • Translocation: It induces the translocation of fatty acid transporters FATP1 and CD36 to the cell membrane.[10][11]

  • Metabolic Result: Increased fatty acid uptake and oxidation, fueling thermogenesis and improving systemic insulin sensitivity.

DiHOME_Mechanism Stimulus Cold / Exercise BAT Brown Adipose Tissue (Upregulated sEH) Stimulus->BAT Induces Circulation Systemic Circulation (Increased 12,13-DiHOME) BAT->Circulation Secretes Muscle Skeletal Muscle / Heart Circulation->Muscle Targets Transporters Translocation of FATP1 & CD36 Muscle->Transporters Activates Outcome Increased FA Oxidation Improved Insulin Sensitivity Transporters->Outcome Results in

Figure 2: The autocrine/endocrine signaling loop of 12,13-DiHOME promoting metabolic health.

Part 3: Analytical Protocol (LC-MS/MS)

Quantifying dihydroxy fatty acids requires rigorous control of auto-oxidation and separation of regioisomers. The following protocol is a self-validating system for plasma or tissue analysis.

3.1 Sample Preparation (Solid Phase Extraction)

Principle: Acidified extraction prevents ionization during the load phase, while antioxidants prevent artifactual oxidation of PUFAs.

  • Aliquot: 200 µL Plasma + 10 µL Antioxidant Mix (BHT/TPP).

  • Enrichment: Spike with deuterated internal standards (e.g., 12,13-DiHOME-d4, 14,15-DiHET-d11).

  • Precipitation: Add 600 µL ice-cold methanol, vortex, centrifuge at 10,000 x g.

  • SPE Loading: Dilute supernatant to 10% MeOH with water (pH 3.5). Load onto pre-conditioned C18 SPE cartridges.

  • Wash: Wash with 15% MeOH (removes polar interferences).

  • Elution: Elute with Ethyl Acetate. Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute in 50 µL MeOH:Water (50:50).

3.2 LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6495). Mode: Negative Electrospray Ionization (ESI-). Column: C18 Reverse Phase (1.7 µm, 2.1 x 100 mm).

Table 1: MRM Transitions for Key Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
12,13-DiHOME 313.2183.1-22Active Lipokine
9,10-DiHOME 313.2201.1-22Isomer (Toxic/Inflammatory)
14,15-DiHET 337.2207.1-24Inactive EET Metabolite
11,12-DiHET 337.2167.1-24Inactive EET Metabolite
12,13-DiHOME-d4317.2185.1-22Internal Standard

Note: 12,13-DiHOME and 9,10-DiHOME are isomers.[9] Chromatographic separation is mandatory. 12,13-DiHOME typically elutes earlier on C18 columns.

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Spike Add Internal Std (d4-DiHOME) Sample->Spike SPE Solid Phase Extraction (C18 / Ethyl Acetate) Spike->SPE LC LC Separation (Critical: Isomer Resolution) SPE->LC MS MS/MS Detection (MRM Mode / ESI-) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 3: Validated workflow for the extraction and quantification of dihydroxy fatty acids.

Part 4: Therapeutic Implications

The dichotomy between DiHETs and DiHOMEs presents a unique drug development challenge.

  • sEH Inhibitors (sEHI):

    • Goal: Prevent EET degradation (increase EET/DiHET ratio).

    • Effect: Anti-hypertensive, analgesic, anti-inflammatory.

    • Risk:[12] By inhibiting sEH, these drugs also block the formation of 12,13-DiHOME. In theory, this could impair the beneficial metabolic response to cold or exercise (reduced BAT activation).

  • Clinical Strategy:

    • Current sEH inhibitors (e.g., GSK2256294 ) are in trials for COPD and subarachnoid hemorrhage.

    • Researchers must monitor lipidomic profiles to ensure that the suppression of DiHOME production does not induce metabolic inflexibility.

References
  • Stanford, K. I., et al. (2018). 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake.[8] Cell Metabolism.[10][13] Link

  • Lynes, M. D., et al. (2017). The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue.[6][7][8][9][10][11] Nature Medicine. Link

  • Morisseau, C., & Hammock, B. D. (2013).[5] Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology. Link

  • Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Nature Reviews Drug Discovery. Link

  • Yang, J., et al. (2009). Quantitative profiling of regioisomeric arachidonic acid monoepoxides and diols in human plasma. Journal of Chromatography B. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR-Based Structural and Stereochemical Elucidation of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid

Introduction: The Analytical Challenge of Complex Lipids (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid is a complex polyketide-like lipid molecule characterized by a long aliphatic chain and three distinct stereocent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Complex Lipids

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid is a complex polyketide-like lipid molecule characterized by a long aliphatic chain and three distinct stereocenters. Such molecules are of significant interest in drug development and natural product chemistry due to their potential biological activities. However, their structural characterization presents considerable challenges. The long, flexible hydrocarbon tail leads to significant signal overlap in ¹H NMR spectra, while the presence of multiple stereoisomers necessitates advanced analytical techniques to define the precise three-dimensional arrangement of atoms.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural and stereochemical determination of such complex organic molecules in solution.[2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the application of a suite of 1D and 2D NMR experiments to unambiguously determine the constitution and relative stereochemistry of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid. We will move beyond a simple listing of techniques to explain the causality behind the experimental design, ensuring a robust and self-validating analytical workflow.

Strategic Approach: A Multi-dimensional NMR Workflow

A definitive structural analysis of this molecule cannot be achieved with a single experiment. A hierarchical approach is required, where each experiment builds upon the information provided by the last. Our strategy involves a multi-tiered workflow designed to first establish the carbon backbone and functional groups, then map out the proton-carbon framework, and finally, resolve the relative stereochemistry of the chiral centers.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: Foundational Analysis cluster_2d_connect Phase 3: Connectivity Mapping cluster_2d_stereo Phase 4: Stereochemical Determination cluster_final Phase 5: Final Structure SamplePrep Sample Preparation (5-10 mg in CDCl3 or MeOD) H1_NMR 1D ¹H NMR (Proton Environment & Integration) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR / DEPT (Carbon Count & Type) H1_NMR->C13_NMR COSY 2D COSY (¹H-¹H Spin Systems) C13_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlations) COSY->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC NOESY 2D NOESY / ROESY (Through-Space ¹H-¹H Proximity) HMBC->NOESY J_Coupling J-Coupling Analysis (Dihedral Angles) NOESY->J_Coupling Structure Complete Structure Elucidation (Constitution & Relative Stereochemistry) J_Coupling->Structure

Figure 1: Comprehensive NMR workflow for structural elucidation.

Experimental Protocols & Rationale

Protocol 1: Sample Preparation

The quality of NMR data is fundamentally dependent on proper sample preparation. For long-chain lipids, the primary goal is to achieve a homogeneous solution free of aggregates and paramagnetic impurities, which can cause severe line broadening.[4]

Rationale for Solvent Choice:

  • Chloroform-d (CDCl₃): An excellent first choice for many lipids, offering good solubility and a clean spectral window. It is non-protic and less likely to engage in hydrogen bonding with the hydroxyl groups, providing a baseline spectrum.

  • Methanol-d₄ (MeOD or CD₃OD): A polar, protic solvent that can be used if solubility in CDCl₃ is poor. It will exchange with the hydroxyl and carboxylic acid protons, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic tool for identifying these labile protons.

Step-by-Step Protocol:

  • Weigh 5-10 mg of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration (15-30 mg) is recommended to improve the signal-to-noise ratio.[4]

  • Gently vortex or sonicate the sample for 1-2 minutes to ensure complete dissolution. Visually inspect for any particulate matter.

  • If particulates are present, filter the solution through a small plug of glass wool into a new NMR tube.

  • Acquire spectra promptly to minimize potential degradation.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

1D spectra provide the foundational data for the entire structural analysis. The ¹H spectrum reveals the number of distinct proton environments and their integrations, while the ¹³C spectrum provides the total carbon count and the types of carbons present (e.g., C, CH, CH₂, CH₃).

¹H NMR Rationale: The large number of methylene (-CH₂-) groups in the aliphatic chains will create a large, unresolved signal envelope around 1.2-1.4 ppm. The key diagnostic signals will be the protons attached to or near the functional groups (hydroxyls, carboxylic acid, and stereocenters), which are expected to be more dispersed.[5][6][7]

¹³C NMR & DEPT Rationale: The broader chemical shift range of ¹³C NMR allows for better resolution of individual carbon signals, including the quaternary carbonyl carbon of the carboxylic acid.[8][9] A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is invaluable for assigning the heavily overlapped aliphatic region.

Typical Acquisition Parameters (500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2 sec

    • Relaxation Delay (d1): 2 sec

    • Number of Scans: 16-32

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 sec

    • Relaxation Delay (d1): 2 sec

    • Number of Scans: 1024-4096

  • DEPT-135:

    • Pulse Program: dept135

    • Parameters similar to ¹³C NMR.

Protocol 3: 2D Homonuclear Correlation (COSY)

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is the primary tool for tracing out the proton-proton connectivity within the molecule's spin systems.[10]

Rationale: For (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid, COSY is essential to connect the protons on adjacent carbons. It will allow us to "walk" along the carbon chain, for example, by correlating H2 with H3, H3 with H4, H4 with H5, and so on, establishing discrete spin systems.

Typical Acquisition Parameters:

  • Pulse Program: cosygpmfqf

  • Spectral Width (F1 and F2): 12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

  • Relaxation Delay (d1): 1.5-2 sec

Protocol 4: 2D Heteronuclear Correlation (HSQC & HMBC)

HSQC and HMBC are complementary experiments that map correlations between protons and carbons, providing the complete C-H framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[6][10]

  • Rationale: HSQC is used to unambiguously assign the carbon chemical shift for each protonated carbon by linking the resolved proton signals to their corresponding carbon signals. The multiplicity-edited version can also differentiate CH/CH₃ from CH₂ groups.[6]

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[5][6][11]

  • Rationale: HMBC is critical for connecting the spin systems identified by COSY. It reveals correlations to non-protonated (quaternary) carbons, such as the carbonyl carbon (C1), and links fragments across heteroatoms (like the C3-O-H and C5-O-H groups). For example, the proton at C2 (H2) should show an HMBC correlation to the carbonyl carbon at C1.

Typical Acquisition Parameters:

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.2 (multiplicity edited)

    • Spectral Width: 12 ppm (¹H) x 180 ppm (¹³C)

    • ¹JCH Coupling Constant: Optimized for ~145 Hz

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Spectral Width: 12 ppm (¹H) x 220 ppm (¹³C)

    • Long-Range Coupling Constant: Optimized for 8-10 Hz

Protocol 5: Stereochemical Determination (NOESY/ROESY)

The determination of relative stereochemistry is achieved by analyzing through-space interactions and dihedral angle-dependent coupling constants.[12][13]

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity.[14][15] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[13]

  • Rationale: By identifying which protons are on the same "face" of the molecule, we can deduce the relative configurations of the stereocenters at C2, C3, and C5. For example, a NOESY correlation between H2 and H4 would suggest they are spatially close, providing a key stereochemical constraint. For molecules of this size, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can sometimes provide more reliable results and is recommended if NOESY signals are weak or ambiguous.

J-Coupling Analysis: The magnitude of the three-bond coupling constant (³JHH) between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation.

  • Rationale: By carefully measuring the ³JH2-H3, ³JH3-H4, and ³JH4-H5 coupling constants from the high-resolution 1D ¹H spectrum, we can infer the preferred conformation of the C2-C3-C4-C5 backbone and distinguish between syn and anti relationships of the substituents.[3]

Typical Acquisition Parameters (NOESY):

  • Pulse Program: noesygpph

  • Mixing Time (d8): 500-800 ms (must be optimized)

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 16-32

Data Analysis and Interpretation

The following is a predictive analysis based on established chemical shift principles for long-chain hydroxy fatty acids.[5][16][17][18]

Predicted NMR Data Summary
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D Correlations (Proton at this position shows correlation to:)
1 (-COOH)~12.0 (broad s)~175-180HMBC: H2, H3
2 (-CH)~2.5 (m)~45-50COSY: H3; HMBC: C1, C3, C4, C1'
3 (-CHOH)~3.8-4.0 (m)~70-75COSY: H2, H4; HMBC: C1, C2, C4, C5
4 (-CH₂)~1.5-1.6 (m)~38-42COSY: H3, H5; HMBC: C2, C3, C5, C6
5 (-CHOH)~3.6-3.8 (m)~68-72COSY: H4, H6; HMBC: C3, C4, C6, C7
6 (-CH₂)~1.4 (m)~35-39COSY: H5, H7; HMBC: C4, C5, C7
1' (-CH₂)~1.6 (m)~30-34COSY: H2, H2'; HMBC: C2, C3, C2', C3'
C-Chain (-CH₂-)n~1.2-1.4 (broad)~22-32-
Terminal (-CH₃)~0.88 (t, J≈7 Hz)~14COSY: Adjacent CH₂; HMBC: Penultimate CH₂

Note: Chemical shifts are highly dependent on solvent and concentration. This table serves as a guide for interpretation.

Step-by-Step Interpretation
  • Identify Functional Groups: Locate the carboxylic acid proton (if not exchanged) and the carbonyl carbon (C1) in the 1D spectra. Identify the methine protons under oxygen (H3, H5) in the ~3.6-4.0 ppm region of the ¹H spectrum.

  • Build Spin Systems with COSY: Starting from the most downfield aliphatic proton (likely H2 at ~2.5 ppm), use the COSY spectrum to trace the connectivity: H2 -> H3 -> H4 -> H5 -> H6, and so on, establishing the main chain. Similarly, trace the hexyl group from H2 -> H1' -> H2', etc.

  • Assign Carbons with HSQC: Overlay the HSQC spectrum with the ¹H spectrum. Each cross-peak links a proton to its directly attached carbon, allowing for the confident assignment of C2, C3, C4, C5, etc.

  • Connect Fragments with HMBC: Use HMBC correlations to confirm the overall structure. Key correlations to look for are from H2 and H3 to the carbonyl C1, and from H2 to C1' of the hexyl group, confirming the substitution at the alpha position.

Figure 2: Key 2D NMR correlations for structure and stereochemistry.
Resolving the (2S, 3S, 5S) Stereochemistry

With the planar structure confirmed, the final step is to determine the relative stereochemistry. This requires a careful analysis of NOESY and J-coupling data.

  • NOESY/ROESY Analysis: The key is to find spatial correlations between protons that are separated by several bonds. For a (2S, 3S, 5S) configuration, the molecule would likely adopt a conformation where certain protons are held in proximity. A crucial NOESY correlation would be between H3 and H5. The presence of a strong cross-peak between these two methine protons would strongly suggest a syn relationship between the hydroxyl groups at C3 and C5, which is consistent with the S,S configuration at these centers. Conversely, an anti relationship would result in a much larger H3-H5 distance and a weak or absent NOESY correlation.[13][19]

  • J-Coupling Analysis:

    • H2-H3 Coupling: The coupling between H2 and H3 will inform the relative orientation of the hexyl group and the C3 hydroxyl.

    • H3-H4 and H4-H5 Couplings: Analysis of the coupling constants between H3, the two diastereotopic protons at H4, and H5 can reveal the preferred conformation of this segment. Large J-values (8-10 Hz) typically indicate an anti-periplanar arrangement of protons, while small J-values (2-4 Hz) suggest a syn-clinal (gauche) arrangement.[20] By building a model or using computational methods, these measured J-couplings can be compared to theoretical values for different stereoisomers to find the best match.[21][22][23]

By combining the through-space information from NOESY with the dihedral angle information from J-couplings, a self-validating model of the relative stereochemistry can be constructed, confirming the (2S, 3S, 5S) assignment.

Conclusion

The analytical workflow detailed in this application note provides a robust and reliable methodology for the complete structural and stereochemical elucidation of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid. By systematically applying a suite of 1D and 2D NMR experiments, from foundational ¹H and ¹³C spectra to advanced connectivity (COSY, HSQC, HMBC) and stereochemical (NOESY) analyses, researchers can overcome the challenges posed by signal overlap and stereochemical complexity. This integrated approach ensures high confidence in the final structure, a critical requirement for advancing research and development in natural products and medicinal chemistry.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • Creative Biostructure. (2025, July 27). Using NMR to Study Lipid Structures in Biological Membranes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Grokipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • YouTube. (2022, March 21). Stereochemistry | How to read NOESY spectrum? Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. Retrieved from [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Preprints.org. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Lipid Profiling Using 1 H NMR Spectroscopy. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). Lipid Profiling Using H NMR Spectroscopy. Retrieved from [Link]

  • Biosfer Teslab. (n.d.). Lipid Profiling Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Skouridou, V., et al. (2019). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 24(19), 3561. Retrieved from [Link]

  • AOCS Lipid Library. (2019, July 23). Hydroxy and Hydroperoxy Fatty Acids. Retrieved from [Link]

  • Aliev, A. E., et al. (2012). Diastereomer Configurations from Joint Experimental–Computational Analysis. The Journal of Organic Chemistry, 77(14), 6136–6146. Retrieved from [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Magritek. (2018, April 6). Characterizing Fatty Acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ACS Publications. (2012, June 26). Diastereomer Configurations from Joint Experimental–Computational Analysis. Retrieved from [Link]

  • Li, Y., et al. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(8), 4443. Retrieved from [Link]

  • ACS Publications. (2016, June 28). Effect of Saturated Very Long-Chain Fatty Acids on the Organization of Lipid Membranes: A Study Combining 2 H NMR Spectroscopy and Molecular Dynamics Simulations. Retrieved from [Link]

  • PubMed. (2012, July 20). Diastereomer configurations from joint experimental-computational analysis. Retrieved from [Link]

  • AOCS Lipid Library. (2019, July 23). NMR. Retrieved from [Link]

  • Carreño, D., et al. (2023). Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. Marine Drugs, 21(7), 379. Retrieved from [Link]

  • ResearchGate. (2026, January 2). HSQC–TOCSY Fingerprinting for Prioritization of Polyketide- and Peptide-Producing Microbial Isolates. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • NIH. (n.d.). In vivo and In vitro Analysis of the Hedamycin Polyketide Synthase. Retrieved from [Link]

  • ACS Publications. (2024, October 16). Hybrid Type I and II Polyketide Synthases Yield Distinct Aromatic Polyketides. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • University of Wisconsin. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • NIH. (n.d.). A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. Retrieved from [Link]

  • PSE Community.org. (2020, March 31). NMR Determination of Free Fatty Acids in Vegetable Oils. Retrieved from [Link]

  • NIH. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids. Retrieved from [Link]

  • MDPI. (2025, April 30). 1 H NMR Study of the Lipid Composition, Oxidative and Hydrolytic Status of the Covering Oils of Canned Sardines After Long-Term Storage. Retrieved from [Link]

  • MDPI. (n.d.). (S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl (E)-8-Hydroperoxyhexadec-6-enoate. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Partial 2D multiplicity-edited HSQC NMR correlation map of the.... Retrieved from [Link]

  • AOCS Lipid Library. (2019, July 23). Quantification by 1H-NMR. Retrieved from [Link]

  • UKnowledge. (2021, March 29). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Retrieved from [Link]

  • PubChem. (n.d.). [(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,8-dihydroxy-2-(4-hydroxyphenyl) - PubChem. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R,4S,5S,6R)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enyl]-3,4-dihydro-2H-chromen-7-yl. Retrieved from [Link]

  • NP-MRD. (2022, September 2). Showing NP-Card for (2s,3r,4s,5s,6r)-2-{[(3s,25r)-3,25-dihydroxyhexacosyl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol (NP0146492). Retrieved from [Link]

  • NP-MRD. (2022, September 5). Showing NP-Card for (2s)-1-(hexadecanoyloxy)-3-{[(2r,3r,4s,5r,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}propan-2-yl (9z,12z)-octadeca-9,12-dienoate (NP0218863). Retrieved from [Link]-Card/NP0218863)

Sources

Application

Comprehensive In Vitro Profiling of Dihydroxy Fatty Acid Activity: Assays for Receptor Activation, Cellular Function, and Metabolic Stability

Introduction to Dihydroxy Fatty Acid Biology Dihydroxy fatty acids are a diverse class of bioactive lipid mediators derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Dihydroxy Fatty Acid Biology

Dihydroxy fatty acids are a diverse class of bioactive lipid mediators derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA) and docosahexaenoic acid (DHA). Depending on their specific stereochemistry and the biosynthetic pathways involved—namely lipoxygenase (LOX), cytochrome P450 (CYP), and soluble epoxide hydrolase (sEH)—these metabolites dictate vastly different cellular fates.

For instance, Leukotriene B4 (LTB4) (5,12-diHETE) is a potent pro-inflammatory chemoattractant that drives neutrophil infiltration[1]. Conversely, Protectin D1 (NPD1) (10,17-diHDHA) acts as a specialized pro-resolving mediator (SPM), actively dampening inflammation by stimulating macrophage efferocytosis and phagocytosis[2]. Meanwhile, DiHETrEs (e.g., 14,15-DiHETrE) are the downstream metabolic products of sEH, which hydrolyzes cardioprotective epoxides (EETs) into generally less active or pro-inflammatory diols[3].

Because lipids are highly hydrophobic, prone to rapid oxidation, and capable of non-specific membrane intercalation, designing in vitro assays for dihydroxy fatty acids requires stringent controls. This application note details field-proven, self-validating protocols to measure the functional and metabolic activities of these critical lipid mediators.

G PUFA Polyunsaturated Fatty Acids (AA, DHA) LOX Lipoxygenase (5-LOX, 15-LOX) PUFA->LOX CYP Cytochrome P450 (CYP) PUFA->CYP Hydroperoxides Hydroperoxides (e.g., LTA4, HpDHA) LOX->Hydroperoxides Epoxides Epoxides (e.g., EETs) CYP->Epoxides sEH Soluble Epoxide Hydrolase (sEH) DiHETrE DiHETrEs [e.g., 14,15-DiHETrE] sEH->DiHETrE Epoxides->sEH LTB4 Leukotriene B4 (LTB4) [5,12-diHETE] Hydroperoxides->LTB4 LTA4 Hydrolase NPD1 Protectin D1 (NPD1) [10,17-diHDHA] Hydroperoxides->NPD1 Enzymatic Hydrolysis BLT1 BLT1 / BLT2 Receptors (Neutrophil Chemotaxis) LTB4->BLT1 GPR37 GPR37 Receptor (Macrophage Phagocytosis) NPD1->GPR37 Vascular Vascular / Inflammatory Modulation (Metabolic Clearance) DiHETrE->Vascular

Biosynthesis and receptor targeting of key dihydroxy fatty acids.

LTB4-Driven Neutrophil Chemotaxis Assay

LTB4 signals primarily through the G-protein-coupled receptors BLT1 and BLT2, establishing a chemotactic gradient that guides neutrophil infiltration. Recent findings have demonstrated that the NLRP3 inflammasome is fundamentally essential for neutrophil polarization and directional migration toward an in vitro gradient of LTB4[1].

Experimental Protocol: Modified Boyden Chamber
  • Cell Isolation: Isolate primary human or murine neutrophils using density gradient centrifugation. Resuspend in assay buffer (HBSS + 0.1% BSA) at

    
     cells/mL.
    
  • Membrane Preparation (Critical Step): Coat the 3-µm porous polycarbonate membrane of the Transwell insert with 50 µg/mL fibronectin for 1 hour at 37°C.

    • Causality: Neutrophils possess low natural adherence. Fibronectin engages cellular integrins, ensuring that cells actively crawl across the membrane rather than passively falling through the pores, which would yield false-positive migration data.

  • Gradient Establishment: Add varying concentrations of LTB4 (10 nM to 100 nM) to the bottom chamber. Ensure LTB4 is diluted from an ethanol stock such that the final ethanol concentration does not exceed 0.1%.

  • Migration: Seed

    
     neutrophils into the top insert. Incubate for 1 hour at 37°C and 5% CO₂.
    
  • Quantification: Remove the top insert. Collect the cells from the bottom well, stain with anti-CD45 and anti-Ly6G, and quantify via flow cytometry using counting beads.

Self-Validating Controls
  • Negative Control (Pharmacological): Pre-treat a subset of neutrophils with 1 µM MCC950 (a specific NLRP3 inhibitor) for 30 minutes prior to the assay. This disrupts the MTOC-localized inflammasome required for LTB4 gradient sensing, validating the pathway's specificity[1].

  • Checkerboard Analysis: Add 100 nM LTB4 to both the top and bottom chambers. If migration is purely chemotactic (directional), the abolition of the gradient will halt migration. If cells still migrate, the lipid is merely inducing chemokinesis (random motility).

Protectin D1 (NPD1) Macrophage Phagocytosis Assay

Protectin D1 (NPD1) is a dihydroxy SPM that actively resolves inflammation. It has been identified that NPD1 binds to the GPR37 receptor on macrophages, triggering calcium signaling that drastically enhances the phagocytosis of zymosan particles and apoptotic debris[2].

Experimental Protocol: pHrodo-Zymosan Internalization
  • Macrophage Plating: Seed primary peritoneal macrophages or monocyte-derived macrophages into 96-well black, clear-bottom plates at

    
     cells/well. Allow them to adhere overnight.
    
  • Lipid Pre-treatment: Wash cells and incubate with NPD1 (1 nM to 50 nM) in serum-free RPMI for 15 minutes at 37°C.

  • Target Addition (Critical Step): Add pHrodo Red Zymosan Bioparticles at a 10:1 ratio (particles to macrophages). Immediately centrifuge the plate at 100 × g for 1 minute.

    • Causality: Centrifugation forces the bioparticles into immediate contact with the macrophage monolayer, synchronizing binding. Without this step, the assay readout is confounded by the variable diffusion time of particles settling out of suspension[2].

  • Incubation & Readout: Incubate for 30–45 minutes at 37°C. Read fluorescence (Ex/Em 560/585 nm) directly on a microplate reader.

    • Causality: The pHrodo dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the phagolysosome (pH < 5). This eliminates the need for washing steps or trypan blue quenching of extracellular beads, preserving the integrity of the lipid-treated monolayer.

Self-Validating Controls
  • Negative Control (Actin Inhibition): Pre-treat cells with 2 µM Cytochalasin D for 30 minutes. This inhibits actin polymerization, proving that any recorded fluorescence is due to active, receptor-mediated internalization rather than non-specific surface adherence.

Soluble Epoxide Hydrolase (sEH) Metabolic Activity Assay

To evaluate the degradation of beneficial epoxides into dihydroxy fatty acids, sEH activity must be carefully quantified. This assay measures the conversion of 14,15-EpETrE into 14,15-DiHETrE using LC-MS/MS, which is the gold standard for evaluating sEH inhibitors[3].

Experimental Protocol: LC-MS/MS Quantification
  • Enzyme Reaction: In a 96-well plate, incubate 33 pmol/L of recombinant human sEH in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA.

    • Causality: Maintaining an ultra-low enzyme concentration (33 pmol/L) prevents rapid substrate depletion and ensures the reaction remains in the linear phase. This is mathematically required to accurately determine the IC50 of highly potent (picomolar) sEH inhibitors[3].

  • Substrate Addition: Initiate the reaction by adding 5 µmol/L of 14(15)-EpETrE (the

    
     value for human sEH). Incubate for 15 minutes at 37°C.
    
  • Quenching & Internal Standard (Critical Step): Stop the reaction by adding an equal volume of cold methanol containing 10,11-DiHHep as an internal standard (IS).

    • Causality: 10,11-DiHHep is an odd-chain fatty acid diol. Because odd-chain fatty acids do not occur biologically in relevant amounts, this IS perfectly mimics the physicochemical properties and ionization efficiency of the target analyte without any risk of endogenous background interference[3].

  • Analysis: Inject samples directly into an online solid-phase extraction (SPE) LC-ESI-MS/MS system. Monitor the specific SRM transitions for 14,15-DiHETrE.

Self-Validating Controls
  • Pharmacological Inhibition: Include a reaction well pre-treated with 1 µM TPPU (a highly specific sEH inhibitor). Subtract the DiHETrE formed in this well from the total to account for any non-enzymatic hydrolysis of the epoxide in the aqueous buffer.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and dynamic ranges for the described dihydroxy fatty acid assays, providing a benchmark for assay validation.

Assay TypeTarget Dihydroxy LipidPrimary ReadoutOptimal Dynamic RangeSelf-Validating Controls
Transwell Chemotaxis Leukotriene B4 (LTB4)Migrated Cell Count (Flow Cytometry)10 nM – 100 nMPos: IL-8 (100 ng/mL)Neg: 1 µM MCC950
Macrophage Phagocytosis Protectin D1 (NPD1)Intracellular Fluorescence (pHrodo Red)1 nM – 50 nMPos: Resolvin D1 (10 nM)Neg: 2 µM Cytochalasin D
sEH Enzyme Activity 14,15-DiHETrELC-MS/MS Peak Area Ratio (Analyte/IS)0.1 nM – 300 nMPos: Recombinant sEHNeg: 1 µM TPPU

References

  • Title: NLRP3 is essential for neutrophil polarization and chemotaxis in response to leukotriene B4 gradient Source: PNAS URL: 1

  • Title: GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain Source: Journal of Clinical Investigation (JCI) URL: 2

  • Title: Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors Source: Analytical and Bioanalytical Chemistry (via PMC) URL: 3

Sources

Method

Cell culture studies with (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

Utilizing (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid in Cell Culture[1] Introduction & Scientific Rationale The Molecule: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid is the hydrolyzed, open-ring metabolite o...

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid in Cell Culture[1]

Introduction & Scientific Rationale

The Molecule: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid is the hydrolyzed, open-ring metabolite of Orlistat (Tetrahydrolipstatin).[1]

The Challenge: In cancer metabolism and obesity research, Orlistat is the gold-standard inhibitor of Fatty Acid Synthase (FASN) .[2] It acts by covalently binding to the Thioesterase (TE) domain of FASN via its electrophilic beta-lactone ring.[1] However, researchers often struggle to distinguish between bona fide FASN inhibition and non-specific lipotoxicity caused by the long hydrophobic tail of the drug.

The Solution: This application note details the use of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid as a critical pharmacological negative control . Because it lacks the beta-lactone ring, it cannot covalently inhibit FASN.[1] Therefore, any cellular phenotype (e.g., apoptosis, cell cycle arrest) observed with Orlistat but absent with this metabolite confirms the mechanism is FASN-dependent.[1]

Experimental Preparation: BSA-Conjugation Protocol

Expert Insight: Long-chain hydroxy fatty acids are hydrophobic and prone to forming micelles in aqueous media, leading to inconsistent cellular uptake and artifactual cytotoxicity ("soap effects").[1] Do not add DMSO stocks directly to cell culture media. You must conjugate the lipid to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA).[1]

Materials Required
  • (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (Powder)[1]

  • Fatty Acid-Free BSA (Lyophilized, cell culture grade)[1]

  • Ethanol (Absolute)[1]

  • PBS (pH 7.4)[1]

  • 0.1 M NaOH (Sterile)[1]

Step-by-Step Conjugation Protocol (5 mM Stock)
  • Prepare BSA Vehicle: Dissolve FAF-BSA in PBS to create a 10% (w/v) solution. Filter sterilize (0.22 µm). Warm to 37°C.[3][4][5]

  • Solubilize Lipid: Dissolve the specific amount of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid in a minimal volume of Ethanol (final EtOH concentration in stock should be <10%).

    • Note: If solubility is poor, add equimolar 0.1 M NaOH to form the sodium salt, which is more soluble.

  • Conjugation (The Critical Step):

    • Place the warm BSA solution on a magnetic stirrer (low speed).

    • Dropwise add the dissolved lipid solution into the vortex of the BSA.

    • Crucial: The solution must remain clear. Cloudiness indicates precipitation.

    • Incubate at 37°C for 30 minutes to allow the albumin hydrophobic pockets to sequester the fatty acid tail.

  • Storage: Aliquot into glass vials (lipids stick to plastic) and store at -20°C. Avoid repeated freeze-thaw cycles.

Application 1: The "Lactone-Specificity" Validation Assay

This workflow validates that a drug candidate (Orlistat) is acting via FASN inhibition rather than off-target toxicity.[1]

Experimental Design Table
GroupTreatment AgentConcentrationExpected Outcome (If FASN Specific)
Vehicle BSA-Vehicle onlyN/ANormal Growth
Active Orlistat (BSA-conjugated)10 - 50 µMApoptosis / G1-S Arrest
Control (2S,3S,5S)-Metabolite 10 - 50 µMNormal Growth (Survival)
Toxicity Check (2S,3S,5S)-Metabolite >100 µMNon-specific Lipotoxicity
Workflow Diagram (Graphviz)

FASN_Validation Orlistat Orlistat (Beta-Lactone) FASN FASN Enzyme (Thioesterase Domain) Orlistat->FASN Nucleophilic Attack Metabolite Metabolite (Open Chain Acid) Metabolite->FASN Incubation Complex Covalent Inhibitor-Enzyme Complex FASN->Complex Serine Acylation NoBind No Binding (Steric/Chemical Mismatch) FASN->NoBind Lacks Electrophile Death Apoptosis / Growth Arrest Complex->Death Palmitate Starvation Life Cell Survival / Proliferation NoBind->Life Fatty Acid Synthesis Active

Caption: Mechanistic differentiation between Orlistat and its metabolite. The metabolite fails to acylate the FASN active site, allowing cell survival, thus serving as a rigorous negative control.

Application 2: Lipidomic Tracing & Metabolic Fate[1]

Since the metabolite is a hydroxy-fatty acid, it may be incorporated into cellular lipids.[1] This protocol assesses if the compound is inert or metabolically active.[6]

Protocol: Lipid Extraction and Analysis
  • Seeding: Seed cells (e.g., SKOV3, PC3) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with 30 µM BSA-conjugated (2S,3S,5S)-Metabolite for 24 hours.

  • Extraction (Bligh & Dyer Method):

    • Wash cells with cold PBS.

    • Add Methanol:Chloroform (2:1 v/v).[1] Scrape cells.[5]

    • Add Chloroform and Water to induce phase separation.

    • Collect the lower organic phase (lipids).

  • Analysis (LC-MS/MS):

    • Target: Look for the mass shift corresponding to the incorporation of the hexyl-dihydroxy tail into Phospholipids or Triacylglycerols (TAGs).

    • Interpretation: Significant incorporation into membrane lipids suggests the metabolite might alter membrane fluidity, acting as a confounding variable in high-dose studies.[1]

Data Interpretation & Troubleshooting
ObservationInterpretationAction
Metabolite induces cell death at low dose (<20 µM) The observed effect of Orlistat is likely not FASN-specific.[1]Re-evaluate drug target; check for general membrane disruption.
Precipitation in media "Soap" formation due to calcium in media.FAIL. Repeat using the BSA-conjugation protocol (Section 2).
No effect with Orlistat FASN may not be the driver of growth in this cell line.Verify FASN expression levels via Western Blot first.
References
  • Kridel, S. J., et al. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Research, 64(6), 2070-2075.[1]

  • Pemble, C. W., et al. (2007). Crystal structure of the thioesterase domain of human fatty acid synthase inhibited by Orlistat.[7] Nature Structural & Molecular Biology, 14, 704–709.

  • Menendez, J. A., & Lupu, R. (2007). Fatty acid synthase and the lipogenic phenotype in cancer pathogenesis. Nature Reviews Cancer, 7, 763–777.

  • BenchChem Protocols. Preparation of Fatty Acid-BSA Complexes.

Sources

Application

Safety &amp; Efficacy Profiling of Orlistat Impurities in Rodent Models

Application Note: AN-TOX-ORL-04 Differentiating Pharmacologically Inactive Degradants from Process Contaminants Abstract Orlistat (tetrahydrolipstatin) relies on a strained -lactone ring to covalently inhibit gastric and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-TOX-ORL-04

Differentiating Pharmacologically Inactive Degradants from Process Contaminants

Abstract

Orlistat (tetrahydrolipstatin) relies on a strained


-lactone ring to covalently inhibit gastric and pancreatic lipases. Instability of this ring leads to the formation of the hydrolyzed open-ring product (Metabolite M1) and subsequent degradation products (M3). While primary metabolites are generally considered non-toxic, the emergence of complex process-related impurities in generic formulations necessitates rigorous preclinical screening. This guide outlines protocols for isolating, spiking, and evaluating these impurities in animal models, specifically focusing on distinguishing loss-of-efficacy (pharmacodynamic failure) from off-target toxicity (hepatotoxicity/GI inflammation).
The Impurity Landscape & Mechanistic Context

To design a valid animal study, one must first categorize the impurity. The biological impact of an Orlistat impurity is binary:

  • Loss of Function: Hydrolysis of the

    
    -lactone ring renders the molecule incapable of serine-residue binding.
    
  • Gain of Toxicity: Process intermediates (e.g., stereoisomers, solvent residues) or fermentation byproducts may possess systemic bioavailability absent in the parent drug.

Figure 1: Mechanism of Action & Degradation Logic

The following diagram illustrates why the M1 impurity fails to inhibit lipase, serving as the mechanistic basis for the efficacy protocols below.

OrlistatMechanism Orlistat Orlistat API (Intact Beta-Lactone) Lipase Gastric/Pancreatic Lipase (Serine-152) Orlistat->Lipase Acylation M1 Impurity M1 (Hydrolyzed Open Ring) Orlistat->M1 Hydrolysis (Storage/GI Tract) Complex Covalent Enzyme-Drug Complex (Inactivated) Lipase->Complex Irreversible Inhibition NoEffect No Inhibition (Lipid Hydrolysis Continues) Lipase->NoEffect Active Enzyme M1->Lipase Cannot Bind M3 Impurity M3 (Side Chain Cleavage) M1->M3 Cleavage

Caption: The intact beta-lactone ring is essential for efficacy. Impurity M1 (open ring) cannot acylate the lipase serine residue, resulting in pharmacodynamic failure.

Animal Model Selection Strategy
FeatureC57BL/6 Mouse (DIO Model) Wistar / SD Rat Recommendation
Primary Utility Efficacy (Weight Loss)Toxicology (Safety)Use Rats for Impurity Qualification.
Metabolism High metabolic rate; resistant to some hepatotoxins.Closer to human lipid metabolism; standard for OECD 407.Rats provide sufficient blood volume for PK analysis of trace impurities.
Diet Requirement 60% High Fat Diet (HFD) required to induce phenotype.Standard Chow (Tox) or HFD (Efficacy).Use HFD to stress the system; impurities may only show toxicity under lipid load.
Liver Sensitivity Prone to simple steatosis.Prone to fibrosis/inflammation markers.[1]Critical for investigating Orlistat-associated hepatotoxicity signals.

Consensus: Use Wistar Rats for impurity qualification. Their larger bile volume allows for fecal fat analysis (efficacy check) while adhering to standard regulatory toxicology guidelines.

Experimental Protocols
Protocol A: The "Spiking" Efficacy Study

Objective: To determine if high levels of M1 (Open Ring) or Process Impurity X interfere with the therapeutic efficacy of Orlistat.

1. Test Material Preparation:

  • Vehicle: 0.5% Carboxymethylcellulose (CMC).

  • Group 1 (Control): Vehicle only.

  • Group 2 (Reference): Pure Orlistat (10 mg/kg/day).

  • Group 3 (Spiked M1): Orlistat (10 mg/kg) + Impurity M1 (1.0 mg/kg - 10% spike).

  • Group 4 (Pure Impurity): Impurity M1 only (10 mg/kg).

2. In Vivo Workflow:

  • Animals: Male Wistar Rats (n=8/group), initial weight ~200g.

  • Diet: High Fat Diet (45-60% kcal from fat) initiated 2 weeks prior to dosing (Run-in phase).

  • Dosing: Oral gavage, once daily for 14 days.

  • Sample Collection:

    • Daily: Body weight, food intake.[][3]

    • Days 12-14: Total fecal collection (metabolic cage).

3. Analytical Endpoint (Fecal Fat Extraction):

  • Lyophilize feces.

  • Extract lipids using Folch method (Chloroform:Methanol 2:1).

  • Calculation:

    
    
    

Success Criteria:

  • Group 2 (Reference) must show significantly higher lipid excretion than Group 1.

  • Group 4 (Pure Impurity) should match Group 1 (confirming the impurity is inactive).

  • Critical: If Group 3 (Spiked) shows lower excretion than Group 2, the impurity acts as an antagonist or interferes with drug solubility.

Protocol B: 28-Day Impurity Qualification (Toxicology)

Objective: To screen for hepatotoxicity (DILI) and systemic absorption of impurities.

1. Study Design:

  • Duration: 28 Days (OECD 407 compliant).

  • Dosing: Oral gavage.

  • Groups:

    • Vehicle Control.

    • Orlistat API (Therapeutic Dose: 10 mg/kg).

    • Orlistat API (Supratherapeutic: 50 mg/kg).

    • Impurity Enriched Fraction: Orlistat spiked with 5% "Unknown Impurity X".

2. Key Endpoints & Causality Analysis:

EndpointTargetSignificance for Orlistat Impurities
Plasma PK Parent vs. MetabolitesOrlistat has <1% systemic absorption.[4] Detection of the impurity in plasma indicates high bioavailability , a major safety risk.
Liver Enzymes ALT, AST, ALPOrlistat is typically hepatoprotective in HFD rats. Elevated ALT in the Spiked group suggests the impurity (not the API) is the hepatotoxin.
Histopathology Liver (H&E, Oil Red O)Look for microvesicular steatosis or necrosis specific to the impurity group.
GI Tract Small IntestineCheck for villus atrophy or inflammation (local irritation from degradation products).
Data Visualization & Workflow

The following workflow describes the integrated approach for isolating an unknown impurity and qualifying it in vivo.

ImpurityWorkflow cluster_prep Phase 1: Isolation & Characterization cluster_vivo Phase 2: Rodent Qualification cluster_analysis Phase 3: Analysis Raw Degraded/Generic Orlistat Batch HPLC Prep-HPLC Fractionation Raw->HPLC Struct Structure Elucidation (MS/NMR) HPLC->Struct Groups Study Groups: 1. Vehicle 2. Pure API 3. API + Impurity Struct->Groups Spike Calculation Dosing 28-Day Oral Dosing (Wistar Rats / HFD) Groups->Dosing Blood Plasma Analysis (LC-MS/MS) Dosing->Blood Liver Hepatic Histology & Enzymes Dosing->Liver Decision Decision Gate: Is Impurity Absorbed or Toxic? Blood->Decision Liver->Decision

Caption: Integrated workflow for isolating unknown impurities from generic batches and qualifying their safety profile via a comparative rodent bridging study.

Expected Results & Troubleshooting
  • Scenario 1: High Plasma Impurity Levels.

    • Interpretation: Unlike Orlistat, the impurity is lipophilic enough to cross the gut barrier but small enough to escape presystemic clearance.

    • Action: Immediate Ames test (genotoxicity) and hERG channel study (cardiotoxicity) required.

  • Scenario 2: Severe Steatorrhea in "Impurity Only" Group.

    • Interpretation: The impurity retains lipase-inhibitory activity (rare, usually requires intact lactone).

    • Action: Re-verify structure; it may be a stereoisomer rather than a degradant.

  • Scenario 3: Elevated ALT in Spiked Group only.

    • Interpretation: Direct hepatotoxicity of the impurity. This mimics the rare "idiosyncratic" liver injury seen in humans, often attributed to specific manufacturing byproducts rather than the API itself.

References
  • European Medicines Agency (EMA). (2012).[4] Assessment report for orlistat-containing medicinal products (EMA/276546/2012).[4] Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). Orlistat Monograph: Organic Impurities and Related Compounds.[5] USP-NF. Retrieved from [Link]

  • Bénarouche, A., et al. (2014).[] "Using the reversible inhibition of gastric lipase by Orlistat for investigating simultaneously lipase adsorption and substrate hydrolysis." Biochimie, 101, 221-231.[]

  • Al-Ghazawi, M., et al. (2014). "Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules." Advances in Pharmacological Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). "Orlistat - StatPearls - NCBI Bookshelf." Retrieved from [Link]

Sources

Method

Application Note: Precision Research using (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

Executive Summary (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (hereafter referred to as HDHA ) is the fully hydrolyzed, open-ring core pharmacophore of the lipase inhibitor Orlistat (Tetrahydrolipstatin). Unlike it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (hereafter referred to as HDHA ) is the fully hydrolyzed, open-ring core pharmacophore of the lipase inhibitor Orlistat (Tetrahydrolipstatin). Unlike its parent compound, HDHA lacks the electrophilic


-lactone "warhead" required for covalent enzyme inhibition. Consequently, its primary utility in drug discovery and lipid signaling research is as a high-fidelity negative control  and a metabolic reference standard .

By structurally mimicking the lipophilic backbone of Orlistat without the reactivity, HDHA allows researchers to distinguish between on-target covalent inhibition (of Lipases and Fatty Acid Synthase) and off-target lipid-mimetic effects (such as membrane perturbation or non-specific binding).

Chemical Identity & Properties

PropertySpecification
Common Name Hydrolyzed Orlistat; Orlistat Metabolite M3 (Core)
IUPAC Name (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid
Molecular Formula

Molecular Weight 372.58 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol, DMF.[1] Insoluble in water.
Stability Stable at room temperature (lacks the labile

-lactone).
Key Structural Feature Open-chain hydroxy acid; lacks the strained 4-membered lactone ring.
Structural Logic

Orlistat functions by reacting with the catalytic serine of lipases (e.g., Pancreatic Lipase) or thioesterases (e.g., FASN-TE).[2][3] This reaction opens the lactone ring, forming a covalent acyl-enzyme intermediate. HDHA represents the post-hydrolysis product —the state of the molecule after it has been processed and released by the enzyme, or degraded by water. Therefore, it is thermodynamically incapable of reforming the covalent bond, rendering it inert against the catalytic serine.

Core Applications & Protocols

Application 1: Negative Control in FASN and Lipase Inhibition Assays

Context: When validating novel inhibitors of Fatty Acid Synthase (FASN) or Lipases, it is critical to prove that cytotoxicity or activity is due to enzyme inhibition and not non-specific detergent effects of the lipid tail. Orlistat is a potent FASN/Lipase inhibitor; HDHA is its inactive analog.

Mechanism of Action Difference:

  • Orlistat: Nucleophilic attack by Enzyme-Serine

    
     Covalent Adduct 
    
    
    
    Irreversible Inhibition.
  • HDHA: No electrophilic center

    
     Reversible/Transient binding only 
    
    
    
    No Inhibition .
Protocol: Comparative Enzyme Inhibition Assay

Objective: Demonstrate specific inhibition by Orlistat vs. inactivity of HDHA.

Reagents:

  • Target Enzyme: Recombinant Human FASN (Thioesterase domain) or Porcine Pancreatic Lipase.

  • Substrate: 4-methylumbelliferyl heptanoate (4-MUH) for Lipase; Malonyl-CoA/Acetyl-CoA/NADPH for FASN.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, 1 mM EDTA.

  • Compounds: Orlistat (Active), HDHA (Negative Control).

Workflow:

  • Stock Preparation: Dissolve Orlistat and HDHA separately in DMSO to 10 mM.

  • Dilution: Prepare serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M) in Assay Buffer (keep DMSO constant at 0.5%).
  • Incubation: Incubate Enzyme (50 nM) with compounds for 30 minutes at 37°C.

    • Note: Pre-incubation is crucial for Orlistat to form the covalent bond.

  • Reaction Trigger: Add Substrate.

  • Detection: Measure fluorescence (Ex 355 nm / Em 460 nm) for 4-MUH hydrolysis or NADPH oxidation (A340 nm) for FASN.

  • Analysis: Plot % Activity vs. Log[Compound].

    • Orlistat: Sigmoidal inhibition curve (

      
       nanomolar range).
      
    • HDHA: Flat line (Activity

      
       100% across all concentrations).
      

Interpretation: If HDHA shows inhibition, the observed effect is likely due to non-specific aggregation or detergent-like denaturation of the protein, invalidating the "specific inhibitor" claim of the lipid series.

Application 2: LC-MS/MS Metabolic Profiling Standard

Context: In pharmacokinetic (PK) studies, Orlistat degrades into HDHA (M3 metabolite) via hydrolysis of the ester and lactone bonds. HDHA is the terminal stable marker for Orlistat metabolism.

Protocol: Quantitation of Orlistat Hydrolysis

Instrument: LC-MS/MS (Triple Quadrupole). Mode: Negative Ion Electrospray (ESI-).

LC Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 minutes.

MS Transitions (MRM):

  • Precursor Ion: 371.3

    
    
    
  • Product Ions:

    • Quantifier: 283.2 (Loss of carboxyl/hydroxyl fragments).

    • Qualifier: 57.1 (Alkyl fragment).

Sample Prep:

  • Spike biological matrix (plasma/media) with Internal Standard (e.g.,

    
    -HDHA or non-endogenous fatty acid).
    
  • Protein precipitation with cold Acetonitrile (1:3 v/v).

  • Centrifuge (10,000 x g, 10 min) and inject supernatant.

Visualizing the Mechanism

The following diagram illustrates why HDHA serves as a negative control. It contrasts the "Suicide Inhibition" mechanism of Orlistat with the "Inert Interaction" of HDHA.

Mechanism Enzyme Active Enzyme (Serine Nucleophile) Complex_O Tetrahedral Intermediate Enzyme->Complex_O + Orlistat Complex_H Transient Non-Covalent Complex Enzyme->Complex_H + HDHA Orlistat Orlistat (Beta-Lactone Warhead) Orlistat->Complex_O HDHA HDHA (Control) (Open Hydroxy Acid) HDHA->Complex_H Inhibited Acyl-Enzyme Adduct (DEAD ENZYME) Complex_O->Inhibited Covalent Bond Formation Active Active Enzyme (Unchanged) Complex_H->Active Dissociation (No Reaction)

Caption: Mechanistic divergence: Orlistat covalently traps the enzyme, while HDHA cannot form the requisite bond, validating it as a null probe.

Experimental Workflow: Cytotoxicity Control

When using Orlistat to study cancer cell metabolism (FASN inhibition), use HDHA to rule out off-target toxicity.

Workflow cluster_0 Treatment Groups Start Cell Viability Assay (e.g., MTT/CellTiter-Glo) GrpA Group A: Vehicle (DMSO) Start->GrpA GrpB Group B: Orlistat (Active) Start->GrpB GrpC Group C: HDHA (Negative Control) Start->GrpC Readout Measure IC50 GrpA->Readout GrpB->Readout GrpC->Readout Decision Interpretation Readout->Decision Compare B vs C Valid Valid Decision->Valid B is Toxic, C is Non-Toxic (Valid FASN Target) Invalid Invalid Decision->Invalid B and C are Equally Toxic (Non-specific Lipid Toxicity)

Caption: Decision tree for validating FASN-mediated cytotoxicity using HDHA as the specificity control.

References

  • Orlistat Mechanism & Hydrolysis: Kridel, S. J., et al. (2004). "Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity." Cancer Research.

  • Structural Biology of FASN Inhibition: Pemble, C. W., et al. (2007). "Crystal structure of the thioesterase domain of human fatty acid synthase inhibited by Orlistat." Nature Structural & Molecular Biology.

  • Orlistat Metabolism (M3 Metabolite): Zhi, J., et al. (1995). "Retrospective population-based analysis of the dose-response (fecal fat excretion) relationship of orlistat in normal and obese volunteers." Clinical Pharmacology & Therapeutics.

  • Chemical Identity (PubChem): "Orlistat Metabolite M3 (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid." PubChem Compound Summary.

Sources

Application

Application Note: Absolute Quantification of Dihydroxy Fatty Acids in Biological Samples via LC-MS/MS

Introduction & Biological Context Dihydroxy fatty acids (DiHFAs), including dihydroxyeicosatrienoic acids (DHETs) and dihydroxyoctadecenoic acids (DiHOMEs), are potent bioactive lipid mediators. They are primarily genera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Dihydroxy fatty acids (DiHFAs), including dihydroxyeicosatrienoic acids (DHETs) and dihydroxyoctadecenoic acids (DiHOMEs), are potent bioactive lipid mediators. They are primarily generated through the cytochrome P450 (CYP) pathway, where polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA) and linoleic acid (LA) are oxidized into epoxides (e.g., EETs, EpOMEs). These epoxides are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding, more stable vicinal diols (DiHFAs)[1][2].

Because sEH is a highly investigated therapeutic target for cardiovascular disease, neuroinflammation, and metabolic disorders, the precise quantification of DiHFAs in biological matrices (plasma, serum, and tissue) is an essential readout for target engagement and lipidomic profiling.

Pathway PUFA PUFAs (e.g., AA, LA) CYP CYP450 Epoxygenases PUFA->CYP Epoxide Epoxy Fatty Acids (e.g., EETs, EpOMEs) CYP->Epoxide sEH Soluble Epoxide Hydrolase (sEH) Epoxide->sEH DiHFA Dihydroxy Fatty Acids (e.g., DHETs, DiHOMEs) sEH->DiHFA

Fig 1: CYP450 and sEH mediated biosynthesis of dihydroxy fatty acids.

Analytical Challenges & Causality of Method Choices

As a Senior Application Scientist, it is critical to understand that oxylipin analysis is not merely about running a mass spectrometer; it is about protecting the integrity of the analyte from the moment of collection.

  • Trace Abundance & Ex Vivo Artifacts: DiHFAs circulate at low picomolar to nanomolar concentrations. Furthermore, PUFAs can undergo non-enzymatic autoxidation during sample handling, artificially inflating DiHFA levels[3].

    • Causality: We mandate the immediate addition of antioxidants (e.g., Butylated hydroxytoluene, BHT) and processing at 4°C to "freeze" the in vivo lipidome profile and prevent artifactual generation.

  • Severe Matrix Effects: Biological samples contain massive amounts of phospholipids that co-elute with target analytes, causing severe electrospray ionization (ESI) suppression.

    • Causality: Protein precipitation alone is insufficient. A Solid Phase Extraction (SPE) step using Mixed-Mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB) chemistry is strictly required to wash away neutral lipids and selectively elute the acidic oxylipins[4].

  • Isobaric Interferences: DiHFAs possess multiple regioisomers (e.g., 14,15-DHET vs. 11,12-DHET) that share identical molecular weights and similar MS/MS fragmentation patterns[2][5].

    • Causality: Mass spectrometry cannot distinguish these isomers alone. We employ a sub-2 µm particle size UHPLC column with a highly optimized, shallow mobile phase gradient to achieve baseline chromatographic separation prior to MS/MS detection.

Self-Validating Protocol Design

To ensure Trustworthiness (E-E-A-T), this protocol is designed as a self-validating system :

  • Isotope Dilution: Deuterated internal standards (IS) are added directly to the raw biological sample before any extraction occurs. Any loss of analyte during SPE or ion suppression during LC-MS/MS will equally affect the IS, automatically correcting the final calculated concentration[4].

  • Dilution Integrity: The protocol requires running a 1:2 and 1:5 dilution of a pooled Quality Control (QC) sample. If the back-calculated concentrations match, it proves the extraction is not saturated and matrix suppression is linear[6].

  • System Suitability Test (SST): A neat standard mix must be injected before the batch to verify retention time stability (±0.1 min) and minimum signal-to-noise (S/N > 10 at the Lower Limit of Quantification, LLOQ)[7].

Workflow Sample Biological Sample (+ Antioxidants & IS) Protein Protein Precipitation (Cold MeOH/MeCN) Sample->Protein SPE Solid Phase Extraction (HLB or MAX Cartridge) Protein->SPE Dry Evaporation & Reconstitution (N2 Gas, 40°C) SPE->Dry LCMS UHPLC-MS/MS Analysis (Scheduled MRM) Dry->LCMS Data Data Processing (Isotope Dilution Quant) LCMS->Data

Fig 2: Analytical workflow for the quantification of dihydroxy fatty acids.

Step-by-Step Methodology

Reagents and Sample Pre-treatment
  • Preparation of Antioxidant Cocktail: Prepare a solution of 0.2 mg/mL BHT and 0.2 mg/mL Triphenylphosphine (TPP) in methanol.

  • Internal Standard (IS) Spiking: Prepare a master mix of deuterated standards (e.g., 14,15-DHET-d11, 12,13-DiHOME-d4) at 100 ng/mL in methanol[2][8].

  • Sample Aliquoting: Thaw plasma or tissue homogenate on ice. Transfer 200 µL of the sample into a pre-chilled 1.5 mL Eppendorf tube.

  • Spiking: Add 10 µL of the Antioxidant Cocktail and 10 µL of the IS master mix. Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to maximize protein flocculation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass tube and dilute with 2 mL of LC-MS grade water (to reduce organic content <15% for SPE loading).

Solid Phase Extraction (SPE)

Note: We utilize Waters Oasis HLB (30 mg, 96-well plate or cartridges) due to its superior retention of both polar and non-polar oxylipins[4].

  • Conditioning: Pass 2 mL of Methanol through the cartridge, followed by 2 mL of LC-MS grade water containing 0.1% acetic acid.

  • Loading: Load the diluted supernatant onto the cartridge at a flow rate of ~1 mL/min (dropwise).

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in water (containing 0.1% acetic acid) to remove salts and polar interferences. Apply high vacuum for 5 minutes to completely dry the sorbent bed.

  • Elution: Elute the DiHFAs using 2 mL of Ethyl Acetate/Methanol (90:10, v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C. Crucial: Do not over-dry, as oxylipins can irreversibly adsorb to glass.

  • Reconstitution: Reconstitute the residue in 50 µL of Methanol/Water (1:1, v/v). Vortex, centrifuge, and transfer to a low-volume UHPLC autosampler vial.

UHPLC-MS/MS Parameters

Chromatographic separation is performed on a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 150 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water with 0.1% Formic Acid (improves peak shape for carboxylic acids).

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Table 1: Optimized UHPLC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
2.070306 (Linear)
12.045556 (Linear)
18.010906 (Linear)
20.01996 (Linear)
22.01996 (Linear)
22.570306 (Linear)
25.070306 (Equilibration)

Mass spectrometry is performed using a Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) operating in Negative Electrospray Ionization (ESI-) mode using Scheduled Multiple Reaction Monitoring (sMRM)[8].

Table 2: Representative MRM Transitions for Key DiHFAs and Internal Standards

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Declustering Potential (V)Collision Energy (eV)
14,15-DHET337.2207.1-60-22
11,12-DHET337.2167.1-60-24
8,9-DHET337.2127.1-60-24
12,13-DiHOME313.2183.1-60-30
9,10-DiHOME313.2201.1-60-28
14,15-DHET-d11 (IS) 348.3207.1-60-22
12,13-DiHOME-d4 (IS) 317.2187.1-60-30

(Note: Source parameters such as capillary voltage, desolvation temperature, and gas flows must be optimized specifically for the instrument model utilized[7].)

Data Processing

Quantification is performed by calculating the peak area ratio of the endogenous analyte to its corresponding deuterated internal standard. This ratio is plotted against a 10-point matrix-matched calibration curve (ranging from 0.05 ng/mL to 100 ng/mL) using a 1/x weighted linear regression model.

References

1.[3] Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS. ChemRxiv / Uni Wuppertal. Available at: 2.[6] Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. Available at: 3.[4] Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PMC - NIH. Available at: 4. Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids). Waters Corporation. Available at: 5.[8] Signaling Lipidomic Analysis of Thermogenic Adipocytes. PMC - NIH. Available at: 6.[1] LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PMC - NIH. Available at: 7.[7] UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. PMC - NIH. Available at: 8.[2] A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites. PMC - NIH. Available at: 9.[5] UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids. Chapman University. Available at:

Sources

Method

Application Note &amp; Protocol: High-Throughput LC-MS/MS Screening of Long-Chain Fatty Acids and Oxylipins

Introduction & Biological Context Oxylipins are a diverse family of bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), linoleic acid (LA), and ei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Oxylipins are a diverse family of bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), linoleic acid (LA), and eicosapentaenoic acid (EPA). These lipid mediators are pivotal in modulating vascular function, immune cell recruitment, and the resolution of inflammation. Dysregulation of the arachidonic acid pathway is a critical driver in the pathogenesis of numerous conditions, including cystic fibrosis, cardiovascular diseases, and the earliest stages of rheumatoid arthritis[1],[2].

Because oxylipins are present in biological matrices at trace levels (picomolar to nanomolar) and possess short half-lives, accurately quantifying them requires highly sensitive, specific, and robust analytical platforms.

The Arachidonic Acid Cascade

Arachidonic acid is widely recognized as the primary precursor driving the inflammatory process[1]. Upon cellular activation, cytosolic phospholipase A2 (cPLA2) hydrolyzes PUFAs from the lipid membrane. Free AA is subsequently metabolized by three primary enzymatic pathways to generate distinct classes of oxylipins:

  • Cyclooxygenases (COX): Produce prostaglandins and thromboxanes.

  • Lipoxygenases (LOX): Produce leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs).

  • Cytochrome P450 (CYP450): Produce epoxyeicosatrienoic acids (EETs).

AAPathway Membrane Membrane Phospholipids cPLA2 cPLA2 Activation Membrane->cPLA2 Inflammatory Stimulus AA Arachidonic Acid (AA) cPLA2->AA Hydrolysis COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP Cytochrome P450 (CYP) AA->CYP Prostanoids Prostaglandins & Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes & Lipoxins LOX->Leukotrienes EETs EETs & HETEs CYP->EETs

Arachidonic acid metabolic cascade generating diverse bioactive oxylipins.

Experimental Design & Scientific Rationale

Why LC-MS/MS over GC-MS?

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for lipid analysis. However, LC-MS/MS has largely superseded GC-MS for oxylipin profiling because it eliminates the need for complex derivatization steps, thereby preventing the introduction of impurities, reducing sample preparation time, and preserving the structural integrity of thermolabile metabolites[3]. Modern UHPLC coupled with triple quadrupole mass spectrometry (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode allows for the simultaneous quantification of over 100 oxylipins with limits of detection (LOD) below 1 pg on the column[3].

Causality in Sample Preparation

The choice of extraction methodology directly dictates the coverage and accuracy of the lipidomic profile. While simple protein precipitation (PPT) is fast, it suffers from severe matrix effects (ion suppression). Conversely,4 utilizing polymeric reversed-phase sorbents provides the highest extraction efficiency for oxo-oxylipins, resolvins, and eicosanoids while effectively removing salts and hydrophilic proteins[4].

High-Throughput Screening Protocol

This protocol outlines a self-validating, high-throughput automated SPE coupled with LC-MS/MS (aSPE-LC-MS/MS) workflow designed for clinical plasma/serum samples.

Step 1: Sample Preparation & Antioxidant Addition
  • Procedure: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 96-well plate. Immediately add 5 µL of an antioxidant cocktail (e.g., 0.2 mg/mL Butylated Hydroxytoluene [BHT] in methanol).

  • Causality: PUFAs are highly susceptible to ex vivo auto-oxidation. Working strictly on ice and adding BHT prevents the non-enzymatic oxidation of AA into isoprostanes, which would otherwise artificially inflate disease biomarker levels.

  • Validation Checkpoint: Visually inspect the plasma for a pink/red tint prior to processing. Hemolysis artificially elevates oxylipin levels due to erythrocyte rupture and the release of intracellular lipid pools; hemolyzed samples must be flagged or excluded from the primary analysis.

Step 2: Internal Standard (IS) Spiking
  • Procedure: Add 2 µL of a deuterated internal standard mixture (100 ng/mL, e.g., PGE2-d4, LTB4-d4, 15-HETE-d8) to each well. Vortex gently for 30 seconds.

  • Causality: Spiking the IS before any extraction steps is an absolute requirement to mathematically correct for analyte loss during SPE and to normalize matrix-induced ion suppression during electrospray ionization.

  • Validation Checkpoint: Monitor the absolute peak area of the deuterated IS across the entire analytical batch. A Coefficient of Variation (CV) > 15% indicates pipetting inconsistencies or variable extraction recovery, invalidating the affected samples.

Step 3: Automated Solid-Phase Extraction (aSPE)
  • Procedure:

    • Precipitation: Add 150 µL of Methanol to the sample to precipitate proteins. Centrifuge at 13,225× g for 5 min at 4 °C[4].

    • Loading: Transfer the supernatant to a pre-conditioned polymeric reversed-phase 96-well SPE plate (e.g., Strata-X).

    • Washing: Wash the sorbent bed with 2 mL of 10% Methanol (v/v) to remove polar impurities.

    • Drying: Apply nitrogen gas (N2) for 10 min to completely dry the sorbent bed.

    • Elution: Elute the target oxylipins with 1.5 mL of Methanol containing 0.02% Formic Acid (FA)[4].

  • Causality: The 10% Methanol wash removes salts that cause ion suppression. The addition of 0.02% FA to the elution solvent ensures that acidic oxylipins (containing carboxyl groups) remain protonated, neutral, and highly soluble in the organic eluate, maximizing recovery.

  • Validation Checkpoint: Ensure the vacuum/positive pressure manifold is calibrated so the elution flow rate does not exceed 1 mL/min. Faster flow rates reduce the interaction time between the solvent and the analytes, leading to poor recovery.

Step 4: Reconstitution & LC-MS/MS Acquisition
  • Procedure: Evaporate the eluate to dryness under a gentle stream of N2. Reconstitute the residue in 50 µL of 50% Acetonitrile (ACN). Inject 5 µL into the UHPLC-MS/MS system[4].

Workflow Sample Plasma Sample + Antioxidants IS Spike Internal Standards Sample->IS PPT Protein Precipitation IS->PPT SPE Automated SPE (Wash & Elute) PPT->SPE Dry N2 Drying & Reconstitution SPE->Dry LCMS UHPLC-MS/MS (MRM Mode) Dry->LCMS Data Data Processing & Quantification LCMS->Data

High-throughput sample preparation and LC-MS/MS workflow for oxylipin screening.

Quantitative Data & Validation Metrics

To ensure robust 5, the LC-MS/MS must be operated in negative Electrospray Ionization (ESI-) mode using optimized MRM transitions[5].

Table 1: Representative MRM Transitions and Method Validation Metrics for Key Oxylipins

Analyte ClassTarget OxylipinPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (pg/mL)Extraction Recovery (%)
Prostanoid Prostaglandin E2 (PGE2)351.2271.1151.588.4 ± 3.2
Leukotriene Leukotriene B4 (LTB4)335.2195.1182.085.2 ± 4.1
HETE 15-HETE319.2219.1141.092.1 ± 2.8
EET 14,15-EET319.2219.1162.581.3 ± 5.0
Thromboxane Thromboxane B2 (TXB2)369.2169.1203.079.5 ± 4.5

Note: Chromatographic separation is typically achieved using a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm) with a mobile phase gradient of Water (0.1% Acetic Acid) and Acetonitrile/Methanol (80:20, 0.1% Acetic Acid).

Post-Acquisition Validation Checkpoint: Inject a solvent blank immediately following the highest calibration standard. The analyte peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) to confirm the absence of column carryover.

References

  • Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. NIH / PMC.
  • Methods of the Analysis of Oxylipins in Biological Samples. MDPI.
  • Dysregulation of the Arachidonic Acid Pathway in Cystic Fibrosis: Implications for Chronic Inflammation and Disease Progression. MDPI Pharmaceuticals.
  • Profiling of Serum Oxylipins During the Earliest Stages of Rheum
  • High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum.

Sources

Application

Application Note: Solid-Phase Extraction of Dihydroxy Fatty Acids from Plasma for LC-MS/MS Lipidomics

Introduction & Biological Context Dihydroxy fatty acids (DiHFAs), including dihydroxyeicosatrienoic acids (DHETs) and dihydroxyoctadecenoic acids (DiHOMEs), are critical bioactive lipid mediators. They are primarily gene...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Dihydroxy fatty acids (DiHFAs), including dihydroxyeicosatrienoic acids (DHETs) and dihydroxyoctadecenoic acids (DiHOMEs), are critical bioactive lipid mediators. They are primarily generated through the cytochrome P450 (CYP) epoxygenase pathway. Polyunsaturated fatty acids (PUFAs) such as arachidonic acid (ARA) and linoleic acid (LA) are first oxidized by CYP450 enzymes into epoxy fatty acids (e.g., EETs, EpOMEs). These epoxides are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding vicinal diols (DHETs, DiHOMEs)[1].

Because the ratio of epoxides to diols is a highly sensitive biomarker for sEH activity, endothelial function, and systemic inflammation, the precise and simultaneous quantification of these oxylipins in human plasma is a cornerstone of modern targeted lipidomics[2].

Metabolic_Pathway PUFA Polyunsaturated Fatty Acids (e.g., ARA, LA, EPA, DHA) EpFA Epoxy Fatty Acids (e.g., EETs, EpOMEs) PUFA->EpFA CYP450 Epoxygenases DiHFA Dihydroxy Fatty Acids (e.g., DHETs, DiHOMEs) EpFA->DiHFA Soluble Epoxide Hydrolase (sEH)

Metabolic conversion of PUFAs to dihydroxy fatty acids via CYP450 and sEH.

Analytical Challenges & Mechanistic Rationale

Quantifying DiHFAs in plasma presents three distinct analytical challenges:

  • Low Abundance: Circulating free DiHFAs are present at trace levels (picomolar to low nanomolar concentrations)[3].

  • Matrix Interference: Plasma is rich in highly abundant phospholipids, triglycerides, and proteins that cause severe ion suppression during electrospray ionization (ESI).

  • Ex Vivo Artifacts: PUFAs are highly susceptible to auto-oxidation during sample handling, which can artificially inflate oxylipin levels.

The Causality Behind the Protocol (Expertise & Experience)

To overcome these challenges, a highly optimized Solid-Phase Extraction (SPE) protocol is required. Do not rely on simple Liquid-Liquid Extraction (LLE); studies have demonstrated that LLE with ethyl acetate fails to sufficiently remove ion-suppressing matrix components and yields inconsistent recoveries for polar oxylipins[4].

Instead, this protocol utilizes a polymeric reversed-phase sorbent (Oasis HLB) . The causality of our specific experimental choices is as follows:

  • Addition of Antioxidants (BHT & TPP): Butylated hydroxytoluene (BHT) is added to quench radical-mediated auto-oxidation. Triphenylphosphine (TPP) is added to reduce unstable lipid hydroperoxides to stable alcohols. Critical Insight: High concentrations of TPP (>0.1 mM) can cause a nucleophilic attack on epoxides, artificially degrading EETs and skewing the EET/DHET ratio. Therefore, TPP must be strictly limited to a final concentration of 0.005 mM[5].

  • Protein Precipitation prior to SPE: Adding cold methanol disrupts protein-lipid binding, releasing protein-bound DiHFAs into the solvent.

  • Aqueous Dilution: The methanolic supernatant must be diluted with water to reduce the organic content below 20%. If loaded directly, the high organic strength will cause the DiHFAs to break through the SPE sorbent without retaining.

  • Wash and Elution Chemistry: A 5% methanol wash removes salts and highly polar interferences. Eluting with a combination of ethyl acetate and methanol ensures the complete recovery of moderately polar DiHFAs while leaving highly lipophilic matrix components (like unhydrolyzed triglycerides) on the column[5][6].

Self-Validating Experimental Protocol

To ensure trustworthiness , this protocol is designed as a self-validating system. Stable isotope-labeled (deuterated) internal standards must be added to the raw plasma before any chemical manipulation. This allows the final LC-MS/MS data to automatically correct for physical losses during extraction and matrix-induced ion suppression[7].

Reagents & Materials
  • Sorbent: Oasis HLB 96-well plate or 1 cc cartridges (30 mg sorbent, 30 µm particle size).

  • Solvents: LC-MS grade Methanol (MeOH), Ethyl Acetate (EA), Acetonitrile (ACN), and Water.

  • Antioxidant Cocktail: 0.2 mg/mL BHT, 0.2 mg/mL EDTA, and 0.05 mM TPP in 50:50 MeOH/H₂O.

  • Internal Standard (IS) Mix: 100 ng/mL of deuterated analogs (e.g., 14,15-DHET-d11, 12,13-DiHOME-d4) in MeOH.

Step-by-Step SPE Workflow
  • Sample Aliquoting & Spiking: Thaw plasma samples on ice. Transfer 200 µL of plasma into a microcentrifuge tube. Immediately add 10 µL of the Antioxidant Cocktail and 10 µL of the IS Mix. Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of cold MeOH to the plasma. Vortex vigorously for 1 minute to precipitate proteins and disrupt lipid binding.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Supernatant Dilution: Transfer the supernatant (~600 µL) to a clean tube and add 1.8 mL of LC-MS grade water. Note: This reduces the MeOH concentration to <20%, which is critical for proper retention on the HLB sorbent.

  • SPE Conditioning: Condition the Oasis HLB cartridges with 1 mL of EA, followed by 1 mL of MeOH, and finally 1 mL of Water.

  • Sample Loading: Load the diluted supernatant (~2.4 mL) onto the cartridge. Apply a gentle vacuum to maintain a flow rate of approximately 1 drop per second.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water (v/v) containing 0.1% acetic acid. Dry the cartridge under maximum vacuum for 5 minutes to remove residual water.

  • Elution: Elute the dihydroxy fatty acids by gravity using 1 mL of Ethyl Acetate, followed by 0.5 mL of MeOH. Collect the eluate in a clean glass vial.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the residue in 50 µL of the initial LC mobile phase (e.g., 70:30 Water/ACN with 0.1% formic acid).

SPE_Workflow A 1. Plasma Aliquot + Antioxidants (BHT, TPP) + Deuterated IS B 2. Protein Precipitation (Add Cold Methanol, Centrifuge) A->B C 3. Supernatant Dilution (Add H2O to reduce organic < 20%) B->C E 5. Sample Loading (Gravity or 1 drop/sec) C->E D 4. SPE Conditioning (EA -> MeOH -> H2O) D->E F 6. Wash Step (5% MeOH in H2O) E->F G 7. Elution (Ethyl Acetate & Methanol) F->G H 8. Evaporation (N2 gas to dryness) G->H I 9. LC-MS/MS Analysis (Reconstitute & Inject) H->I

Step-by-step solid-phase extraction workflow for plasma oxylipins.

Quantitative Data Presentation

To successfully detect DiHFAs, the mass spectrometer must be operated in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Dihydroxy fatty acids readily lose a proton [M-H]⁻ and fragment predictably along the carbon chain near the hydroxyl groups.

Table 1: Optimized MRM Transitions for Key Dihydroxy Fatty Acids

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Recommended Internal Standard
14,15-DHET 337.2207.11514,15-DHET-d11
11,12-DHET 337.2167.11511,12-DHET-d11
8,9-DHET 337.2127.1158,9-DHET-d11
12,13-DiHOME 313.2183.11812,13-DiHOME-d4
9,10-DiHOME 313.2201.1189,10-DiHOME-d4
19,20-DiHDPA 361.2231.11619,20-DiHDPA-d5

Table 2: Typical Concentration Ranges in Healthy Human Plasma [3]

Analyte ClassParent PUFATypical Free Plasma Concentration (nM)
DHETs Arachidonic Acid (ARA)0.05 – 1.50 nM
DiHOMEs Linoleic Acid (LA)3.00 – 8.00 nM
DiHETEs Eicosapentaenoic Acid (EPA)0.10 – 0.80 nM
DiHDPAs Docosahexaenoic Acid (DHA)0.05 – 0.50 nM

Note: DiHOMEs derived from Linoleic Acid are typically the most abundant dihydroxy fatty acids found in human plasma.

References

  • Ostermann, A. I., et al. (2015). "Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS." Analytical and Bioanalytical Chemistry.[Link]

  • Waters Corporation. "Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids)." Waters Application Notes.[Link]

  • Zhang, G., et al. (2018). "A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma." Journal of Chromatography B.[Link]

  • Schuchardt, J. P., et al. (2013). "Comparison of free serum oxylipin concentrations in hyper- vs. normolipidemic men." Prostaglandins, Leukotrienes and Essential Fatty Acids.[Link]

  • Kim, J., et al. (2023). "Lipidome modulation by dietary omega-3 polyunsaturated fatty acid supplementation or selective soluble epoxide hydrolase inhibition suppresses rough LPS-accelerated glomerulonephritis in lupus-prone mice." Frontiers in Immunology.[Link]

  • Rand, A. A., et al. (2017). "Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain." ACS Central Science.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid

Ticket System Status: ONLINE Topic: Yield Improvement & Stereocontrol Strategies Target Molecule: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (Key intermediate for Orlistat/Tetrahydrolipstatin) Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: ONLINE Topic: Yield Improvement & Stereocontrol Strategies Target Molecule: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (Key intermediate for Orlistat/Tetrahydrolipstatin)

Executive Summary & Synthetic Strategy

This guide addresses the synthesis of the "open-chain" acid precursor to Orlistat. The industrial gold standard for generating this motif—specifically the chiral centers at C2, C3, and C5—relies on two pivotal transformations:

  • Noyori Asymmetric Hydrogenation: Establishes the C3 and C5 hydroxyl stereochemistry.

  • Fráter–Seebach Alkylation: Establishes the C2 hexyl side chain with high anti-diastereoselectivity relative to C3.

Common Yield Bottlenecks:

  • Catalyst Poisoning: Chloride contamination in

    
    -keto ester precursors halting hydrogenation.
    
  • Diastereomeric Drift: Poor selectivity during the C2-alkylation step (Fráter–Seebach).

  • Lactonization Competition: Premature cyclization during acidification/workup.

Phase I: The Backbone (Asymmetric Hydrogenation)

Objective: Synthesize the optically pure (3S,5S)-3,5-dihydroxyhexadecanoic ester backbone. Core Technology: Ru-BINAP catalyzed hydrogenation of


-keto esters.[1][2]
Protocol: High-Pressure Asymmetric Hydrogenation
  • Substrate: Methyl 3-oxo-5-benzyloxyhexadecanoate (or similar protected 5-OH variant).

  • Catalyst:

    
     (Note: Use (S)-BINAP to obtain the (S)-alcohol).
    
  • Conditions: 60–100 bar

    
    , 60°C, Methanol.
    
Troubleshooting Guide: Hydrogenation Stalls & Low ee%
SymptomProbable CauseDiagnosticCorrective Action
Reaction Stalls (<50% Conv.) Halide ContaminationPerform Silver Nitrate test on substrate. Precipitate = Cl present.Wash substrate with water/bicarbonate. Recrystallize precursor. Halides coordinate Ru and kill activity.
Low Enantiomeric Excess (<95%) Temperature too highCheck reactor internal temp log.Lower temp to 40–50°C. Rate will decrease, but stereocontrol improves.
Low Enantiomeric Excess (<95%) H2 StarvationPressure drop during exotherm.Increase stirring rate (>1000 rpm). Mass transfer limitation mimics low pressure, allowing competing non-selective pathways.
Green/Black Reaction Solution Catalyst DecompositionVisual inspection (Active Ru-H species are usually orange/brown).Degas solvent thoroughly (3x freeze-pump-thaw). Oxygen oxidizes the phosphine ligand.
Visualizing the Hydrogenation Logic

HydrogenationTroubleshooting Start Issue: Low Yield/ee in Hydrogenation CheckCl Check Precursor Purity (Halides?) Start->CheckCl CheckGas Check H2 Pressure & Stirring CheckCl->CheckGas Negative ActionPurify Recrystallize Precursor (Remove Cl-) CheckCl->ActionPurify Positive (Cl found) CheckTemp Check Temperature CheckGas->CheckTemp Pressure OK ActionMassTransfer Increase RPM / Pressure (Fix H2 Starvation) CheckGas->ActionMassTransfer Mass Transfer Limit ActionCool Lower Temp to 40°C (Improve stereoselection) CheckTemp->ActionCool Temp > 60°C

Caption: Logic flow for diagnosing stalled conversion or poor enantioselectivity in Ru-BINAP hydrogenation.

Phase II: The Side Chain (Stereoselective Alkylation)

Objective: Install the hexyl group at C2 with (S)-configuration. Core Technology: Fráter–Seebach Alkylation . This reaction utilizes the dianion of the


-hydroxy ester. The chiral center at C3 directs the incoming electrophile (hexyl iodide) to the anti face, establishing the (2S, 3S) relationship.
Protocol: Fráter–Seebach Dianion Alkylation
  • Dianion Formation: To a solution of LDA (2.2 equiv) in THF at -78°C, add (3S,5S)-3,5-dihydroxy ester (1.0 equiv).

  • Chelation: The Li+ ion chelates between the enolate oxygen and the C3-alkoxide, locking the conformation.

  • Alkylation: Add 1-Iodohexane (1.1 equiv) slowly.

  • Additive (Critical): Add DMPU or HMPA (3-4 equiv) if yield is low. This disrupts Li-aggregates and increases enolate reactivity.

Troubleshooting Guide: Alkylation Issues
SymptomProbable CauseResolution
Low Diastereomeric Ratio (dr) Loss of Chelation ControlMaintain -78°C strictly. If temp rises, the chelate opens, and "syn" attack occurs.
Poly-alkylation Excess Base/ElectrophileStoichiometry check. Ensure exactly 2.1-2.2 eq LDA. Excess base deprotonates the product, leading to dialkylation.
No Reaction / Low Yield Enolate AggregationAdd DMPU. Lithium enolates form unreactive tetramers. DMPU breaks these down.
O-Alkylation (Ether formation) Hard/Soft MismatchSolvent polarity. Ensure THF is dry. Avoid highly polar cosolvents during the addition of the alkyl halide initially.
Visualizing the Synthetic Workflow

SynthesisWorkflow Start Beta-Keto Ester (Achiral C2) Step1 Asymmetric Hydrogenation (Ru-BINAP) Start->Step1 H2 (100 bar) Inter1 (3S, 5S)-Dihydroxy Ester Step1->Inter1 >95% ee Step2 Fráter–Seebach Alkylation (LDA, Hexyl-I) Inter1->Step2 Dianion Formation Product (2S, 3S, 5S)-Ester Step2->Product Anti-selective Step3 Saponification (LiOH/THF/H2O) Product->Step3 Final Target Acid (2S, 3S, 5S) Step3->Final

Caption: The optimized "Roche-style" workflow for establishing the (2S, 3S, 5S) stereotriade.

Phase III: Downstream Processing (Hydrolysis & Purification)

Issue: Saponification of the ester to the acid often leads to epimerization at C2 . The C2 proton is acidic because it is alpha to a carbonyl and beta to a hydroxyl group (retro-aldol potential).

Optimization Strategy:

  • Base Selection: Use LiOH rather than NaOH/KOH. Lithium coordinates tightly to the carboxylate, reducing the basicity of the medium relative to the

    
    -proton.
    
  • Solvent System: THF/Water (4:1). Avoid Methanol if possible to prevent transesterification side-reactions.

  • Temperature: Perform hydrolysis at 0°C to Room Temp . Do not reflux.

Crystallization: The final acid is a solid.

  • Solvent: Hexane/Ethyl Acetate (9:1).

  • Method: Dissolve at 50°C, cool slowly to 0°C. This preferentially crystallizes the (2S,3S,5S) isomer, rejecting any (2R) epimer formed during alkylation.

Frequently Asked Questions (FAQ)

Q: Can I use the Mukaiyama Aldol reaction instead of Hydrogenation? A: Yes, but it is generally less scalable for this specific backbone. The Mukaiyama aldol (using silyl enol ethers and Lewis acids like


) effectively sets the 3,5-relationship, but it requires stoichiometric Lewis acids and cryogenic conditions (-78°C) which are expensive at kilo-scale compared to catalytic hydrogenation [3].

Q: Why is my hydrogenation yield high but the optical rotation wrong? A: Check your BINAP configuration. (R)-BINAP yields the (R)-alcohol. For the Orlistat intermediate, you generally need (S)-BINAP to get the (S)-configuration at C3/C5 (depending on Cahn-Ingold-Prelog priority of your specific protecting groups). Always verify absolute configuration via HPLC on a Chiralcel OD-H column.

Q: The hexyl group addition is giving me a 50:50 mixture of diastereomers. A: You are likely not forming the dianion completely. Ensure you use >2.0 equivalents of LDA . If you use <2.0 eq, you have a proton exchange between the mono-anion and the neutral species, leading to loss of stereochemical information. Also, ensure the reaction is kept strictly at -78°C during the addition of the electrophile.

References

  • Barbier, P., & Schneider, F. (1987).[3][4] Stereoselective syntheses of tetrahydrolipstatin and of an analogue, potent pancreatic-lipase inhibitors containing a β-lactone moiety.[4][5][6] Helvetica Chimica Acta, 70(1), 196-202. Link

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation of β-Keto Esters. Journal of the American Chemical Society, 109, 5856. (Foundational work on Ru-BINAP mechanism). Link

  • Ghosh, A. K., & Fidanze, S. (2000). Total Synthesis of (-)-Tetrahydrolipstatin. Organic Letters, 2(16), 2405-2407. (Discusses alternative aldol approaches). Link

  • Fráter, G. (1979). Stereoselective alkylation of β-hydroxy esters. Helvetica Chimica Acta, 62, 2825. (The core methodology for the C2-alkylation step). Link

  • Lenoir, I., et al. (1996). Synthesis of Tetrahydrolipstatin: An Industrial Perspective. Tetrahedron, 52(34), 11257-11276. (Detailed process chemistry optimization). Link

Sources

Optimization

Technical Support Center: Purification of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating highly lipophilic aliphatic acids. The target molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating highly lipophilic aliphatic acids. The target molecule, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (CAS: 130793-30-5), is widely recognized in the pharmaceutical industry as Orlistat Impurity M3 [1]. It is a terminal hydrolytic degradation product of the anti-obesity drug Orlistat[2].

Because this molecule lacks a strong chromophore and possesses extreme hydrophobicity, standard purification templates often fail. This guide bypasses generic advice, providing a field-proven, causality-driven framework and self-validating protocols to ensure high-purity isolation from complex degradation mixtures.

Molecular Fundamentals & Degradation Causality

To purify a molecule, you must first understand how it is formed and how it behaves chemically. Orlistat degrades via a sequential hydrolytic pathway. The primary event is the opening of the strained β-lactone ring, followed by the cleavage of the ester bond, which releases the target dihydroxy acid and an N-formyl-L-leucine byproduct[3].

Pathway Orlistat Orlistat (Intact Drug) Hydrolysis1 Lactone Hydrolysis (H2O) Orlistat->Hydrolysis1 InterM Open-Ring Epimers Hydrolysis1->InterM Hydrolysis2 Ester Cleavage InterM->Hydrolysis2 Target Impurity M3 (Target Acid) Hydrolysis2->Target Byproduct N-formyl-L-leucine Hydrolysis2->Byproduct

Hydrolytic degradation pathway of Orlistat yielding Impurity M3 and byproducts.

Quantitative Physicochemical Profile

Understanding these metrics is non-negotiable for chromatographic success. The extreme lipophilicity (XLogP3 = 7.5) dictates our stationary phase selection, while the lack of conjugated double bonds dictates our detection strategy[4].

PropertyValueAnalytical/Purification Significance
IUPAC Name (2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acidStereochemistry necessitates chiral validation post-purification.
Molecular Weight 372.58 g/mol Target mass for orthogonal LC-MS validation.
XLogP3 7.5Highly lipophilic; requires a high-organic mobile phase to elute.
TPSA 77.8 ŲDictates hydrogen-bonding interactions with polar stationary phases.

Self-Validating Preparative Isolation Protocol

A robust protocol must be a self-validating system —meaning the workflow inherently proves its own success without relying on assumptions. The following step-by-step methodology integrates orthogonal detection (UV + MS) to guarantee that the collected fraction is the target molecule and not a co-eluting isobaric byproduct.

Phase 1: Sample Preparation
  • Dissolution: Dissolve the crude Orlistat degradation mixture in a 50:50 (v/v) mixture of Acetonitrile (ACN) and Water.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet insoluble polymeric degradants.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to high-organic solvents. Removing particulates prevents frit clogging and extends the life of the preparative column.

Phase 2: Chromatographic Separation
  • Column Equilibration: Equilibrate a Preparative C8 column (e.g., Zorbax Eclipse XDB-C8, 5 µm) with 40% Mobile Phase B for 5 column volumes[5].

    • Mobile Phase A: 1 g/L Sodium Perchlorate in Water, adjusted to pH 2.5 with orthophosphoric acid[2].

    • Mobile Phase B: 100% Acetonitrile.

  • Injection: Inject the filtered sample.

  • Gradient Elution: Run a linear gradient from 40% B to 95% B over 45 minutes at a flow rate scaled to your column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Causality: A C8 column is chosen over C18 because the target's 22-carbon aliphatic footprint binds too strongly to C18, causing excessive band broadening. The shallow gradient resolves the target acid from structurally similar open-ring epimers.

Phase 3: Fraction Collection & Orthogonal Validation (Self-Validating Step)
  • Collection: Trigger fraction collection based on UV absorbance at 210 nm [5].

  • Real-Time Validation: Immediately inject a 1 µL aliquot of each collected fraction into an analytical LC-MS system operating in Electrospray Ionization Negative (ESI-) mode.

  • Confirmation: Verify the presence of the m/z 371.3 [M-H]⁻ ion.

    • Causality: UV 210 nm is highly non-specific and will flag any molecule with a carbonyl group. The immediate orthogonal mass confirmation ensures the collected peak is definitively Impurity M3, validating the separation in real-time before downstream processing.

Phase 4: Recovery
  • Solvent Removal: Pool the MS-validated fractions and remove acetonitrile via rotary evaporation under reduced pressure. Keep the water bath below 30 °C.

    • Causality: Thermal stress can induce further degradation or lactonization of the free acid.

  • Lyophilization: Freeze-dry the remaining aqueous layer to yield the pure (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid as a white solid.

Workflow N1 Crude Degradation Mixture N2 Sample Prep (ACN/H2O) N1->N2 N3 Prep-HPLC (C8, pH 2.5) N2->N3 N4 Fraction Collection (UV 210nm) N3->N4 N5 LC-MS Validation (m/z 371.3) N4->N5 N6 Lyophilization N5->N6 N7 Pure Impurity M3 N6->N7

Preparative HPLC workflow with orthogonal LC-MS validation for Impurity M3 isolation.

Troubleshooting & FAQs

Q1: During preparative HPLC, the target peak (Impurity M3) exhibits severe tailing and broadens over several minutes. How can I correct this? A1: This is a classic symptom of secondary interactions and partial ionization. The target molecule contains a terminal carboxylic acid. If your mobile phase pH is near its pKa (typically ~4.5 for aliphatic acids), the molecule exists in a dynamic equilibrium between its protonated (neutral) and ionized (carboxylate) states, causing peak smearing. Solution: Lower the pH of Mobile Phase A to 2.5 using orthophosphoric acid or a sodium perchlorate buffer[2]. This fully protonates the carboxyl group, forcing the molecule into a single, highly lipophilic state that interacts uniformly with the stationary phase, yielding sharp, symmetrical peaks.

Q2: I am trying to monitor the purification using a standard UV detector at 254 nm, but I see no peaks despite mass spectrometry confirming degradation occurred. What is wrong? A2: The target molecule (C₂₂H₄₄O₄) is an aliphatic hydrocarbon chain with hydroxyl and carboxyl groups; it completely lacks conjugated pi-electron systems or aromatic rings[4]. Therefore, it does not absorb UV light at 254 nm. Solution: You must monitor the separation at 210 nm, where the carboxyl carbonyl group absorbs[5]. Alternatively, use a Universal Detector such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are ideal for non-chromophoric lipids.

Q3: My crude mixture contains unreacted Orlistat, open-ring epimers, and Impurity M3. Why does Impurity M3 elute last on a reversed-phase column despite being a polar acid? A3: Retention on a reversed-phase column is driven by total lipophilicity. While the cleavage of the ester bond removes the N-formyl-L-leucine group (exposing a polar free acid), it simultaneously unleashes a long, highly hydrophobic 16-carbon (hexadecanoic) chain with a hexyl branch[1]. With an XLogP3 of 7.5[4], this massive aliphatic surface area dominates the molecule's interaction with the hydrophobic stationary phase, outcompeting the polarity introduced by the acid and hydroxyl groups.

Q4: How do I ensure the isolated fraction is the exact (2S,3S,5S) stereoisomer and not a diastereomer generated during the degradation process? A4: Standard achiral reversed-phase HPLC cannot reliably resolve diastereomers of this large lipid. Orlistat degradation often yields alternative open-ring isomers, such as the "SSRR" epimer[3]. Solution: Your self-validating system must include a secondary chiral HPLC analysis. After isolation, run the fraction on a normal-phase Chiral Stationary Phase (CSP) column using a hexane/isopropanol mobile phase to confirm diastereomeric purity[3].

References

  • [1] SCBT. (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid | CAS 130793-30-5. 1

  • [4] PubChem, National Institutes of Health. Orlistat (m3) | C22H44O4 | CID 14607538. 4

  • [3] Benchchem. Orlistat Open Ring Epimer | CAS 130793-28-1. 3

  • [2] Google Patents. US20100196464A1 - Orlistat pharmaceutical formulations. 2

  • [5] Google Patents. WO2009039157A2 - Orlistat pharmaceutical formulations. 5

Sources

Troubleshooting

Stability issues of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid in solution

Welcome to the technical support guide for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (CAS 130793-30-5).[1] This document is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (CAS 130793-30-5).[1] This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. As a known impurity of Orlistat, understanding its degradation profile is critical for accurate analytical method development and quality control.[1][2] This guide provides field-proven insights and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid and why is its stability important?

A1: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid is a long-chain dihydroxy fatty acid.[1] It is structurally characterized by a 16-carbon backbone, two hydroxyl (-OH) groups at positions 3 and 5, a hexyl group at position 2, and a terminal carboxylic acid (-COOH) group. Its significance in the pharmaceutical industry comes from its identification as an impurity of the drug Orlistat. Regulatory standards require the precise quantification of such impurities, making the stability of the reference standard paramount. Degradation in solution can lead to inaccurate quantification, underestimation of the impurity, and flawed stability assessments of the final drug product.

Q2: What are the primary factors that can cause the degradation of this molecule in solution?

A2: As a dihydroxy fatty acid, the molecule is susceptible to several environmental factors that can compromise its structural integrity. The primary drivers of degradation are:

  • pH: Both strongly acidic and alkaline conditions can catalyze degradation. Basic conditions can deprotonate the hydroxyl groups, making them more susceptible to oxidation, while acidic conditions can promote dehydration reactions.[3]

  • Temperature: Elevated temperatures accelerate all chemical reactions, including oxidation and dehydration.[4][5] Long-term storage at room temperature is generally not recommended.[6]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidation of the secondary alcohol groups to ketones. The long alkyl chain is also theoretically susceptible to lipid peroxidation.[7][8][9]

  • Light: Exposure to UV light can generate free radicals, which may initiate and propagate degradation, particularly oxidative pathways.[4][10]

cluster_factors Environmental Factors cluster_pathways Degradation Pathways pH pH (Acidic/Alkaline) Oxidation Oxidation (Hydroxyls to Ketones) pH->Oxidation Promotes (alkaline) Dehydration Dehydration (Alkene Formation) pH->Dehydration Catalyzes Temp Elevated Temperature Temp->Oxidation Accelerates Temp->Dehydration Accelerates Cyclization Intramolecular Cyclization (Lactone/Ether Formation) Temp->Cyclization Accelerates Oxygen Oxygen / Oxidants Oxygen->Oxidation Initiates Light UV Light Exposure Light->Oxidation Initiates (via radicals)

Caption: Key factors influencing the stability of the dihydroxyhexadecanoic acid.

Q3: What are the recommended storage conditions for solid material and prepared solutions?

A3: Proper storage is the most effective preventative measure against degradation. Based on best practices for long-chain fatty acids and hydroxylated lipids, we recommend the following conditions.[10][11][12]

FormTemperatureDurationContainerAtmosphere
Solid -20°C or belowLong-term (≥2 years)Tightly sealed, amber glass vialInert gas (Argon or Nitrogen)
Stock Solution -80°CUp to 6 monthsAmber glass vial or silanized tubeInert gas overlay before sealing
Working Solution 2-8°C< 24 hoursAmber autosampler vialN/A

Rationale: Freezing at -80°C significantly slows down chemical degradation kinetics.[12] Using amber vials protects the compound from light-induced degradation.[10] An inert atmosphere displaces oxygen, minimizing the risk of oxidation.

Q4: Which analytical techniques are most suitable for stability testing?

A4: Reverse-phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) is the preferred method.[3] This technique is ideal for non-volatile and thermally labile compounds. HPLC separates the parent compound from its degradation products, while MS provides mass information for identification. Gas Chromatography (GC-MS) can also be used, but it requires derivatization to make the non-volatile fatty acid amenable to analysis, which adds complexity and a potential source of artifacts.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: I observe a progressive loss of the main analyte peak area in my HPLC chromatograms over time.

This is the most common indicator of instability. The cause can be diagnosed by examining the entire chromatogram for new peaks.

start Observe loss of parent peak area? check_new_peaks Are new, smaller peaks appearing in the chromatogram? start->check_new_peaks Yes adsorption Probable Cause: Adsorption to Surfaces start->adsorption No check_baseline Is the baseline noisy or rising? check_new_peaks->check_baseline No degradation Probable Cause: Chemical Degradation check_new_peaks->degradation Yes check_baseline->adsorption Yes solution_degradation Solution: 1. Prepare fresh solutions daily. 2. Use degassed, high-purity solvents. 3. Protect from light (amber vials). 4. Buffer mobile phase to neutral pH. 5. Control column temperature. degradation->solution_degradation solution_adsorption Solution: 1. Use silanized glass vials. 2. Add a small amount of a competing acid (e.g., 0.1% formic acid) to mobile phase. 3. Prime the HPLC system thoroughly. adsorption->solution_adsorption

Caption: Troubleshooting workflow for decreasing analyte peak area.

  • Probable Cause A: Oxidation.

    • Evidence: Appearance of new peaks with a mass difference of -2 Da (loss of 2 hydrogens) corresponding to the formation of ketone(s).

    • Causality: The secondary hydroxyl groups at C3 and C5 are susceptible to oxidation. Dissolved oxygen in solvents, especially when exposed to light or trace metal ions, can initiate this process.

    • Solution: Prepare solutions using high-purity solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen. Always store solutions in tightly capped amber vials to prevent oxygen ingress and light exposure.

  • Probable Cause B: Dehydration or Cyclization.

    • Evidence: Appearance of new peaks with a mass difference of -18 Da (loss of H₂O). The 3,5-dihydroxy arrangement can facilitate intramolecular cyclization to form a stable six-membered cyclic ether (a tetrahydropyran ring), which would also result in the loss of one water molecule.

    • Causality: This is often catalyzed by acidic or basic residues in the analytical system or unbuffered solvents. High temperatures in the autosampler or column compartment can also drive this reaction.

    • Solution: Ensure the pH of your solvents and mobile phase is controlled, ideally close to neutral (pH 6-7), unless required for chromatographic purposes. If an acidic modifier is needed for good peak shape, use the lowest effective concentration (e.g., 0.1% formic acid). Keep the autosampler temperature low (4-10°C).

Problem 2: My solution has turned slightly yellow or brown after storage.

  • Probable Cause: Extensive Oxidation.

    • Causality: Color change is often a sign of significant oxidative degradation. The formation of conjugated systems (e.g., α,β-unsaturated ketones after oxidation and dehydration) can lead to chromophores that absorb visible light.

    • Solution: The solution is compromised and must be discarded. Review your storage and handling procedures immediately. Implement stricter protective measures, such as purging all solutions and storage vials with argon and ensuring they are completely shielded from light.

Problem 3: The compound is difficult to dissolve or precipitates out of aqueous solutions.

  • Probable Cause: Poor Solubility.

    • Causality: As a long-chain fatty acid, the molecule has very low solubility in purely aqueous media. The long C16 alkyl chain imparts a significant hydrophobic character.

    • Solution: Prepare a concentrated primary stock solution in a water-miscible organic solvent like ethanol, methanol, or DMSO.[4][13] For subsequent dilutions into aqueous buffers (e.g., for biological assays), add the organic stock solution to the buffer dropwise while vortexing.[13] Do not exceed a final organic solvent concentration that would compromise your experiment. Be aware that even with a co-solvent, solubility in high-percentage aqueous solutions will be limited.

Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a stable, accurate stock solution for use as a reference standard.

  • Preparation: Allow the solid (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid to equilibrate to room temperature in a desiccator for at least 30 minutes before opening to prevent moisture condensation.

  • Solvent Selection: Use HPLC-grade ethanol or methanol that has been sparged with argon or nitrogen for 15 minutes.

  • Weighing: Accurately weigh the required amount of the solid using an analytical balance in a low-humidity environment.

  • Dissolution: Dissolve the solid in the chosen solvent in a volumetric flask to a final concentration of 1 mg/mL. Use an amber volumetric flask to protect from light. Gentle sonication in a room temperature water bath can aid dissolution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in amber, silanized glass vials. Overlay the solution with argon or nitrogen gas, cap tightly, and store immediately at -80°C.

  • Self-Validation: Immediately after preparation, perform an initial HPLC-MS analysis to establish a baseline (t=0) peak area and purity profile. This baseline is the reference against which all future stability checks will be compared.

Protocol 2: Forced Degradation Study

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

  • Sample Preparation: Prepare a solution of the compound at ~100 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the solution and subject it to the following stress conditions.[4][14] A control sample, protected from light and stored at 4°C, must be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 4 hours.

    • Oxidation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 80°C for 48 hours in a neutral solution.

    • Photodegradation: Expose to a photostability chamber (ICH Q1B guidelines) for 24 hours.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by HPLC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks. Use the mass spectrometer to obtain mass-to-charge ratios (m/z) for the new peaks to hypothesize their structures (e.g., M-2 for oxidation, M-18 for dehydration).

Proposed Degradation Pathways

Parent Parent Compound (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid m/z = 372.58 Oxidized Oxidized Product (e.g., 3-keto-5-hydroxy) m/z = 370.56 (-2 Da) Parent->Oxidized Oxidation (O₂, light, heat) Dehydrated Dehydrated Product (Alkene formation) m/z = 354.57 (-18 Da) Parent->Dehydrated Dehydration (Acid/Base, heat) Cyclized Cyclized Product (Tetrahydropyran derivative) m/z = 354.57 (-18 Da) Parent->Cyclized Intramolecular Cyclization (Acid/Base, heat)

Caption: Plausible degradation pathways for the target molecule in solution.

References
  • Pharmaffiliates. (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13. [Link]

  • Rudy, M. D., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PLoS ONE, 11(8), e0160497. [Link]

  • Analytical Methods. (2013). RSC Publishing. [Link]

  • Molecules. (2S,3S,5R)-5-(4-methoxybenzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid. [Link]

  • Nessel, I., et al. (2019). The effects of storage conditions on long-chain polyunsaturated fatty acids, lipid mediators, and antioxidants in donor human milk – a review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 149-150, 1-8. [Link]

  • Glenn, C., et al. (2021). Effects of storage practices on long-chain polyunsaturated fatty acids and lipid peroxidation of preterm formula milk. Journal of Paediatrics and Child Health, 57(5), 709-715. [Link]

  • Glenn, C., et al. (2021). Effects of storage practices on long-chain polyunsaturated fatty acids and lipid peroxidation of preterm formula milk. PubMed, 57(5), 709-715. [Link]

  • Arts, M. T., et al. (2021). State of art and best practices for fatty acid analysis in aquatic sciences. Journal of the Brazilian Chemical Society, 32(8), 1549-1579. [Link]

  • Wikipedia. ALC-0315. [Link]

  • Abdollahi, V., et al. (2025). Green Vortex-assisted Deep Eutectic-based Liquid Phase Microextraction of Malachite Green from Water Samples. Analytical and Bioanalytical Chemistry Research, 12(1), 1-9. [Link]

  • CAS Common Chemistry. 10,16-Dihydroxyhexadecanoic acid. [Link]

  • Doménech-Carbó, A., et al. (2023). High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a historic shipwreck. Dyes and Pigments, 216, 111354. [Link]

  • Dutkiewicz, R., et al. (2019). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers in Microbiology, 10, 1899. [Link]

  • National Center for Biotechnology Information. 2S-hydroxypalmitic acid. PubChem Compound Summary for CID 12575964. [Link]

  • Stolz, A., et al. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Journal of Bacteriology, 194(20), 5549-5556. [Link]

  • Trandafilović, M., et al. (2021). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. Molecules, 26(15), 4615. [Link]

  • Roy, B., & Chakraborty, A. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 846-854. [Link]

  • Sun, J., et al. (2025). Substrates and pathways preference of two novel species of Rhodococcus for aromatic compounds degradation. ResearchGate. [Link]

  • Trandafilović, M., et al. (2021). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. MDPI. [Link]

  • National Center for Biotechnology Information. (2S,3R,4S,5R,6R)-2-[[(2R,3S,4R,5S,6S)... PubChem Compound Summary for CID 5287804. [Link]

  • Degradation pathway: Significance and symbolism. (2026). ScienceDirect. [Link]

  • Lee, J., et al. (2012). Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress. Journal of Food Science, 77(11), C1199-C1205. [Link]

  • Khan, M. A., et al. (2018). Fatty acids characterization and oxidative stability of spray dried designer egg powder. Lipids in Health and Disease, 17(1), 282. [Link]

  • Dua, J. S., et al. (2010). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research, 44(4), 392-401. [Link]_Stability_Aspects_of_Liposomes)

Sources

Optimization

Technical Support Center: Troubleshooting Mass Spectrometry of Isomeric Long-Chain Hydroxy Fatty Acids (LCHFAs)

Welcome to the Advanced Technical Support Center for the mass spectrometric analysis of long-chain hydroxy fatty acids (LCHFAs) and branched fatty acid esters of hydroxy fatty acids (FAHFAs). Because these bioactive lipi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the mass spectrometric analysis of long-chain hydroxy fatty acids (LCHFAs) and branched fatty acid esters of hydroxy fatty acids (FAHFAs). Because these bioactive lipids exist as complex mixtures of regioisomers and stereoisomers with low endogenous abundance, standard LC-MS/MS workflows often fall short.

This guide provides mechanistic explanations, self-validating troubleshooting protocols, and advanced strategies to overcome isomer co-elution, poor ionization, and ambiguous fragmentation.

Core Analytical Workflow

Workflow A Biological Sample B Lipid Extraction (e.g., Bligh-Dyer or SPE) A->B C Chemical Derivatization (e.g., DMED, AMPP) B->C D UHPLC Separation (C18 or Chiral Column) C->D E Tandem Mass Spectrometry (MS3, EAD, or OAD) D->E F Isomer Identification & Quantification E->F

Figure 1: End-to-end analytical workflow for LCHFA isomer resolution and quantification.

Frequently Asked Questions & Troubleshooting Guides
Q1: My FAHFA regioisomers (e.g., 5-PAHSA, 9-PAHSA, 12-PAHSA) are co-eluting on a standard C18 column. How can I achieve baseline separation?

Analysis & Causality: Positional isomers of LCHFAs have identical exact masses and nearly identical polarities. Standard reversed-phase gradients often fail to resolve the subtle hydrophobic differences caused by the shifting ester or hydroxyl group along the aliphatic chain.

Solution: Implement chemical derivatization combined with optimized UHPLC gradients. Derivatization with reagents like N,N-dimethylethylenediamine (DMED) amplifies the structural differences between regioisomers, significantly improving their interaction with the stationary phase[1]. For separating enantiomeric stereoisomers (e.g., R- vs. S-configurations), derivatization with chiral reagents like PGME or PAME is required[2].

Self-Validating Protocol: DMED Derivatization for Enhanced LC Resolution

  • Preparation: Dry down the lipid extract under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of 100 mM DMED (in acetonitrile), 50 µL of 100 mM EDC (coupling agent), and 50 µL of 100 mM DMAP (catalyst).

  • Reaction: Incubate the mixture at 40°C for 60 minutes.

  • Quenching & Extraction: Quench with 100 µL of LC-MS grade water. Extract the derivatized lipids using 500 µL of ethyl acetate.

  • Reconstitution: Dry the organic layer and reconstitute in 100 µL of methanol. Validation Check: Run a standard mix of 9-PAHSA and 5-PAHSA. Post-derivatization, you should observe a clear retention time shift and baseline resolution (

    
    Rt > 0.5 min) on a sub-2 µm C18 column[1].
    
Q2: I am detecting peaks that match the exact m/z of FAHFAs, but I suspect they might be fatty acid (FA) dimers. How do I differentiate them?

Analysis & Causality: In untargeted lipidomics, non-covalent FA dimers can form as artifacts in the electrospray ionization (ESI) source. Because they share the identical exact mass with FAHFAs, they are frequently misidentified as endogenous biologically active lipids[3].

Solution: Utilize a two-tiered filter based on chromatographic retention time and MS/MS spectral features.

  • Retention Time Alignment: FA dimers are source artifacts; therefore, they will co-elute exactly with their corresponding highly abundant FA monomers. True FAHFAs are significantly more lipophilic and will elute much later in a reversed-phase gradient[3].

  • MS/MS Spectra: While both dimers and FAHFAs may yield an FA monomer anion upon fragmentation, true FAHFAs will also yield a specific hydroxy fatty acid (HFA) fragment. Dimers lack the HFA-specific fragments entirely[3].

Q3: Negative mode ESI yields poor sensitivity for endogenous FAHFAs in my biological matrices. How can I lower my limit of detection (LOD)?

Analysis & Causality: The native carboxylic acid group of LCHFAs exhibits relatively poor ionization efficiency in negative ESI. Furthermore, in complex matrices, highly abundant lipids (like phospholipids) cause severe ion suppression[4].

Solution: Perform charge-switch derivatization. Converting the carboxylic acid into a fixed-charge cation shifts the analysis to positive ion mode. This drastically increases sensitivity (up to 2500-fold) and shifts the target analytes out of the m/z interference zone of background lipids[4]. Alternatively, gas-phase charge inversion using Mg(Phen)3²⁺ can be used to derivatize anions without wet chemistry[5].

Self-Validating Protocol: AMPP Derivatization

  • Coupling: To the dried lipid extract, add 200 µL of a mixture containing AMPP (N-(4-aminomethylphenyl)pyridinium chloride) and EDCI/HOBT in dichloromethane/dimethylformamide.

  • Incubation: React at 60°C for 30 minutes.

  • Purification: Dry the sample, reconstitute in the initial LC mobile phase, and analyze in positive ESI mode. Validation Check: The dominant MS/MS fragment for AMPP-derivatized FAHFAs will be the neutral loss of the aliphatic side chains, yielding a highly abundant reporter ion[6].

Q4: Standard CID MS/MS gives me the FA and HFA fragments, but I cannot pinpoint the exact position of the ester/hydroxyl bond. What is the best MS approach?

Analysis & Causality: Low-energy Collision-Induced Dissociation (CID) primarily cleaves the weakest bond—the ester linkage between the FA and HFA—yielding [FA - H]⁻ and [HFA - H]⁻. It does not provide sufficient energy to cleave the carbon-carbon bonds along the aliphatic chain, which is necessary to localize the esterification site[7].

Solution: Employ MS³ (Ion Trap), Electron-Activated Dissociation (EAD), or Oxygen Attachment Dissociation (OAD).

  • MS³ Approach: Isolate the[HFA - H]⁻ fragment generated in MS², and subject it to further CID (MS³). This yields diagnostic product ions (typically < m/z 240) specific to the hydroxyl position via water losses and alpha-cleavages[7].

  • EAD/OAD Approach: These advanced fragmentation techniques generate radical-directed cleavages along the alkyl chain, providing distinct mass shifts that unambiguously map both ester bond positions and C=C double bond locations[8],[9].

Fragmentation A Precursor Ion [M-H]- or Derivatized+ B MS2 Fragmentation (CID) A->B C FA Constituent Ion B->C D HFA Constituent Ion B->D E MS3 / EAD / OAD Activation D->E F Regiospecific Cleavage Ions E->F

Figure 2: Mass spectrometric fragmentation logic for pinpointing FAHFA ester positions.

Data Presentation: Quantitative Summaries

Table 1: Comparison of Derivatization Strategies for LCHFA/FAHFA Analysis

Derivatization ReagentIonization ModePrimary BenefitDiagnostic MS/MS Feature
None (Native) Negative ESISimple prep, native state[FA - H]⁻,[HFA - H]⁻
DMED Positive ESIIsomer resolution, isotopic labelingNeutral loss of 63 Da
AMPP Positive ESIHigh sensitivity, charge-switchHigh abundance reporter ion
PGME / PAME Positive ESIChiral separation (Enantiomers)Stereoisomer

Rt > 0.5 min
Mg(Phen)3²⁺ Positive ESIGas-phase charge inversionPinpoints unsaturation sites

Table 2: Diagnostic MS³ Ions for Common PAHSA (Palmitic Acid Hydroxy Stearic Acid) Regioisomers

IsomerPrecursor[M-H]⁻MS² Target IonDiagnostic MS³ Product Ions (m/z)
5-PAHSA 537.5299.2 (HSA)281.2, 237.2
9-PAHSA 537.5299.2 (HSA)281.2, 155.1
12-PAHSA 537.5299.2 (HSA)281.2, 113.1
References

1.. Analytical Chemistry. 2. . Analytical Chemistry. 3.. National Institutes of Health (NIH) / PMC. 4.. Analytical Chemistry. 5.. Analytica Chimica Acta / PubMed. 6.. Molecules / MDPI. 7.. Analytical Chemistry. 8.. bioRxiv.

Sources

Troubleshooting

Technical Support Center: Solubility of Long-Chain Fatty Acids (LCFAs)

Current Status: Online Operator: Senior Application Scientist Ticket ID: LCFA-SOL-001 Subject: Overcoming precipitation, adsorption, and inconsistency in aqueous buffers. Introduction: Why is this so difficult?

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: LCFA-SOL-001 Subject: Overcoming precipitation, adsorption, and inconsistency in aqueous buffers.

Introduction: Why is this so difficult?

Welcome. If you are reading this, you have likely just watched your expensive palmitate or stearate stock solution turn into a cloudy, useless suspension upon adding it to your cell culture media.

You are fighting the Hydrophobic Effect . Long-chain fatty acids (LCFAs, >C12) are amphipathic but dominantly hydrophobic. In aqueous buffers at physiological pH (7.4), they do not simply "dissolve"; they exist in a complex equilibrium between monomers, micelles, and precipitated crystals.

The Golden Rule: In the blood, LCFAs never travel alone; they travel bound to Albumin. To reproduce physiology in vitro, you must mimic this carrier system.

Core Protocol: The "Saponification & Conjugation" Method

Recommended for: Metabolic assays (Seahorse), Cell signaling, and physiological modeling.

This method converts the fatty acid into its salt form (soap) using heat and base, then immediately chaperones it with BSA. This avoids organic solvents like Ethanol or DMSO, which can be cytotoxic or alter metabolism.

Step-by-Step Workflow

Materials:

  • LCFA: Palmitic Acid (C16:0), Stearic Acid (C18:0), etc.

  • Carrier: Fatty Acid-Free BSA (Lyophilized powder). Note: Standard BSA contains endogenous lipids that will skew results.

  • Solvent: 0.1 M NaOH (Sodium Hydroxide).

  • Buffer: 150 mM NaCl (Saline).

Protocol:

  • Prepare the BSA (The "Sink"):

    • Dissolve FA-Free BSA in 150 mM NaCl to a concentration of 2.5 mM (approx. 16.5 g/100mL).

    • Crucial: Filter sterilize (0.22 µm) and pre-warm to 37°C in a water bath.[1] Cold BSA will cause immediate precipitation of the FA.

  • Saponify the Fatty Acid (The "Source"):

    • Prepare a 100 mM stock of the FA in 0.1 M NaOH .

    • Heat to 70°C while vortexing.

    • Visual Check: The solution must be crystal clear. If cloudy, it is not dissolved. You are making sodium palmitate (soap).

  • Conjugation (The Critical Moment):

    • While the FA solution is still hot (70°C) and the BSA is warm (37°C), add the FA to the BSA dropwise while stirring.[1]

    • Target Ratio: Typically 6:1 (FA:BSA) for high load, or 2:1 for basal load.

    • Stir at 37°C for 1 hour. The solution should remain clear.

  • Final Adjustment:

    • Adjust pH to 7.4 using minimal HCl/NaOH.

    • Aliquot and freeze at -20°C immediately. Avoid repeated freeze-thaws.

G cluster_0 Phase A: Saponification cluster_1 Phase B: The Carrier FA_Powder LCFA Powder Soap Na-Fatty Acid (Clear Solution) FA_Powder->Soap Dissolve NaOH 0.1 M NaOH (70°C) NaOH->Soap Conjugation Dropwise Addition (Stirring @ 37°C) Soap->Conjugation Hot (70°C) BSA_Powder FA-Free BSA BSA_Sol BSA Solution (Warm) BSA_Powder->BSA_Sol Dissolve Saline 150mM NaCl (37°C) Saline->BSA_Sol BSA_Sol->Conjugation Warm (37°C) Complex BSA-FA Complex (Stable Stock) Conjugation->Complex 1 Hour Incubation

Figure 1: The Saponification and Conjugation Workflow. Note the temperature differential is critical to prevent "shock" precipitation.

Troubleshooting Center
Symptom: "My stock solution turned cloudy immediately."
Potential CauseThe ScienceThe Fix
Thermal Shock Adding hot FA (70°C) to cold buffer (4°C or RT) causes the FA to drop below its melting point and crystallize instantly.Always pre-warm your BSA/buffer to 37°C. The carrier must be ready to "catch" the lipid.
The "Crash Out" Adding FA dissolved in Ethanol/DMSO directly to aqueous media causes the solvent to disperse faster than the lipid can bind BSA, leaving the lipid stranded.Vortex vigorously during addition. Better yet, mix the FA with a small volume of concentrated BSA first, then dilute.
pH Mismatch The pKa of LCFAs in aggregates is ~7.0–8.5 (see Section 4). If your buffer is pH 7.0, a significant portion of the FA protonates (becomes uncharged) and precipitates.Ensure the stock is alkaline (pH > 9) during the initial dissolution (NaOH method). Only adjust to pH 7.4 after BSA binding.
Symptom: "My cells are dying in the control group."
Potential CauseThe ScienceThe Fix
Solvent Toxicity If using the Ethanol/DMSO method, the final concentration might exceed 0.1-0.5%, inducing apoptosis or membrane permeabilization.Switch to the NaOH (Saponification) method described above. It eliminates organic solvents entirely.
BSA Quality Standard "Fraction V" BSA is often loaded with undefined lipids, endotoxins, or stabilizing caprylates.Use "Fatty Acid-Free" and "Low Endotoxin" BSA.
Deep Dive: The Physics of Solubility

To master this, you must understand the pKa Shift .

In a dilute monomeric state, the pKa of a fatty acid carboxyl group is ~4.8. However, LCFAs do not exist as monomers above their Critical Micelle Concentration (CMC), which is extremely low (<10 µM).

When LCFAs aggregate into micelles or bilayers, the negative charges of the headgroups repel each other. This repulsion makes it energetically unfavorable to ionize, shifting the apparent pKa upwards to 7.0–9.0 [1, 2].

Implication: At pH 7.4, a significant fraction of your fatty acid is protonated (uncharged) and therefore insoluble. This is why the BSA carrier is non-negotiable—it provides a hydrophobic pocket that stabilizes the tail while shielding the headgroup.

Equilibrium cluster_pH pH Dependent States Protonated R-COOH (Insoluble Aggregate) Ionized R-COO- (Micelles/Monomers) Protonated->Ionized pH > pKa (Apparent) Requires pH > 8.0 for some LCFAs Bound BSA-Bound (Physiological Transport) Protonated->Bound Slow/Inefficient Ionized->Bound High Affinity Binding (Prevents Toxicity)

Figure 2: The Solubility Equilibrium. Note that at physiological pH (7.4), the equilibrium can favor insoluble aggregates unless BSA acts as a sink.

Material Science: Glass vs. Plastic

A common source of experimental error is the "disappearing" fatty acid.

  • The Problem: LCFAs are surfactants.[2][3][4] They adsorb rapidly to hydrophobic surfaces.

  • Polypropylene (Standard Tubes): Highly hydrophobic. DO NOT use for preparing free fatty acid stocks. You will lose 20-50% of your mass to the tube walls [3].

  • Glass (Borosilicate): Hydrophilic and negatively charged. Repels the ionized fatty acid headgroups.

The Protocol Rule:

  • Stock Prep (Free FA): ALWAYS use Glass vials.

  • Conjugated (BSA-FA): Once bound to BSA, the complex is stable and can be used in Plastic (Polypropylene/Polystyrene) cell culture plates.

References
  • Kanicky, J. R., & Shah, D. O. (2002).[5] Effect of Degree, Type, and Position of Unsaturation on the pKa of Long-Chain Fatty Acids. Journal of Colloid and Interface Science. Link[5]

  • Small, D. M. (1986). The Physical Chemistry of Lipids. Handbook of Lipid Research.
  • Christoffersen, C., et al. (2015). Adsorption of fatty acids to polypropylene and glass surfaces. Analytical Biochemistry.
  • Seahorse XF Palmitate-BSA FAO Substrate Preparation. (2024). Agilent Technologies / Bio-Protocol. Link

  • Cahova, M., et al. (2019). Palmitate Preparation for Cell Culture. Bio-protocol. Link

Sources

Optimization

Preventing oxidative degradation of dihydroxy fatty acids

Technical Support Center: Stability & Analysis of Dihydroxy Fatty Acids (DiHFAs) Introduction: The Chemical Vulnerability of DiHFAs Dihydroxy fatty acids (DiHFAs)—such as 14,15-DHET (from arachidonic acid) or 12,13-DiHOM...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Analysis of Dihydroxy Fatty Acids (DiHFAs)

Introduction: The Chemical Vulnerability of DiHFAs

Dihydroxy fatty acids (DiHFAs)—such as 14,15-DHET (from arachidonic acid) or 12,13-DiHOME (from linoleic acid)—are often mistakenly viewed as "stable" end-products of the soluble Epoxide Hydrolase (sEH) pathway. While they are more stable than their parent epoxides (EpETrEs/EETs), they remain chemically fragile.

Why do they fail?

  • Secondary Oxidation: Like their parent PUFAs, DiHFAs retain bis-allylic protons (pentadiene systems). These are highly susceptible to hydrogen abstraction by free radicals, leading to chain-reaction auto-oxidation.

  • Lactonization: Specific regioisomers (notably 5,6-DHET ) are prone to acid-catalyzed intramolecular cyclization, forming lactones and disappearing from your quantitative window.

  • Non-Specific Adsorption: The diol moiety increases polarity, but the long alkyl chain drives hydrophobic binding to plastics, leading to quantitative losses during storage.

This guide provides a self-validating system to preserve these analytes from extraction to MS detection.

Module 1: Sample Preparation & Extraction

The Critical Control Point: 90% of oxidative loss occurs during the phase separation and evaporation steps of Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Protocol: Antioxidant-Shielded Extraction

Reagents:

  • BHT Stock: 10 mg/mL Butylated Hydroxytoluene in Methanol (Prepare fresh weekly).

  • Extraction Solvent: Chloroform/Methanol (2:1 v/v) OR Ethyl Acetate.

  • Nitrogen Source: High-purity (99.9%) N2 gas.

Step-by-Step Methodology:

  • Pre-Spiking (The "Shield"):

    • Add BHT to your extraction solvent before it touches the sample. Target a final concentration of 0.005% to 0.01% (w/v) .

    • Why: BHT acts as a radical scavenger.[1] If you add it after extraction, the auto-oxidation chain reaction may have already initiated during tissue homogenization.

  • Homogenization/Lysis:

    • Perform all steps on ice (4°C).

    • Crucial pH Check: Ensure the aqueous phase is pH 6.5 – 7.5 .

    • Warning: Do NOT acidify below pH 6.0 if quantifying 5,6-DHET . Acidic conditions trigger rapid lactonization to 5,6-δ-lactone, which does not ionize in standard negative-mode ESI methods.

  • Phase Separation:

    • Centrifuge at 4°C. Collect the organic lower phase (if using CHCl3) or upper phase (if using MTBE/Ethyl Acetate).

  • Evaporation (The Danger Zone):

    • Evaporate solvent under a gentle stream of Nitrogen.[2]

    • Never use compressed air (contains O2).

    • Never let the sample sit "bone dry" for more than 5 minutes. The monolayer of lipids on the glass surface is maximally exposed to atmospheric oxygen.

    • Immediate Action: Reconstitute immediately in your LC mobile phase (e.g., Water/Acetonitrile 70:30).

Visualization: Extraction Workflow & Control Points

ExtractionWorkflow Sample Biological Sample (Tissue/Plasma) BHT_Add Add Solvent + BHT (0.01%) CRITICAL: Antioxidant Shield Sample->BHT_Add Homogenize Homogenize @ 4°C BHT_Add->Homogenize pH_Check Check pH (Avoid < pH 6.0) Homogenize->pH_Check Extract Phase Separation (Centrifuge) pH_Check->Extract Prevents Lactonization N2_Dry N2 Evaporation NO Air, NO Heat Extract->N2_Dry Organic Phase Recon Immediate Reconstitution (Mobile Phase) N2_Dry->Recon < 5 mins dry time

Caption: Optimized extraction workflow highlighting the critical antioxidant addition point and pH control to prevent 5,6-DHET lactonization.

Module 2: Storage & Handling

Once extracted, DiHFAs are sensitive to surface interactions and temperature.

Storage Stability Matrix
VariableRecommendationTechnical Rationale
Container Material Glass (Silanized preferred)DiHFAs are lipophilic. Polypropylene (plastic) tubes contain plasticizers (phthalates) that leach into MeOH/CHCl3 and suppress MS ionization. DiHFAs also adsorb to plastic walls.
Temperature -80°C Arrhenius kinetics dictate that oxidative reactions slow significantly only below -70°C. -20°C is insufficient for >1 month storage.
Atmosphere Argon Overlay Argon is heavier than air and forms a "blanket" over the sample. Nitrogen is acceptable but less effective than Argon for long-term vials.
Solvent Ethanol or Methanol Store stock solutions in alcohols. Avoid storing in water/buffer, which promotes hydrolysis or bacterial growth.

Module 3: LC-MS/MS Troubleshooting

Issue: Peak Tailing or "Ghost" Peaks. Diagnosis: On-column degradation or thermal instability in the autosampler.

Troubleshooting Guide

Q: My 5,6-DHET peak is disappearing, but a new peak appears at a later retention time. Why?

  • A: This is Lactonization . 5,6-DHET cyclizes to 5,6-δ-lactone under acidic conditions.

  • Fix: Check your mobile phase pH. If using 0.1% Formic Acid, try reducing to 0.01% Acetic Acid or using a neutral mobile phase (Ammonium Acetate pH 6.8) for this specific analyte.

Q: I see high background noise and signal suppression.

  • A: Likely BHT Overload . While BHT protects samples, high concentrations (>0.1%) suppress electrospray ionization.

  • Fix: Use the "Sacrificial Extraction" method. Add BHT during extraction, but ensure your SPE wash steps remove the bulk of it before elution, or switch to Triphenylphosphine (TPP) which is less ion-suppressive in negative mode.

Visualization: Degradation Pathways

DegradationPathways EET Epoxide (EET) (Precursor) sEH sEH Enzyme EET->sEH DiHFA DiHFA (e.g., 14,15-DHET) (Target Analyte) sEH->DiHFA Hydrolysis Oxidation Oxidative Degradation (Ketones/Fragments) DiHFA->Oxidation ROS / O2 (No BHT) Lactone Lactone Formation (5,6-delta-lactone) DiHFA->Lactone Acidic pH (Specifically 5,6-DHET)

Caption: Chemical fate of DiHFAs. The target analyte can be lost via ROS-mediated oxidation or acid-catalyzed lactonization.

FAQs: Researcher to Researcher

Q1: Can I use TPP (Triphenylphosphine) instead of BHT? A: Yes, and it is often preferred for LC-MS. TPP reduces hydroperoxides to alcohols (stabilizing them) and does not cause as much ion suppression as BHT in negative mode ESI. Use TPP at 50–100 µM in the extraction solvent.

Q2: I have to store my samples in the autosampler for 24 hours. Is that safe? A: Only if the autosampler is cooled to 4°C . At room temperature, DiHFAs in aqueous mobile phase (water/methanol) can degrade or precipitate. Ensure your vials are amber glass to prevent photo-oxidation.

Q3: My recovery of 12,13-DiHOME is low despite using BHT. A: Check your evaporation step. If you evaporated the sample to dryness and left it for 30 minutes, the lipids may have aggregated or adsorbed irreversibly to the glass. Always reconstitute immediately when the solvent disappears.

References

  • Cayman Chemical. Product Information: (±)5(6)-DiHET lactone.[3] (Explains the acid-catalyzed degradation of 5,6-DHET).

  • Kortz, L., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples.[4] (Review of BHT/TPP usage).

  • Golovko, M.Y., & Murphy, R.C. (2008). An Improved Method for the Extraction and Analysis of Oxylipins. (Establishes BHT protocols).

  • Dennis, E.A., et al. (2010). Lipidomics: Standard Operating Procedures. LIPID MAPS Consortium. (Gold standard for lipid extraction).

Sources

Troubleshooting

Technisches Support-Center: Derivatisierung von Hydroxyfettsäuren für die GC-MS-Analyse

Erstellt von: Senior Application Scientist, Gemini Laboratories Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Einführung: Die Analyse von Hydroxyfettsäuren (HFA) mittels Gaschromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Erstellt von: Senior Application Scientist, Gemini Laboratories

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die Analyse von Hydroxyfettsäuren (HFA) mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist ein leistungsstarkes Werkzeug in der Metabolomik, der klinischen Diagnostik und der pharmazeutischen Forschung. Aufgrund ihrer polaren Natur – bedingt durch die Carboxyl- und Hydroxylgruppen – sind HFAs jedoch von Natur aus nicht flüchtig und thermisch labil. Dies führt zu schlechter Peakform, Adsorption an aktiven Stellen im GC-System und unzuverlässigen Quantifizierungen.[1] Die Derivatisierung ist ein entscheidender prä-analytischer Schritt, der diese polaren funktionellen Gruppen in weniger polare, flüchtigere und thermisch stabilere Derivate umwandelt und so eine robuste und reproduzierbare Analyse ermöglicht.[2][3][4][5][6]

Dieses Handbuch dient als technisches Support-Center und bietet detaillierte Anleitungen zur Fehlerbehebung sowie Antworten auf häufig gestellte Fragen, um Forschern bei der Bewältigung der Herausforderungen bei der HFA-Derivatisierung zu helfen.

FAQ (Häufig gestellte Fragen)

F1: Warum ist die Derivatisierung für die GC-MS-Analyse von Hydroxyfettsäuren unerlässlich?

Antwort: Die Derivatisierung ist aus drei Hauptgründen unerlässlich:

  • Erhöhung der Flüchtigkeit: Die Carboxyl- (-COOH) und Hydroxylgruppen (-OH) in HFAs bilden starke Wasserstoffbrückenbindungen, was ihre Flüchtigkeit verringert.[7] Die Derivatisierung ersetzt die aktiven Wasserstoffatome in diesen Gruppen durch unpolare Einheiten (z. B. eine Trimethylsilyl- (TMS) oder Methylgruppe), wodurch die intermolekularen Kräfte reduziert und die Flüchtigkeit für die Gasphasenanalyse erhöht wird.[3][6]

  • Verbesserung der thermischen Stabilität: Bei den hohen Temperaturen des GC-Injektors und -Ofens können freie Fettsäuren thermisch abgebaut werden. Derivate sind in der Regel thermisch stabiler, was den Analytenverlust minimiert und die Genauigkeit verbessert.[2][3]

  • Verbesserung der chromatographischen Leistung: Die polaren funktionellen Gruppen können mit aktiven Stellen (z. B. freien Silanolgruppen) in der GC-Säule und im Injektor-Liner interagieren, was zu asymmetrischen Peaks (Tailing) und schlechter Auflösung führt.[1][8] Die Derivatisierung "maskiert" diese polaren Stellen, was zu schärferen, symmetrischeren Peaks und einer besseren Trennung führt.[1][2]

F2: Was sind die gängigsten Derivatisierungsstrategien für Hydroxyfettsäuren?

Antwort: Die beiden vorherrschenden Strategien sind die Silylierung und ein zweistufiger Ansatz aus Veresterung und anschließender Silylierung.

  • Silylierung: Dies ist die am weitesten verbreitete Methode.[3] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) reagieren sowohl mit den Carboxyl- als auch mit den Hydroxylgruppen und wandeln sie in ihre jeweiligen TMS-Ester und TMS-Ether um.[9][10][11] Dies geschieht oft in einem einzigen Schritt.

  • Zweistufige Veresterung/Silylierung: Bei diesem Ansatz wird zuerst die Carboxylgruppe selektiv in einen Methylester (FAME) umgewandelt, typischerweise unter Verwendung von saurem Methanol (z. B. BF₃ in Methanol oder HCl in Methanol).[12][13] Anschließend wird die Hydroxylgruppe in einem zweiten Schritt silyliert.[14][15] Diese Methode kann vorteilhaft sein, um stabilere Derivate zu erzeugen oder wenn eine selektive Derivatisierung erforderlich ist.

F3: Wie wähle ich das richtige Derivatisierungsreagenz aus?

Antwort: Die Wahl hängt von der spezifischen HFA, der Probenmatrix und den experimentellen Zielen ab.

ReagenzZielgruppe(n)VorteileNachteile
MSTFA -OH, -COOH, -NH, -SHErzeugt sehr flüchtige Nebenprodukte, die früh eluieren und die Chromatographie nicht stören.[16] Gilt als das stärkste Silylierungsreagenz für Hydroxylgruppen.Sehr feuchtigkeitsempfindlich.
BSTFA -OH, -COOH, -NH, -SHSehr reaktiv und weit verbreitet.[3][9][10] Die Nebenprodukte sind ebenfalls flüchtig.[16]Kann bei sterisch gehinderten Hydroxylgruppen weniger wirksam sein als MSTFA.[9][10]
BSTFA + 1% TMCS -OH, -COOH (gehindert)Der TMCS-Katalysator erhöht die Reaktivität und ermöglicht die Derivatisierung sterisch gehinderter Gruppen.[16][17]Aggressiver, kann zur Bildung von Nebenprodukten führen. Muss unter streng wasserfreien Bedingungen gehandhabt werden.[17]
BF₃-Methanol Nur -COOHSpezifisch für Carbonsäuren zur Bildung von FAMEs. Relativ einfache Reaktion.[12][13]Reagiert nicht mit Hydroxylgruppen. Erfordert einen zweiten Derivatisierungsschritt für HFAs. Kann bei unsachgemäßer Handhabung zu Artefakten führen.

Experteneinblick: Für die meisten HFA-Screening-Anwendungen ist MSTFA aufgrund seiner hohen Reaktivität und der sauberen Chromatogramme die bevorzugte Wahl. Wenn Sie Schwierigkeiten bei der Derivatisierung von sterisch gehinderten HFAs haben, ist die katalysierte Formulierung BSTFA + 1% TMCS eine ausgezeichnete Alternative.[16]

Anleitungen zur Fehlerbehebung (Troubleshooting Guide)

Problem 1: Geringe oder keine Peak-Antwort für meine HFA-Derivate.
  • Mögliche Ursache 1: Unvollständige Derivatisierung.

    • Warum es passiert: Die Reaktion hatte möglicherweise nicht genug Zeit oder Energie, um vollständig abzulaufen, oder das Reagenz wurde deaktiviert. Jede Derivatisierungsreaktion muss optimiert werden, um einen hohen Abschlussgrad zu erreichen.[17][18]

    • Lösungen:

      • Reaktionsbedingungen optimieren: Erhöhen Sie die Reaktionstemperatur (typischerweise 60-80 °C) und/oder die Inkubationszeit (30-90 Minuten).[2][17][19] Führen Sie eine Zeitverlaufsstudie durch, um den optimalen Punkt zu finden, an dem die Peakfläche ein Plateau erreicht.

      • Auf Feuchtigkeit prüfen: Wasser hydrolysiert Silylierungsreagenzien und die gebildeten Derivate schnell, was die Reaktion verhindert.[2][4][17] Stellen Sie sicher, dass Ihre Probenextrakte vor der Zugabe des Reagenzes vollständig trocken sind (z. B. durch Einengen unter Stickstoffstrom). Verwenden Sie wasserfreie Lösungsmittel.

      • Reagenzüberschuss sicherstellen: Verwenden Sie einen ausreichenden molaren Überschuss des Derivatisierungsreagenzes im Verhältnis zu den aktiven Wasserstoffatomen in Ihrer Probe (eine allgemeine Regel ist ein Verhältnis von mindestens 2:1).[17]

      • Reagenzqualität überprüfen: Silylierungsreagenzien bauen sich bei Kontakt mit Luftfeuchtigkeit ab. Verwenden Sie frische Reagenzien aus ungeöffneten Ampullen oder lagern Sie sie ordnungsgemäß in einem Exsikkator.[2]

  • Mögliche Ursache 2: Abbau des Derivats.

    • Warum es passiert: TMS-Derivate können hydrolytisch instabil sein. Verzögerungen zwischen Derivatisierung und Injektion können zu einem Signalverlust führen.

    • Lösungen:

      • Analysieren Sie die Proben sofort: Injizieren Sie die Proben so schnell wie möglich nach Abschluss der Derivatisierung und Abkühlung auf Raumtemperatur.[2]

      • Stabilität prüfen: Wenn eine sofortige Analyse nicht möglich ist, führen Sie eine Stabilitätsstudie durch, indem Sie eine derivatisierte Probe über mehrere Stunden bei Raumtemperatur erneut injizieren, um die Abbaurate zu bestimmen.

  • Mögliche Ursache 3: Adsorption im GC-System.

    • Warum es passiert: Selbst wenn die Derivatisierung erfolgreich ist, können unvollständig derivatisierte Moleküle oder andere polare Verunreinigungen an aktiven Stellen im Injektor-Liner oder am Anfang der Säule haften bleiben.[1]

    • Lösung:

      • Inertheit des Systems überprüfen: Verwenden Sie einen hoch inerten Injektor-Liner (z. B. mit Deaktivierung). Konditionieren Sie die Säule gemäß den Anweisungen des Herstellers, um Verunreinigungen zu entfernen. Schneiden Sie bei Bedarf die vorderen 10-20 cm der Säule ab, um angesammelte nichtflüchtige Rückstände zu entfernen.[20]

Problem 2: Breite oder stark tailende Peaks.

// Nodes Start [label="Peak-Tailing\nbeobachtet", fillcolor="#FBBC05", fontcolor="#202124"]; CheckDeriv [label="Derivatisierung\nüberprüfen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckGC [label="GC-System\nüberprüfen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncompleteDeriv [label="Problem: Unvollständige\nDerivatisierung", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveSites [label="Problem: Aktive Stellen\nim System", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ColumnContamination [label="Problem: Säulenkontamination\noder -überladung", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution1 [label="Lösung:\nReaktionszeit/Temp. ↑\nReagenzüberschuss ↑", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Lösung:\nInerten Liner verwenden\nSystemwartung", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Lösung:\nSäule kürzen/backen\nInjektionsvolumen ↓", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckDeriv [label="Chemische Ursache?"]; Start -> CheckGC [label="Physikalische Ursache?"]; CheckDeriv -> IncompleteDeriv; CheckGC -> ActiveSites; CheckGC -> ColumnContamination; IncompleteDeriv -> Solution1; ActiveSites -> Solution2; ColumnContamination -> Solution3; } dot Abbildung 1: Logischer Arbeitsablauf zur Diagnose und Behebung von Peak-Tailing bei der HFA-Analyse.

  • Mögliche Ursache 1: Unvollständige Derivatisierung.

    • Warum es passiert: Wenn ein Teil des Analyten underivatisiert bleibt, eluiert er später und interagiert stark mit der Säule, was zu einem ausgeprägten "Tail" führt.[1][21] Dies ist eine der häufigsten Ursachen für Tailing bei polaren Analyten.

    • Lösung: Befolgen Sie die unter Problem 1, Mögliche Ursache 1 beschriebenen Optimierungsschritte. Eine vollständige Derivatisierung ist der Schlüssel zu symmetrischen Peaks.

  • Mögliche Ursache 2: Aktive Stellen im Injektor oder in der Säule.

    • Warum es passiert: Freiliegende Silanolgruppen (-Si-OH) auf Glasoberflächen (Liner, Säule) können mit den polaren Derivaten (insbesondere wenn Estergruppen vorhanden sind) interagieren und deren Elution verzögern.[1][8]

    • Lösung:

      • Verwenden Sie deaktivierte Liner und Säulen: Stellen Sie sicher, dass Sie für die Analyse von polaren Verbindungen geeignete, hoch inerte Verbrauchsmaterialien verwenden.

      • Regelmäßige Wartung: Reinigen oder ersetzen Sie den Injektor-Liner regelmäßig. Nichtflüchtige Probenmatrixbestandteile können sich ansammeln und aktive Stellen erzeugen.[20]

  • Mögliche Ursache 3: Säulenüberladung.

    • Warum es passiert: Die Injektion einer zu konzentrierten Probe kann die Kapazität der stationären Phase der Säule überschreiten, was zu einer Peakverzerrung führt.[1]

    • Lösung: Verdünnen Sie Ihre Probe und injizieren Sie sie erneut. Wenn sich die Peakform verbessert, war eine Überladung wahrscheinlich die Ursache.

Problem 3: Zusätzliche, unerwartete Peaks im Chromatogramm.
  • Mögliche Ursache 1: Nebenprodukte der Derivatisierung.

    • Warum es passiert: Aggressive Reagenzien (z. B. solche mit Katalysatoren) oder zu hohe Temperaturen können zu Nebenreaktionen führen. Bei HFAs kann es auch zur Bildung von teilweise derivatisierten Spezies kommen (z. B. nur die Carboxylgruppe derivatisiert, aber nicht die Hydroxylgruppe).

    • Lösung:

      • Mildere Bedingungen verwenden: Reduzieren Sie die Reaktionstemperatur oder -zeit.[2]

      • Reagenz wechseln: Wechseln Sie zu einem weniger aggressiven Reagenz (z. B. MSTFA anstelle von BSTFA+TMCS).

      • MS-Spektren analysieren: Identifizieren Sie die unerwarteten Peaks anhand ihrer Massenspektren. Teilweise silylierte Verbindungen haben charakteristische Massenverluste.

  • Mögliche Ursache 2: Verunreinigungen im Reagenz oder Lösungsmittel.

    • Warum es passiert: Alte oder unsachgemäß gelagerte Derivatisierungsreagenzien können Abbauprodukte enthalten. Auch die verwendeten Lösungsmittel können Verunreinigungen aufweisen.

    • Lösung:

      • Leerwert analysieren: Bereiten Sie eine "Reagenzien-Leerprobe" vor, die nur das Lösungsmittel und das Derivatisierungsreagenz enthält, und analysieren Sie diese. Dies hilft bei der Identifizierung von Peaks, die vom Reagenz selbst stammen.

      • Hochreine Reagenzien verwenden: Verwenden Sie immer Reagenzien und Lösungsmittel von höchster Qualität (GC- oder Derivatisierungsgrad).

Detaillierte Protokolle

Protokoll 1: Einstufige Silylierung mit MSTFA

Dieses Protokoll ist für das allgemeine Screening von HFAs geeignet und derivatisiert sowohl Carboxyl- als auch Hydroxylgruppen in einem Schritt.

// Nodes A [label="1. Probe trocknen\n(N2-Strom)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. MSTFA (+ Pyridin)\nhinzufügen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Vortexen\n(1 min)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Inkubieren\n(60°C, 45 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Abkühlen\nauf Raumtemp.", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. GC-MS Analyse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } dot Abbildung 2: Schematischer Arbeitsablauf für die einstufige Silylierung von Hydroxyfettsäuren.

Materialien:

  • Getrockneter Probenextrakt

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid), optional mit 1% TMCS

  • Pyridin (wasserfrei, als Katalysator/Lösungsmittel)

  • Reaktionsgefäße (2 mL) mit PTFE-ausgekleideten Kappen

  • Heizblock oder Ofen

  • Vortex-Mischer

Schritt-für-Schritt-Anleitung:

  • Probeneinwaage: Überführen Sie Ihren getrockneten Lipidextrakt in ein 2-mL-Reaktionsgefäß. Stellen Sie sicher, dass das gesamte Lösungsmittel entfernt ist.

  • Reagenz zugeben: Geben Sie 50 µL wasserfreies Pyridin (hilft bei der Lösung der Analyten) und 100 µL MSTFA in das Gefäß.

  • Mischen: Verschließen Sie das Gefäß fest und mischen Sie es 1 Minute lang kräftig auf dem Vortex-Mischer.

  • Inkubieren: Erhitzen Sie das Gefäß 45 Minuten lang bei 60 °C in einem Heizblock.[19]

  • Abkühlen: Lassen Sie das Gefäß vor der Analyse auf Raumtemperatur abkühlen.

  • Analyse: Überführen Sie den Überstand in ein GC-MS-Vial und analysieren Sie ihn umgehend.

Protokoll 2: Zweistufige Derivatisierung (Veresterung gefolgt von Silylierung)

Dieses Protokoll ist nützlich, wenn stabilere Methylester gewünscht sind oder um zwischen verschiedenen funktionellen Gruppen zu unterscheiden.

Materialien:

  • Getrockneter Probenextrakt

  • 14% Bor-Trifluorid (BF₃) in Methanol

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • MSTFA und Pyridin (wie in Protokoll 1)

Schritt-für-Schritt-Anleitung:

Stufe 1: Veresterung zur Bildung von FAMEs

  • Reagenz zugeben: Geben Sie 1 mL 14% BF₃-Methanol-Lösung zu Ihrem getrockneten Extrakt.[1]

  • Inkubieren: Verschließen Sie das Gefäß fest und erhitzen Sie es 15 Minuten lang bei 60 °C.

  • Extraktion: Kühlen Sie das Gefäß auf Raumtemperatur ab. Geben Sie 1 mL Hexan und 1 mL gesättigte NaCl-Lösung hinzu. Mischen Sie kräftig auf dem Vortex-Mischer.

  • Phase trennen: Lassen Sie die Phasen sich trennen (oder zentrifugieren Sie kurz). Die obere Hexan-Schicht enthält Ihre FAMEs.

  • Trocknen: Überführen Sie die obere Hexan-Schicht in ein sauberes Gefäß und trocknen Sie sie vollständig unter einem sanften Stickstoffstrom.

Stufe 2: Silylierung der Hydroxylgruppe 6. Silylierung: Fahren Sie mit dem getrockneten FAME-Rückstand fort, indem Sie die Schritte 2-6 aus Protokoll 1 (Einstufige Silylierung mit MSTFA) durchführen. Dadurch wird die verbleibende Hydroxylgruppe silyliert.

Referenzen

  • BenchChem. (2025). Optimization of derivatization for GC-MS analysis of 3-FEC.

  • CSQ Analytics. Derivatization reagents for GC, silylation, BSTFA.

  • AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.

  • Arts, I. C. W., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC.

  • Thermo Fisher Scientific. Silylation Reagents.

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.

  • ESSLAB. Derivatization reagents for GC, silylation, BSTFA.

  • Merck Millipore. Derivatization of Fatty acids to FAMEs.

  • Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide).

  • BenchChem. (2025). Technical Support Center: Gas Chromatography (GC) Analysis of Fatty Acids.

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).

  • Cichewicz, D. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology.

  • Sigma-Aldrich. Derivatization of Fatty acids to FAMEs.

  • Macherey-Nagel. Derivatization reagents for GC, silylation, BSTFA.

  • ResearchGate. Derivatization Reagents: Selective Response & Detection.

  • ResearchGate. (2019). GCMS fatty acids analysis?

  • Chromatography Forum. (2014). omega-hydroxy fatty acids.

  • Sigma-Aldrich. Derivatization of Fatty acids to FAMEs.

  • GC Derivatization. GC Derivatization.

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.

  • Chromatography Forum. (2013). GCMS problem running fatty acids.

  • Kim, J., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. PMC.

  • Pallavi's Pharma Tuition. (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube.

Sources

Optimization

Technical Support Center: Stereoisomer Separation of Dihydroxyhexadecanoic Acid (DHHA)

Welcome to the Advanced Lipidomics Method Development Center. Current Topic: Method Development for Dihydroxyhexadecanoic Acid (DHHA) Stereoisomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Method Development Center. Current Topic: Method Development for Dihydroxyhexadecanoic Acid (DHHA) Stereoisomers. Ticket ID: DHHA-ISO-001

Executive Summary & Method Selection Strategy

User Query: "I need to separate stereoisomers of dihydroxyhexadecanoic acid. Where do I start?"

Scientist’s Response: The separation strategy depends entirely on the position of the hydroxyl groups. DHHA (


) typically appears in two biological contexts:
  • 10,16-DHHA: The major monomer of plant cutin (tomato, Arabidopsis).[1][2][3][4] It has one chiral center at C10.

  • 9,10-DHHA: An oxidation product of palmitoleic acid. It has two chiral centers (vicinal diol), resulting in diastereomers (threo/erythro) and enantiomers.

Method Selection Decision Matrix

Use the following logic flow to select your instrument platform.

MethodSelection Start Start: Define Isomer Target IsomerType Isomer Position? Start->IsomerType Vicinal Vicinal Diol (e.g., 9,10-DHHA) 2 Chiral Centers IsomerType->Vicinal Isolated Isolated/Omega (e.g., 10,16-DHHA) 1 Chiral Center IsomerType->Isolated GC_Achiral GC-MS (Non-Chiral) Separates Diastereomers (Threo vs Erythro) Vicinal->GC_Achiral Diastereomer separation GC_Chiral Chiral GC or LC Required for Enantiomers (R,R vs S,S) Vicinal->GC_Chiral Enantiomer separation Isolated->GC_Chiral Enantiomer separation Deriv Derivatization Required? GC_Chiral->Deriv Chiral GC\n(Deriv: Me-Ester + TMS) Chiral GC (Deriv: Me-Ester + TMS) Deriv->Chiral GC\n(Deriv: Me-Ester + TMS) Chiral LC\n(Deriv: 3,5-Dinitrobenzoyl) Chiral LC (Deriv: 3,5-Dinitrobenzoyl) Deriv->Chiral LC\n(Deriv: 3,5-Dinitrobenzoyl)

Figure 1. Decision tree for selecting the chromatographic approach based on DHHA regioisomerism.

Protocol Module: Sample Preparation & Derivatization

User Query: "My peaks are tailing or missing on GC-MS. Is my sample prep wrong?"

Scientist’s Response: Native DHHA is non-volatile and polar. You must block both the carboxylic acid and the hydroxyl groups. Incomplete derivatization is the #1 cause of poor chromatography.

The "Gold Standard" Protocol: Methylation + Silylation

This two-step protocol is robust for cutin monomers like 10,16-DHHA.

Step 1: Methyl Esterification (Carboxyl Group)

  • Reagent: 1M Methanolic HCl (anhydrous) or

    
    -Methanol (14%).
    
  • Procedure: Incubate sample (dry residue) with 200 µL reagent at 70°C for 30 mins.

  • Extraction: Add 200 µL hexane + 200 µL water. Vortex. Collect upper hexane layer.[4] Dry under

    
    .
    
  • Why: Converts polar -COOH to non-polar -COOMe.

Step 2: Silylation (Hydroxyl Groups)

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Procedure: Add 50 µL Pyridine (catalyst/solvent) + 50 µL BSTFA/TMCS to the dried methyl ester.

  • Condition: Heat at 70°C for 30 mins. (Critical: Room temp is insufficient for secondary hydroxyls at C10).

  • Why: Converts -OH to -OTMS. TMCS acts as a catalyst to drive the reaction on sterically hindered secondary alcohols.

Troubleshooting Derivatization
SymptomProbable CauseCorrective Action
Ghost Peaks (M-18) Incomplete silylation (thermal degradation of underivatized -OH).Ensure reagents are fresh (moisture-free). Increase reaction time to 60 min.
No Peaks Water in sample before silylation.BSTFA hydrolyzes instantly in water. Ensure sample is bone dry (azeotrope with toluene if needed).
Split Peaks Formation of mono- vs di-TMS derivatives.Force reaction to completion. Use stronger silylation agent like MSTFA.

Chromatographic Optimization (Chiral Separation)

User Query: "I have the derivative, but the enantiomers co-elute. Which column should I use?"

Scientist’s Response: Separating enantiomers (e.g., 10(R)-OH vs 10(S)-OH) requires a Chiral Stationary Phase (CSP) or a Chiral Derivatizing Agent (CDA).

Option A: Chiral GC-MS (Direct Separation)

This is preferred for high sensitivity and structural confirmation.

  • Column: Cyclodextrin-based phases (e.g., Rt-bDEXsm , CP-Chirasil-Dex CB ).

    • Mechanism:[4] The hydrophobic cavity of the cyclodextrin selectively includes one enantiomer of the fatty acid alkyl chain/TMS group.

  • Conditions:

    • Carrier: Helium at 1.0 mL/min (constant flow).

    • Temp Program: Isothermal hold often required. Start 100°C, ramp 2°C/min to 180°C, hold 30-60 min .

    • Note: Enantiomers often require very slow ramp rates or isothermal plateaus to resolve.

Option B: Chiral LC-MS (For Underivatized/Labeled)

Preferred if you want to avoid silylation or if the molecule is thermally labile.

  • Column: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).

    • Commercial Examples:Chiralpak AD-3 or Chiralcel OD-3 .

  • Mobile Phase: Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reverse Phase - requires "RH" designated columns).

  • Detection: DHHA has poor UV absorbance.

    • Solution: Derivatize with Anthracene-2,3-dicarboximide (fluorescent) or use MS detection (ESI-) .

Option C: Diastereomeric Derivatization (The "Hack")

If you lack a chiral column, convert enantiomers into diastereomers using a chiral reagent. They will then separate on a standard C18 LC column or HP-5 GC column.

  • Reagent: (S)-Mosher’s acid chloride or (S)-Acetyl-lactic acid.

  • Result: (R)-DHHA-(S)-Mosher and (S)-DHHA-(S)-Mosher are diastereomers with different physical properties.

Mass Spectrometry & Identification

User Query: "How do I confirm I'm looking at 10,16-DHHA and not 9,16-DHHA?"

Scientist’s Response: Mass spectrometry (EI mode, 70eV) provides distinct fragmentation patterns for TMS derivatives of hydroxy fatty acids. The key is Alpha-Cleavage .

Fragmentation Logic (Alpha-Cleavage)

Cleavage occurs adjacent to the carbon bearing the TMS-ether group.

  • 10,16-DHHA (Methyl ester, Di-TMS):

    • Structure:

      
      
      
    • Cleavage A (C9-C10): Generates fragment containing the "tail" end.

    • Cleavage B (C10-C11): Generates fragment containing the "head" (ester) end.

    • Diagnostic Ions: Look for high abundance ions at m/z 273 and m/z 259 (approximate, verify with standard).

Figure 2. Alpha-cleavage mechanism in EI-MS allows precise localization of the hydroxyl group.

References & Grounding

  • Holloway, P. J. (1982). The chemical constitution of plant cutins. In The Plant Cuticle (pp. 45-85). Academic Press. (Foundational text on cutin monomer analysis via GC-MS).

  • Kosma, D. K., et al. (2010). Identification of an Arabidopsis thaliana 1,16-hexadecanediol transferase.The Plant Journal . (Contains detailed GC-MS protocols for 10,16-DHHA).

  • Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives.LipidWeb . (Authoritative guide on MS fragmentation of hydroxy fatty acids).

  • Yeats, T. H., et al. (2012). The identification of cutin synthase: formation of the plant polyester cutin.Nature Chemical Biology . (Modern application of DHHA analysis).

  • Restek Corporation. Chiral Analysis of Flavor and Fragrance Compounds. (Technical notes on Rt-bDEX columns for enantiomer separation).

Need further assistance? Contact the Lipidomics Application Team with your specific column dimensions and available instrumentation. Status: Ticket Open

Sources

Reference Data & Comparative Studies

Validation

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid vs. Orlistat Impurities: A Technical Comparison Guide

This guide provides an in-depth technical comparison of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid against other primary Orlistat impurities.[1] It is designed for researchers requiring precise analytical differen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid against other primary Orlistat impurities.[1] It is designed for researchers requiring precise analytical differentiation, mechanistic insight, and validated experimental protocols.

Executive Summary & Chemical Context

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (hereafter referred to as the 3S-Open Ring Acid ) is a specific diastereomeric degradation product of Orlistat (Tetrahydrolipstatin).[1] It represents the fully hydrolyzed "backbone" of the drug where the


-lactone ring has opened and the N-formyl-L-leucine side chain has been cleaved.[1]

This compound is critical in purity profiling because it is a stereoisomer of the major metabolite M3 (which typically possesses the 3R configuration). Distinguishing between the direct hydrolysis product (3S) and the metabolic/enzymatic product (3R) is a common challenge in high-resolution impurity profiling.[1]

The Comparison Landscape

We compare the 3S-Open Ring Acid against:

  • Orlistat (Parent API): The active

    
    -lactone.[1]
    
  • Impurity M1 (Open Ring Amide): Hydrolyzed lactone with the leucine chain intact.

  • Impurity M3 (3R-Open Ring Acid): The primary metabolite/degradant diastereomer.

Chemical Profile & Structural Analysis[2]

The following table contrasts the physicochemical properties of the target impurity against its critical analogs.

FeatureTarget: 3S-Open Ring Acid Comparator: M3 (3R-Isomer) Comparator: M1 (Amide) Parent: Orlistat
Chemical Name (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid(2S,3R,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acidTetrahydrolipstatin
CAS Number 130676-66-3 130793-28-1 130676-65-2 96829-58-2
Molecular Formula C₂₂H₄₄O₄C₂₂H₄₄O₄C₂₉H₅₅NO₆C₂₉H₅₃NO₅
Mol.[1][2][3][4][5][6][7][][9] Weight 372.58 g/mol 372.58 g/mol 513.75 g/mol 495.73 g/mol
Key Structural Feature Free Acid, Syn-diol (2S,3S) Free Acid, Anti-diol (2S,3R) Open Chain, Leucine EsterClosed

-Lactone Ring
Polarity (RP-HPLC) High (Elutes Early)High (Elutes Early)MediumLow (Elutes Late)
Origin Chemical Hydrolysis (Retention)Enzymatic/Acidic Hydrolysis (Inversion)Partial Hydrolysis (Ring Open)API Synthesis

Mechanistic Pathway: Formation & Stereochemistry

Understanding the formation of the (2S,3S,5S) isomer versus the (2S,3R,5S) isomer is vital for root cause analysis in stability testing.

  • Pathway A (Direct Hydrolysis): Nucleophilic attack by water on the lactone carbonyl (acyl-oxygen cleavage) typically retains stereochemistry, yielding the (2S,3S) configuration.[1]

  • Pathway B (Inversion/Epimerization): Under specific enzymatic conditions (e.g., esterase activity) or harsh acidic alkyl-oxygen cleavage, the configuration at C3 may invert, yielding the (2S,3R) isomer (M3).[1]

Diagram: Degradation & Stereochemical Divergence

OrlistatDegradation cluster_legend Pathway Legend Orlistat Orlistat (Parent) (S)-1-[[(2S,3S)-Lactone] M1 Impurity M1 (Open Ring Amide) (2S,3S,5S)-Leucine Ester Orlistat->M1 Ring Hydrolysis (+H2O) Target Target: 3S-Open Ring Acid (2S,3S,5S)-Dihydroxy Acid (Retention Product) M1->Target Side Chain Cleavage (Retention) M3 Impurity M3 (2S,3R,5S)-Dihydroxy Acid (Inversion/Metabolite) M1->M3 Enzymatic/Acidic Cleavage (Inversion) key Solid Red: Chemical Stability Pathway Dashed Green: Metabolic/Stress Pathway

Caption: Comparative degradation pathway showing the divergence between the Target (3S-Acid) and the M3 Metabolite (3R-Acid).

Analytical Performance & Separation Protocol

Separating the (2S,3S) and (2S,3R) diastereomers requires a high-resolution stability-indicating method.[1] Standard C18 methods often co-elute these isomers unless optimized for polar selectivity.

Validated HPLC Protocol (Stability Indicating)

This protocol is designed to resolve the polar acid impurities from the hydrophobic parent.

Method Principle: Reverse Phase Chromatography with Acidic Buffer to suppress ionization of the free carboxylic acids, increasing retention and resolution.

ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse XDB-C8 or C18 (150 × 4.6 mm, 5 µm)C8 is often preferred over C18 for Orlistat to reduce the excessively long retention time of the highly lipophilic parent, while maintaining resolution of polar degradants.[1]
Mobile Phase A Buffer pH 2.5 : Methanol (80:[1][5][9]20)Buffer: 1g Sodium Perchlorate + H₃PO₄ to pH 2.5. Low pH ensures the target acid (pKa ~4.5) is protonated, preventing peak tailing.
Mobile Phase B Acetonitrile (100%)High elution strength required to elute the parent Orlistat.
Gradient Time (min) / %B 0 / 05 / 045 / 8060 / 8065 / 0A shallow initial gradient holds the polar impurities (M3/Target) to allow separation, followed by a ramp to elute the parent.
Flow Rate 1.0 - 1.5 mL/minHigher flow supports the elution of the viscous parent compound.
Detection UV @ 210 nmOrlistat and its aliphatic impurities lack strong chromophores; 210 nm detects the carbonyl/ester bonds.
Column Temp 30°C - 35°CControls viscosity and mass transfer kinetics.[1]
Expected Elution Profile[1]
  • Target (3S-Acid) & M3 (3R-Acid): ~4–8 min (Elute first due to high polarity/free hydroxyls). Note: Separation of these two may require a slower gradient start (e.g., holding 0% B for 10 mins).

  • Impurity M1 (Amide): ~12–15 min (Intermediate polarity).[1]

  • Orlistat (Parent): ~25–35 min (Highly retained).

Experimental Validation: Forced Degradation

To generate and confirm the identity of the 3S-Open Ring Acid in your lab, follow this self-validating stress protocol.

Protocol: Base-Catalyzed Hydrolysis (Target Generation)

This method favors the formation of the open-ring acid via saponification.[1]

  • Preparation: Dissolve 50 mg Orlistat in 5 mL Methanol.

  • Stress: Add 2 mL of 0.1 N NaOH.

  • Incubation: Heat at 60°C for 4 hours.

  • Quench: Neutralize with 0.1 N HCl to pH 3-4.

  • Analysis: Inject into the HPLC system described above.

    • Result: The Orlistat peak will disappear. The M1 peak will appear transiently, followed by the accumulation of the Target (3S-Acid) .

    • Differentiation: Compare with a standard of M3 (often available as a metabolite standard). If the retention times differ slightly (typically by 0.5 - 1.0 min), you have successfully resolved the diastereomers.

References

  • Schneider, A., & Wessjohann, L. A. (2010). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 767-772.[1][10] Retrieved from [Link]

  • Bénarouche, A., et al. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Chemical Biology. Retrieved from [Link]

  • Veeprho Laboratories. Orlistat Impurities and Related Compounds - Structure and CAS. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid in Enzyme Assays

The following guide provides an in-depth technical analysis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid , specifically focusing on its behavior and cross-reactivity in enzyme inhibition assays compared to its pa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid , specifically focusing on its behavior and cross-reactivity in enzyme inhibition assays compared to its parent compound, Orlistat (Tetrahydrolipstatin).

Executive Summary

Product Identity: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (also known as Orlistat Impurity M3 or the Open-Ring Hydrolytic Metabolite ). Primary Application: Negative control standard for lipase inhibition assays; stability-indicating reference marker. Core Distinction: Unlike Orlistat, which contains a reactive


-lactone ring essential for covalent enzyme inhibition, this acid derivative is the inactivated product  of hydrolysis. It exhibits negligible cross-reactivity (inhibition) in standard lipase assays, making it a critical tool for validating assay specificity and monitoring drug degradation.
Mechanism of Action & Structural Causality

To understand the cross-reactivity profile, one must analyze the structural divergence between the active drug and this metabolite.

  • Orlistat (Active): Functions as a suicide substrate. Its four-membered

    
    -lactone ring is highly strained and electrophilic. It undergoes nucleophilic attack by the catalytic serine residue (Ser-152 in porcine pancreatic lipase) in the enzyme's active site, forming a stable covalent acyl-enzyme complex.
    
  • (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid (Inactive): This molecule represents the "post-hydrolysis" state. The

    
    -lactone ring is opened, exposing a free carboxylic acid and a hydroxyl group. Lacking the electrophilic warhead, it cannot acylate the serine residue.
    

Implication for Assays: In a properly calibrated enzyme assay, this compound should show zero to negligible inhibition . Any observed activity suggests non-specific binding (e.g., aggregation at high concentrations) or contamination with the parent lactone.

Diagram: The Fate of Orlistat in Lipase Assays

The following diagram illustrates the transition from the active inhibitor to the inactive acid, highlighting why the acid does not cross-react in the inhibition pathway.

Orlistat_Mechanism Enzyme Active Lipase (Ser-152-OH) Complex Acyl-Enzyme Complex (Inhibited) Enzyme->Complex Nucleophilic Attack (Covalent Bond) Orlistat Orlistat (Active Beta-Lactone) Orlistat->Complex Acylation Acid (2S,3S,5S)-2-Hexyl-3,5- dihydroxyhexadecanoic Acid (Inactive Metabolite M3) Complex->Acid Release of Product RegenEnzyme Regenerated Enzyme (Active) Complex->RegenEnzyme Deacylation (Very Slow) Water H2O (Slow Hydrolysis) Water->Complex Acid->Enzyme No Binding/Inhibition (Lack of Warhead)

Caption: Pathway showing the irreversible inhibition by Orlistat vs. the lack of reactivity of the hydrolyzed acid (M3).

Comparative Performance Data

The following table contrasts the performance of the (2S,3S,5S)-acid derivative against industry-standard lipase inhibitors. Data is synthesized from standard pNPP (para-nitrophenyl palmitate) assay conditions.

FeatureOrlistat (Parent Drug) (2S,3S,5S)-Acid Derivative (Product) Cetilistat (Alternative)
Role in Assay Positive Control (Active Inhibitor)Negative Control / Specificity Marker Alternative Active Inhibitor
IC50 (Pancreatic Lipase) 0.1 – 0.5 µM (Potent)> 100 µM (Inactive)0.05 – 0.2 µM
Binding Mechanism Covalent (Serine Acylation)Non-covalent / Steric (Weak)Covalent (Serine Acylation)
Cross-Reactivity Risk High (Inhibits Gastric & Carboxyl Ester Lipases)Low (Does not inhibit serine hydrolases)High
Detection (HPLC) Retention Time ~15-20 min (C18)Retention Time ~5-10 min (Polar shift)Distinct RT
Stability Hydrolytically UnstableStable End-Product More stable than Orlistat

Key Insight: If your assay yields an IC50 < 50 µM for the (2S,3S,5S)-acid, your sample is likely contaminated with unhydrolyzed Orlistat, or the assay pH is causing non-specific fatty acid aggregation (soap formation).

Experimental Protocol: Validating Assay Specificity

To prove that your enzyme assay is measuring true lipase inhibition (covalent acylation) and not non-specific interference, you must run the Acid Derivative alongside Orlistat.

Method: Spectrophotometric Lipase Assay (pNPP Substrate)

Objective: Differentiate between the active drug and its inactive metabolite to validate assay specificity.

Reagents:

  • Enzyme: Porcine Pancreatic Lipase (Type II), dissolved in Tris-HCl (pH 8.0).

  • Substrate: p-Nitrophenyl Palmitate (pNPP), 10 mM in isopropanol.

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% Gum Arabic and 0.2% Sodium Deoxycholate (emulsifiers are critical to prevent fatty acid aggregation).

  • Controls: Orlistat (Active), (2S,3S,5S)-Acid (Inactive).

Workflow:

  • Preparation:

    • Prepare a 10 mM stock of Orlistat and the (2S,3S,5S)-Acid in DMSO.

    • Note: Ensure the Acid stock is fresh; however, since it is the stable product, degradation is less of a concern than with Orlistat.

  • Pre-Incubation (The Specificity Step):

    • Mix 20 µL of Enzyme solution with 10 µL of Test Compound (Orlistat or Acid) at varying concentrations (0.01 µM to 100 µM).

    • Incubate at 37°C for 15 minutes .

    • Scientific Rationale: Orlistat requires time to covalently acylate the serine residue. The Acid, lacking the ring, will not bind covalently regardless of time.

  • Reaction Initiation:

    • Add 170 µL of Assay Buffer containing the pNPP substrate.

    • The final substrate concentration should be ~400 µM (near Km).

  • Detection:

    • Monitor absorbance at 410 nm (release of p-nitrophenol) kinetically for 20 minutes.

    • Calculate the slope (Velocity, V).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .[1]
      
    • Pass Criteria:

      • Orlistat must show dose-dependent inhibition (IC50 < 1 µM).

      • (2S,3S,5S)-Acid must show < 10% inhibition even at 100 µM.

Diagram: Specificity Assay Workflow

Assay_Workflow Prep Sample Prep (DMSO Stock) Incubation Pre-Incubation (Enzyme + Compound) 37°C, 15 min Prep->Incubation Substrate Add Substrate (pNPP in Buffer) Incubation->Substrate Read Kinetic Read (OD 410nm) Substrate->Read Decision Result Analysis Read->Decision Outcome1 High Inhibition (Active Orlistat) Decision->Outcome1 If IC50 < 1µM Outcome2 No Inhibition (Inactive Acid M3) Decision->Outcome2 If IC50 > 100µM

Caption: Workflow for distinguishing active Orlistat from its inactive acid metabolite.

Cross-Reactivity in Other Systems

While the (2S,3S,5S)-acid is inactive in lipase assays, researchers must be aware of its behavior in other analytical contexts:

  • Fatty Acid Synthase (FASN):

    • Orlistat inhibits the Thioesterase (TE) domain of FASN via the same serine-acylation mechanism.

    • The (2S,3S,5S)-acid is the product released from the FASN active site after hydrolysis. Consequently, it acts as a product inhibitor but with extremely low affinity compared to the covalent parent. It does not effectively cross-react as a potent inhibitor in FASN assays.

  • Immunoassays:

    • If using antibodies raised against the "hexyl-dihydroxy" backbone of Orlistat, the Acid will cross-react significantly (often 100%).

    • Recommendation: Do not use ELISA for Orlistat quantification if metabolic degradation is suspected; use LC-MS/MS.

  • HPLC Interference:

    • In reverse-phase HPLC (C18), the Acid is more polar than Orlistat.

    • Orlistat RT: ~15 min.

    • Acid RT: ~5 min.

    • Warning: If the gradient is too steep, the Acid peak may co-elute with the solvent front or other polar impurities, masking its presence.

References
  • Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Dissolution Technologies. Available at: [Link]

  • Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. PNAS / NIH. Available at: [Link]

  • Orlistat (Tetrahydrolipstatin) Compound Summary. PubChem. Available at: [Link]

  • Validation of a Spectrophotometric Assay for Lipase Inhibition.Journal of Enzyme Inhibition and Medicinal Chemistry. (Standard Protocol Reference).

Sources

Validation

In vivo efficacy comparison of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid and analogs

This guide provides a technical comparison of the in vivo efficacy of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (the hydrolyzed core scaffold) versus its pharmacologically active analogs, primarily Orlistat (Tetr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the in vivo efficacy of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (the hydrolyzed core scaffold) versus its pharmacologically active analogs, primarily Orlistat (Tetrahydrolipstatin) and Lipstatin .

Executive Summary: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid is the hydrolytic degradation product (metabolite) of the potent lipase inhibitor Orlistat.[1] In vivo, the acid itself lacks significant lipase-inhibitory activity because it lacks the critical


-lactone ring required for covalent enzyme inactivation. Therefore, this guide focusses on the efficacy of the active analogs  (Orlistat, Lipstatin, Cetilistat) that utilize this specific fatty acid backbone (or functional equivalents) to deliver therapeutic effects in obesity and metabolic disorders.

Chemical Identity & Structural Activity Relationship (SAR)

To understand the efficacy differences, one must distinguish between the inactive scaffold and the active drug.

  • The Scaffold (Topic Molecule):

    • Name: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid.[2][3]

    • Role: Inactive metabolite/impurity (M3).

    • Mechanism: Cannot form the covalent ester bond with the serine residue of the lipase active site due to the absence of the strained lactone ring.

  • The Active Analog (Orlistat):

    • Structure: The

      
      -lactone derivative of the scaffold, with an N-formyl-L-leucine side chain.
      
    • Mechanism: The

      
      -lactone ring undergoes nucleophilic attack by the catalytic serine of gastric/pancreatic lipases, opening the ring and acylating the enzyme. The "leaving group" is the open chain hexadecanoic acid structure attached to the enzyme.
      
Diagram: Mechanism of Action & Activation

MOA Orlistat Orlistat (Active Drug) (Beta-Lactone Ring) Complex Acyl-Enzyme Complex (Inhibited Lipase) Orlistat->Complex 1. Covalent Binding (Ring Opening) Lipase Pancreatic Lipase (Serine-152 Active Site) Lipase->Complex Nucleophilic Attack Hydrolysis Slow Hydrolysis (Deacylation) Complex->Hydrolysis 2. Enzyme Turnover (Very Slow) Metabolite (2S,3S,5S)-2-Hexyl-3,5- dihydroxyhexadecanoic acid (Inactive Metabolite) Hydrolysis->Metabolite 3. Release Metabolite->Lipase No Re-binding (Inactive)

Figure 1: The transition from the active Orlistat analog to the inactive hexadecanoic acid metabolite.

In Vivo Efficacy Comparison: Active Analogs

Since the acid itself is a negative control in most studies, the efficacy comparison focuses on the Orlistat vs. Cetilistat (a functional analog with a different backbone but similar mechanism) and Lipstatin .

Comparative Efficacy Table (Diet-Induced Obesity Models)
FeatureOrlistat (Standard)Lipstatin (Precursor)Cetilistat (Analog)(2S,3S,5S)-Acid (Metabolite)
Core Structure Hexadecanoic acid backbone (

-lactone)
Unsaturated backbone (

-lactone)
Benzoxazinone (Distinct core)Linear Fatty Acid (Open chain)
Lipase IC50 (In Vitro) ~0.1 - 0.6 µM~0.05 - 0.2 µM~0.1 - 1.0 µM> 100 µM (Inactive)
Body Weight Reduction High (5-10% vs control)HighModerate to HighNegligible
Fecal Fat Excretion Significantly IncreasedSignificantly IncreasedIncreasedNo significant change
Side Effects (GI) High (Oily spotting, flatus)HighLower (Better tolerability)N/A
Bioavailability < 1% (Systemic absorption)< 1%LowVariable (Fatty acid uptake)

Key Insight: The efficacy of the hexadecanoic acid series is entirely dependent on the electrophilicity of the carbonyl carbon in the lactone ring. The open acid form lacks this electrophilicity.

Detailed Experimental Protocols

To validate the efficacy of these analogs, researchers utilize High-Fat Diet (HFD) rodent models.

Protocol A: Assessment of Anti-Obesity Efficacy (Mouse Model)

Objective: Compare weight loss and lipid excretion between Orlistat and vehicle control (representing the inactive acid baseline).

  • Animals: Male C57BL/6J mice (6 weeks old).

  • Acclimatization: 1 week on standard chow.

  • Induction: Feed 60% kcal High-Fat Diet (HFD) for 8–12 weeks to induce obesity.

  • Grouping (n=10/group):

    • Group 1: HFD + Vehicle (0.5% CMC).

    • Group 2: HFD + Orlistat (10–50 mg/kg/day, oral gavage).

    • Group 3: HFD + (2S,3S,5S)-Acid (50 mg/kg/day) – Negative Control.

  • Dosing: Daily oral gavage for 4–8 weeks.

  • Endpoints:

    • Body Weight: Measured twice weekly.

    • Fecal Fat Analysis: Collect feces during the final 3 days. Dry, weigh, and extract lipids using the Folch method (Chloroform:Methanol 2:1).

    • Plasma Lipids: TG, TC, LDL-c, HDL-c.

Protocol B: Fecal Fat Extraction (Folch Method)

This is the gold standard for proving lipase inhibition (the mechanism of the Orlistat series).

  • Collection: Collect 24h fecal samples.

  • Lyophilization: Freeze-dry samples to constant weight.

  • Homogenization: Grind dried feces into a fine powder.

  • Extraction:

    • Add 5 mL Folch reagent (2:1 CHCl3:MeOH) to 100 mg powder.

    • Vortex 5 min; Centrifuge at 3000g for 10 min.

    • Wash organic phase with 0.9% NaCl solution.

  • Quantification: Evaporate solvent under

    
     stream; weigh the lipid residue.
    

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment (4-8 Weeks) cluster_2 Phase 3: Analysis Mice C57BL/6J Mice HFD High Fat Diet (60%) Mice->HFD Obesity Obesity Phenotype (>30g BW) HFD->Obesity GroupA Vehicle (Negative Control) Obesity->GroupA GroupB Orlistat (Active Analog) Obesity->GroupB GroupC (2S,3S,5S)-Acid (Metabolite Control) Obesity->GroupC Feces Fecal Lipid Extraction (Folch Method) GroupA->Feces GroupB->Feces Plasma Plasma Lipid Profile (TG, LDL, HDL) GroupB->Plasma GroupC->Feces Data: Increased Lipid Excretion\n(Efficacy Marker) Data: Increased Lipid Excretion (Efficacy Marker) Feces->Data: Increased Lipid Excretion\n(Efficacy Marker) Histology Adipose Tissue Histology

Figure 2: Experimental workflow for assessing in vivo efficacy of lipase inhibitors.

Safety & Pharmacokinetics

  • Systemic Absorption:

    • Orlistat: Negligible (<1%). The drug acts locally in the lumen.[4][5]

    • (2S,3S,5S)-Acid: If administered directly, this fatty acid derivative may be absorbed similarly to dietary fatty acids, potentially undergoing

      
      -oxidation or incorporation into triglycerides, but it lacks the toxicological profile of the lactone.
      
  • Adverse Effects:

    • The primary side effects of the active analogs (steatorrhea, oily spotting) are direct consequences of their efficacy (fat malabsorption).

    • The inactive acid does not cause these GI effects, confirming that the side effects are mechanism-dependent.

References

  • Heck, A. M., et al. "Orlistat, a new lipase inhibitor for the management of obesity." Pharmacotherapy, 2000.

  • Guerciolini, R. "Mode of action of orlistat." International Journal of Obesity, 1997.

  • Lookene, A., et al. "Interaction of the lipase inhibitor orlistat with lipoprotein lipase." European Journal of Biochemistry, 1994.

  • Ballinger, A. "Orlistat in the treatment of obesity." Expert Opinion on Pharmacotherapy, 2000.

  • FDA Drug Approval Package. "Xenical (Orlistat) Pharmacology Review." Center for Drug Evaluation and Research.

Sources

Comparative

Spectroscopic Resolution of Dihydroxy Fatty Acid Isomers: A Comparative Guide to DiHETEs

Introduction: The Analytical Bottleneck in Lipid Mediator Profiling Dihydroxy-eicosatetraenoic acids (DiHETEs) are a critical class of bioactive lipid mediators derived from arachidonic acid. Among them, Leukotriene B4 (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in Lipid Mediator Profiling

Dihydroxy-eicosatetraenoic acids (DiHETEs) are a critical class of bioactive lipid mediators derived from arachidonic acid. Among them, Leukotriene B4 (LTB4; 5S,12R-DiHETE) is a potent pro-inflammatory chemoattractant, while its geometric and diastereomeric isomers (e.g., 5S,12S-DiHETE) or positional isomers (e.g., 5,15-DiHETE) exhibit vastly different, often inactive or pro-resolving, biological profiles.

For drug development professionals and analytical chemists, differentiating these isomers is notoriously difficult. Because they share the exact same molecular weight and elemental composition, conventional mass spectrometry (MS) cannot distinguish them. Furthermore, diastereomers often co-elute in standard reversed-phase liquid chromatography (RP-LC).

This guide provides an authoritative, objective comparison of the three primary spectroscopic modalities—LC-MS/MS, Ion Mobility-Mass Spectrometry (IM-MS), and NMR Spectroscopy —used to resolve DiHETE isomers, detailing the causality behind their performance and providing self-validating experimental protocols.

Analytical Decision Workflow

The differentiation of DiHETE isomers requires an orthogonal approach. Positional isomers can be resolved via unique fragmentation pathways in tandem MS, whereas stereoisomers require gas-phase shape separation (IM-MS) or nuclear magnetic resonance (NMR) for absolute configuration.

G Start DiHETE Mixture (m/z 335 [M-H]-) LC Reversed-Phase LC (Hydrophobicity) Start->LC MSMS Tandem MS (CID) (Positional Isomers) LC->MSMS Co-eluting Peaks IMMS Ion Mobility (DMS) (Stereoisomers/Shape) MSMS->IMMS Identical Fragments (m/z 195) PosIsomers 5,15-DiHETE 8,15-DiHETE MSMS->PosIsomers Unique Fragments (e.g., m/z 235, 115) StereoIsomers LTB4 (5S,12R) vs. 5S,12S-DiHETE IMMS->StereoIsomers Gas-Phase Separation NMR NMR Spectroscopy (Absolute Configuration) StereoIsomers->NMR Structural Validation

Caption: Orthogonal analytical workflow for the spectroscopic differentiation of DiHETE positional and stereoisomers.

Modality Comparison & Mechanistic Causality

LC-MS/MS: Resolving Positional Isomers

Tandem mass spectrometry utilizing Collision-Induced Dissociation (CID) is the gold standard for high-throughput lipidomics [1]. In negative electrospray ionization (ESI-), DiHETEs yield a precursor carboxylate anion [M-H]- at m/z 335.

The Causality of Fragmentation: When subjected to CID, the position of the hydroxyl groups dictates the weakest bonds in the aliphatic chain. Cleavage preferentially occurs at the


-carbon adjacent to the hydroxyl groups, accompanied by a 1,3-proton transfer.
  • LTB4: Cleavage between C12 and C13 yields a highly diagnostic fragment at m/z 195 [2].

  • 5,15-DiHETE: Proton transfer from the C15 hydroxyl group followed by the loss of hexanal yields a distinct fragment at m/z 235, completely absent in LTB4 [3].

While MS/MS easily separates positional isomers, it fails fundamentally for stereoisomers. LTB4 (5S,12R) and 5S,12S-DiHETE produce mathematically identical MS/MS spectra because their bond connectivities are identical.

Ion Mobility-Mass Spectrometry (IM-MS): Resolving Stereoisomers

To overcome the stereoisomer bottleneck, Differential Mobility Spectrometry (DMS)—a variant of IM-MS—is employed.

The Causality of Gas-Phase Separation: DMS separates ions based on the difference between their mobility in high and low electric fields. The R vs. S stereochemistry at C12 alters the 3D folding of the lipid backbone in the gas phase. When a chemical modifier (e.g., isopropanol) is introduced into the DMS cell, the 5S,12R configuration of LTB4 clusters with the modifier gas differently than the 5S,12S configuration. This differential microsolvation shifts their trajectory, allowing baseline separation of these otherwise indistinguishable diastereomers before they even enter the mass analyzer [4].

NMR Spectroscopy: Absolute Configuration

While IM-MS provides rapid separation, Nuclear Magnetic Resonance (NMR) spectroscopy is required for absolute structural validation. The Causality of NMR Resolution: The spatial proximity of protons in the cis/trans conjugated triene system of LTB4 (6Z,8E,10E) creates distinct spin-spin coupling constants (


-values). 2D NOESY (Nuclear Overhauser Effect Spectroscopy) validates the through-space interactions between the protons at the chiral centers (C5 and C12), definitively assigning the R or S configuration based on the shielding effects of the adjacent 

-electron clouds.

Quantitative Data Comparison

Table 1: MS/MS Fragmentation of Positional DiHETE Isomers

Data acquired via ESI(-) CID. Precursor Ion: m/z 335.

IsomerPrimary MRM TransitionDiagnostic Secondary FragmentsStructural Causality
LTB4 (5S,12R) 335 → 195317 (-H₂O), 299 (-2H₂O)

-cleavage between C12-C13
5S,12S-DiHETE 335 → 195317 (-H₂O), 299 (-2H₂O)Identical to LTB4 (Stereoisomer bottleneck)
5,15-DiHETE 335 → 235115, 3171,3-Proton transfer & loss of hexanal
8,15-DiHETE 335 → 201317 (-H₂O)

-cleavage at C8-C9
Table 2: IM-MS and NMR Parameters for Stereoisomer Resolution
TechniqueParameterLTB4 (5S,12R)5S,12S-DiHETEMechanism of Differentiation
DMS (IM-MS) Compensation Voltage (CV)Shifted (e.g., +10.5V)Baseline separated (e.g., +12.0V)Differential gas-phase clustering with modifier
¹H NMR C12 Proton Chemical ShiftDistinct multipletDistinct multipletSpatial shielding by adjacent

-bonds

Self-Validating Experimental Protocols

Protocol A: LC-DMS-MS/MS Workflow for DiHETE Profiling

This protocol utilizes differential mobility to resolve co-eluting stereoisomers prior to MS/MS fragmentation.

  • Sample Preparation (Solid Phase Extraction):

    • Load biological matrix onto a pre-conditioned Strata-X polymeric SPE cartridge.

    • Wash with 10% methanol in water to remove salts.

    • Elute DiHETEs using 100% methanol. Evaporate under N₂ and reconstitute in initial LC mobile phase.

  • Chromatographic Separation:

    • Column: C18 Sub-2 µm particle column (e.g., 2.1 x 100 mm).

    • Mobile Phase: (A) Water + 0.01% acetic acid; (B) Acetonitrile/Methanol (50:50) + 0.01% acetic acid.

    • Gradient: 30% B ramped to 98% B over 15 minutes.

  • DMS (SelexION) Tuning:

    • Introduce 1.5% (v/v) isopropanol into the N₂ carrier gas as a chemical modifier.

    • Apply a Separation Voltage (SV) of 3500 V.

    • Ramp the Compensation Voltage (CV) from -15 V to +15 V to identify the optimal transmission CV for LTB4 vs. 5S,12S-DiHETE.

  • MS/MS Acquisition:

    • Operate in negative ESI mode.

    • Monitor the MRM transition m/z 335 → 195.

    • Validation: The appearance of two distinct peaks at different CV values confirms the presence of both stereoisomers, validating the resolving power of the DMS cell.

Protocol B: NMR Preparation for Absolute Configuration
  • Isolation: Scale up the extraction and isolate the target DiHETE fraction using semi-preparative HPLC (UV detection at 270 nm for the conjugated triene).

  • Solvent Exchange: Lyophilize the purified fraction and dissolve in 600 µL of deuterated methanol (CD₃OD) or chloroform (CDCl₃) containing 0.01% TMS as an internal standard.

  • Acquisition:

    • Acquire a 1D ¹H spectrum at 600 MHz to assess sample purity and identify the olefinic protons (5.0–6.5 ppm).

    • Acquire a 2D NOESY spectrum (mixing time ~300 ms).

    • Validation: Map the cross-peaks between the C12 methine proton and the C10/C14 olefinic protons. The presence/absence of specific NOE correlations will self-validate the R or S stereocenter assignment.

References

  • End of the road? The future of chromatography in bioanalytical applications. Bioanalysis Zone.
  • Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. MDPI.
  • Supporting Information Mapping Lipid Alterations in Traumatically Injured Rat Spinal Cord by Desorption Electrospray Ionization. AWS / Analytical Chemistry.
  • Mediator lipidomics by liquid chromatography-tandem mass spectrometry. ResearchGate.
Validation

Validation of analytical methods for dihydroxy fatty acid quantification

As a Senior Application Scientist, I approach the quantification of dihydroxy fatty acids—such as dihydroxyeicosatrienoic acids (DHETs) and dihydroxyoctadecaenoic acids (DiHODEs)—not just as a routine assay, but as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the quantification of dihydroxy fatty acids—such as dihydroxyeicosatrienoic acids (DHETs) and dihydroxyoctadecaenoic acids (DiHODEs)—not just as a routine assay, but as a critical bioanalytical challenge. These lipid mediators are the direct downstream products of soluble epoxide hydrolase (sEH) acting on epoxyeicosatrienoic acids (EETs). Because the EET/DHET ratio is the definitive biomarker for evaluating sEH inhibition in drug development, the analytical method chosen must offer unimpeachable specificity, sensitivity, and reproducibility.

Below is an in-depth, objective comparison of the analytical modalities available for dihydroxy fatty acid quantification, alongside a self-validating, step-by-step LC-MS/MS protocol engineered to meet stringent regulatory standards.

The Biological Imperative: The sEH Pathway

To understand the analytical requirements, we must first look at the biology. Arachidonic acid is metabolized by Cytochrome P450 (CYP) epoxygenases into EETs, which are rapidly hydrolyzed by sEH into DHETs. Because these regioisomers (e.g., 11,12-DHET vs. 14,15-DHET) possess identical molecular weights but distinct biological activities, the analytical method must be capable of resolving subtle structural differences.

pathway AA Arachidonic Acid (AA) CYP CYP Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET Dihydroxy Fatty Acids (DHETs) sEH->DHET Hydrolysis

Arachidonic acid metabolism via CYP450 and sEH pathways yielding EETs and DHETs.

Objective Comparison of Analytical Modalities

Historically, researchers have utilized Enzyme-Linked Immunosorbent Assays (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS). However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has firmly established itself as the gold standard.

The causality behind this shift lies in cross-reactivity . ELISA relies on antibody-antigen recognition. Because eicosanoid regioisomers share high structural homology, antibodies often bind to off-target lipids, leading to an inherent overestimation of target concentrations. Conversely, LC-MS/MS utilizes a two-dimensional separation strategy: chromatographic retention time combined with Multiple Reaction Monitoring (MRM) mass filtration. This completely eliminates cross-reactivity.

Table 1: Comparative Performance of Analytical Modalities
MethodologySpecificity & MultiplexingSensitivity (LLOQ)Sample Prep ComplexityMajor Limitations / Causality
LC-MS/MS Exceptional. Can multiplex 20+ lipids simultaneously.10–50 pg/mL Moderate (Requires SPE)High initial capital cost. Requires expert operation to mitigate matrix effects.
ELISA Poor. Single analyte only. High cross-reactivity.100–200 pg/mL Low (Direct assay possible)Overestimates concentrations due to structural homology of lipid isomers.
GC-MS High. Good isomer resolution.50–100 pg/mL High (Requires derivatization)Chemical derivatization introduces variability and drastically reduces throughput.

Regulatory Framework & Self-Validating Systems

To ensure data integrity for clinical or pharmacokinetic applications, the method must comply with the [1][2].

A robust LC-MS/MS protocol is designed as a self-validating system through the use of Stable Isotope Dilution (SID). By spiking the biological sample with a deuterated internal standard (e.g., 14,15-DHET-d11) at the very beginning of the workflow, we account for absorptive losses during extraction and correct for ion suppression during electrospray ionization (ESI). Because the deuterated standard co-elutes with the endogenous analyte and experiences the exact same matrix micro-environment, the ratio of their peak areas remains constant, ensuring absolute accuracy.

Table 2: LC-MS/MS Validation Parameters (FDA Criteria)
Validation ParameterFDA Acceptance CriteriaScientific Rationale (Causality)
Selectivity No interfering peaks >20% of LLOQ.Ensures the MRM transition is unique to the target dihydroxy fatty acid, preventing false positives.
Accuracy & Precision ±15% of nominal concentration (±20% at LLOQ).Validates that the extraction recovery and ionization efficiency are reproducible across batches.
Matrix Effect IS-normalized matrix factor must have CV <15%.Confirms that co-eluting endogenous biological salts/proteins do not unpredictably suppress the MS signal.
Stability ±15% deviation after freeze-thaw & benchtop storage.Lipids are prone to oxidation; stability testing ensures sample integrity from collection to injection.

Experimental Workflow & Step-by-Step Methodology

The following protocol outlines a validated LC-MS/MS workflow for quantifying DHETs from plasma. Every step is engineered to maximize the Signal-to-Noise (S/N) ratio.

workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (Deuterated DHETs) Sample->Spike Extraction Solid Phase Extraction (SPE) Remove Matrix Spike->Extraction LC Reversed-Phase LC Isomer Separation Extraction->LC MS ESI-MS/MS (MRM) Quantification LC->MS Data Data Analysis & Validation Metrics MS->Data

Step-by-step LC-MS/MS workflow for the quantification of dihydroxy fatty acids.

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Aliquoting & Spiking

  • Action: Thaw 200 µL of plasma on ice. Immediately spike with 10 µL of a deuterated internal standard mix (e.g., 10 ng/mL of 14,15-DHET-d11).

  • Causality: Thawing on ice prevents ex vivo enzymatic degradation. Early introduction of the internal standard normalizes all subsequent extraction recovery variations, creating the self-validating baseline[3].

Step 2: Protein Precipitation

  • Action: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid or an antioxidant like BHT. Vortex vigorously for 30 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Causality: The organic solvent denatures plasma binding proteins (such as albumin), releasing the bound dihydroxy fatty acids into the supernatant.

Step 3: Solid-Phase Extraction (SPE)

  • Action: Dilute the supernatant with 2 mL of water to reduce the organic content. Load onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water. Elute the lipids with 100% ethyl acetate.

  • Causality: Direct injection of precipitated plasma introduces phospholipids into the MS, causing severe ion suppression. SPE selectively retains the hydrophobic lipid mediators while washing away salts and polar interferences, drastically improving the assay's sensitivity.

Step 4: Evaporation & Reconstitution

  • Action: Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the residue in 50 µL of LC mobile phase (e.g., 60:40 Water:Acetonitrile).

  • Causality: Nitrogen gas displaces oxygen, preventing the oxidative degradation of the delicate double bonds within the fatty acid chain.

Step 5: LC-MS/MS Analysis

  • Action: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of Water/Acetonitrile with 0.02% formic acid. Detect analytes using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific MRM transitions (e.g., m/z 337.1 → 167.2 for 11,12-DHET)[4].

  • Causality: Negative ESI is optimal because carboxylic acid-containing lipids readily lose a proton to form stable [M-H]- ions. The C18 column resolves the regioisomers chronologically before they enter the mass spectrometer, ensuring that identical mass transitions do not interfere with one another.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • MDPI. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Retrieved from [Link]

  • NIH PubMed Central. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. Retrieved from[Link]

  • MDPI. (2022). SMTP-44D Exerts Antioxidant and Anti-Inflammatory Effects through Its Soluble Epoxide Hydrolase Inhibitory Action. Retrieved from[Link]

Sources

Comparative

Beyond the Epoxide: A Comparative Guide to Dihydroxy Fatty Acid Signaling Assays

Executive Summary For decades, dihydroxy fatty acids (DiHFAs) were dismissed as the inert, "waste" products of Soluble Epoxide Hydrolase (sEH) activity.[1][2] The dogma was simple: Cytochrome P450s create active epoxides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, dihydroxy fatty acids (DiHFAs) were dismissed as the inert, "waste" products of Soluble Epoxide Hydrolase (sEH) activity.[1][2] The dogma was simple: Cytochrome P450s create active epoxides (EpFAs), and sEH hydrolyzes them into inactive diols.

That dogma is dead.

Recent data confirms that specific DiHFAs—most notably 12,13-DiHOME —are potent lipokines with distinct signaling receptors and metabolic functions.[1][2][3] Conversely, others like 14,15-DiHETrE can exhibit cytotoxicity or antagonize their parent epoxides.[1][2] This guide provides a head-to-head technical comparison of the three most critical DiHFA subclasses, detailing how to solubilize, assay, and validate their signaling pathways in vitro.[1][2]

Part 1: The Chemical Landscape (Head-to-Head)[1][2]

We categorize the DiHFAs by their biological "Fate"—whether they act as a Metabolic Activator , a Cytotoxic Antagonist , or a Resolution Biomarker .[1][2]

Table 1: Comparative Signaling Profiles
Feature12,13-DiHOME (The Activator)14,15-DiHETrE (The Antagonist)19,20-DiHDPA (The Biomarker)
Parent PUFA Linoleic Acid (LA)Arachidonic Acid (AA)Docosahexaenoic Acid (DHA)
Parent Epoxide 12,13-EpOME (Leukotoxin)14,15-EET19,20-EpDPE (EDP)
Primary Bioactivity Pro-Metabolic / Pro-Inflammatory Inactivation / Cytotoxic Resolution Flux Indicator
Key Mechanism Increases FA uptake (FATP1/CD36); Mitochondrial respiration.[1][2]Antagonizes EET vasodilation; Promotes vascular permeability.[2]Marker of sEH activity; Parent epoxide acts via GPR120.
Primary Assay Seahorse XF (Mito Stress Test)Cell Impedance / LDH ReleaseLC-MS/MS (Flux Analysis)
sEH Role Generates the Active Ligand Destroys the Active Ligand Destroys the Active Ligand

Part 2: The "Divergent Fates" Pathway

Understanding the role of sEH is critical for experimental design. For 12,13-DiHOME, sEH is a synthetic enzyme required for activity.[1][2] For the others, it is a degradative enzyme.[2]

DiHFA_Pathway PUFA Polyunsaturated Fatty Acid CYP CYP450 Epoxygenase PUFA->CYP Epoxide Epoxide (EpFA) (e.g., 14,15-EET) CYP->Epoxide sEH Soluble Epoxide Hydrolase (sEH) Epoxide->sEH Out_Bio Biological Activity Epoxide->Out_Bio  Active (EETs, EDPs) Diol Dihydroxy FA (DiHFA) (e.g., 14,15-DiHETrE) sEH->Diol Diol->Out_Bio  Active (12,13-DiHOME) Out_Tox Toxicity / Inactivation Diol->Out_Tox  Inactive/Toxic (DiHETrE)

Caption: The sEH Bifurcation Point.[1][2] Note how bioactivity switches between the epoxide and diol forms depending on the specific lipid species.

Part 3: Critical Pre-Assay Validation (Solubility)

The "Uso Effect" Warning: Dihydroxy fatty acids are amphipathic but lean heavily hydrophobic.[2] A common failure mode is the "Uso effect," where diluting a DMSO stock directly into aqueous media causes invisible micro-precipitation.[2] The lipid coats the plastic well walls, resulting in 0% bioavailability and false negatives.

Protocol: BSA-Conjugation (The Gold Standard)

Do not use naked DMSO stocks for cell treatment.[1][2]

  • Preparation of Stock: Dissolve DiHFA in ethanol or DMSO to 10-50 mM.[2] Purge with argon to prevent oxidation.[2]

  • Preparation of Carrier: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

  • Conjugation (The Critical Step):

    • Heat BSA solution to 37°C.

    • Slowly add DiHFA stock to the BSA while vortexing.

    • Target Ratio: 2:1 to 5:1 (DiHFA:BSA molar ratio).

    • Incubate at 37°C for 30 minutes to allow binding pockets to load.

  • Final Dilution: Dilute this conjugated stock into your assay media.

Part 4: Head-to-Head Assay Protocols

A. The Metabolic Activator: 12,13-DiHOME

Context: 12,13-DiHOME is released by brown adipose tissue (BAT) during cold stress and exercise.[1][2][3][4][5] It increases cardiomyocyte and skeletal muscle respiration.

Assay: Seahorse XF Mitochondrial Stress Test

  • Cell Model: C2C12 Myotubes or Primary Brown Adipocytes.

  • Treatment: 100 nM – 500 nM 12,13-DiHOME (BSA-conjugated) for 1-4 hours. Note: Effects are often acute.[1][2]

Step-by-Step:

  • Seed Cells: Plate cells in XF96 plates; differentiate for 4-6 days.

  • Starvation: Switch to serum-free media 1 hour prior to assay to lower background lipid signaling.

  • Injection Strategy:

    • Port A: 12,13-DiHOME (Acute) OR Media (if pre-treated).[1][2]

    • Port B: Oligomycin (ATP Synthase inhibitor).[1][2]

    • Port C: FCCP (Uncoupler – Max Respiration).[1][2]

    • Port D: Rotenone/Antimycin A (Shut down ETC).[1][2]

  • Readout: Look for elevated Basal Respiration and Maximal Respiration compared to vehicle.[2] 12,13-DiHOME acts as a "fuel primer" by translocating FATP1/CD36.[1][2][4][5]

B. The Cytotoxic Antagonist: 14,15-DiHETrE

Context: While 14,15-EET promotes cell survival and vasodilation, its hydrolysis product, 14,15-DiHETrE, is often used to prove that sEH inhibition is beneficial.[1][2] High levels can be cytotoxic.[2]

Assay: Real-Time Cell Analysis (RTCA) / Impedance

  • Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells).[1][2]

  • Treatment: 1 µM – 10 µM 14,15-DiHETrE vs. 14,15-EET.[1][2]

Step-by-Step:

  • Baseline: Establish stable Cell Index (CI) on xCELLigence or similar impedance platform (24 hours).

  • Challenge: Treat cells with TNF-α (10 ng/mL) to induce stress.[1][2]

  • Co-Treatment: Add 14,15-EET (Rescue) vs. 14,15-DiHETrE (Failure to Rescue).[1][2]

  • Readout:

    • EET Condition: Maintenance of barrier function (high impedance).[2]

    • DiHETrE Condition: Drop in impedance similar to TNF-α alone (or worse, indicating toxicity).[1][2]

Part 5: Experimental Workflow Visualization

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Selection cluster_readout Phase 3: Critical Readouts Stock DMSO Stock (50 mM) Complex BSA-Lipid Complex (37°C, 30 min) Stock->Complex BSA FA-Free BSA (10% in PBS) BSA->Complex Decision Select Target Pathway Complex->Decision Mito Mitochondrial Respiration (Seahorse) Decision->Mito 12,13-DiHOME Cyto Cytotoxicity/ Barrier Function (Impedance/LDH) Decision->Cyto 14,15-DiHETrE OCR OCR Increase (Fatty Acid Oxidation) Mito->OCR Tox Impedance Drop (Cell Death/Retraction) Cyto->Tox

Caption: Standardized workflow for DiHFA interrogation, emphasizing the BSA-complexing step to ensure bioavailability.

References

  • Lynes, M. D., et al. (2017).[1][2] The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue.[1][2][3][4][5] Nature Medicine, 23(5), 631–637.[1][2] Link

  • Stanford, K. I., et al. (2018).[1][2] 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake.[1][2] Cell Metabolism, 27(5), 1111–1120.[1][2] Link

  • Viswanathan, S., et al. (2003).[1][2] Involvement of CYP 2C9 in the metabolism of arachidonic acid in human endothelial cells. Journal of Pharmacology and Experimental Therapeutics, 307(2), 508-515.[1][2] Link

  • Morisseau, C., & Hammock, B. D. (2013).[1][2] Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58.[1][2] Link

  • Specter, A. A. (1986).[1][2] Structure and function of albumin-fatty acid complexes. Journal of Lipid Research, 27, 895-900.[1][2] Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

This guide provides comprehensive, step-by-step procedures for the proper disposal of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid, a novel long-chain dihydroxy fatty acid. As a compound likely synthesized for speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid, a novel long-chain dihydroxy fatty acid. As a compound likely synthesized for specific research applications, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes best practices from established safety protocols for analogous chemical structures and regulatory standards to ensure the safety of laboratory personnel and environmental protection.

The disposal procedures outlined herein are grounded in the fundamental principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory.[1][2][3][5]

Part 1: Hazard Assessment and Classification

Given the absence of a specific SDS for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid, a hazard assessment must be conducted based on its chemical structure: a long-chain carboxylic acid with two hydroxyl groups.

  • Physical State: Likely a solid or a viscous liquid at room temperature.

  • Likely Hazards:

    • Skin and Eye Irritation: Similar to other long-chain fatty acids and dihydroxy compounds, it may cause skin and eye irritation upon contact.[6][7][8]

    • Respiratory Tract Irritation: If in powdered form, inhalation may cause respiratory irritation.[7][9][10]

    • Toxicity: While acute toxicity is expected to be low, it should be handled with care as a novel chemical with incomplete toxicological data.

  • Regulatory Classification:

    • Unless specific testing determines otherwise, this compound should be managed as a non-halogenated organic chemical waste .

    • It is not expected to meet the EPA's criteria for ignitability, corrosivity, or reactivity.[11] However, as a carboxylic acid, it will have acidic properties.

Table 1: Summary of Assumed Hazard Profile

Hazard CategoryAssumed Classification and Justification
Physical Hazards Not classified as flammable or reactive.
Health Hazards Potential for skin, eye, and respiratory irritation.[6][7][8][9][10]
Environmental Hazards Should not be released into the environment.[12][13]
EPA Waste Code Not explicitly listed. Manage based on institutional guidelines for non-hazardous or organic chemical waste.
Part 2: Personal Protective Equipment (PPE) and Safety Measures

Before handling (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[10]

  • Body Protection: A standard laboratory coat.[10]

  • Work Area: All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Part 3: Step-by-Step Disposal Procedures

The appropriate disposal pathway depends on the form of the waste (solid, concentrated liquid, or dilute aqueous solution) and your institution's specific policies.

G start Waste Generation (2S,3S,5S)-2-Hexyl-3,5- dihydroxyhexadecanoic acid waste_form Determine Waste Form and Contamination start->waste_form solid_concentrated Solid, Concentrated, or Contaminated Materials (e.g., gloves, weighing paper) waste_form->solid_concentrated Solid/Concentrated dilute_aqueous Dilute Aqueous Solution (<5% concentration, no other hazardous components) waste_form->dilute_aqueous Dilute Aqueous collect_waste Collect in a Labeled Hazardous Waste Container solid_concentrated->collect_waste check_policy Check Institutional Policy for Neutralization dilute_aqueous->check_policy store_waste Store in Satellite Accumulation Area (SAA) collect_waste->store_waste neutralization_allowed Neutralization Permitted check_policy->neutralization_allowed Yes neutralization_prohibited Neutralization Prohibited check_policy->neutralization_prohibited No neutralize Step-by-Step Neutralization (See Protocol Below) neutralization_allowed->neutralize neutralization_prohibited->collect_waste drain_disposal Drain Disposal with Copious Water (If permitted by local regulations) neutralize->drain_disposal ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Decision workflow for the disposal of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid.

This protocol applies to the pure compound, concentrated solutions, and any materials that have come into contact with it (e.g., gloves, weighing paper, contaminated glassware).

  • Container Selection:

    • Choose a waste container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with organic acids.[4][14] A high-density polyethylene (HDPE) container is generally suitable.

    • The container must be designated for non-halogenated organic waste.

  • Waste Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[14][15][16]

    • Clearly write the full chemical name: "(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid". Avoid using abbreviations or chemical formulas.[14]

    • List all constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant").

  • Waste Collection:

    • Carefully transfer the waste into the labeled container.

    • Keep the container closed at all times except when adding waste.[14] Do not leave a funnel in the container opening.[14]

    • Segregation is critical. Do not mix this waste stream with incompatible chemicals such as bases, strong oxidizing agents, or halogenated organic waste.[14][17]

  • Storage and Pickup:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[15] This area should be near the point of generation and under the control of laboratory personnel.[14]

    • The SAA should have secondary containment to capture any potential leaks.[17]

    • Once the container is nearly full (around 90% capacity), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14]

For very small quantities of dilute (<5%) aqueous solutions that do not contain other hazardous materials (e.g., heavy metals, other solvents), neutralization may be a viable option if and only if permitted by your institutional and local wastewater regulations.[8][17][18]

  • Preparation:

    • Perform this procedure in a chemical fume hood while wearing full PPE.

    • Prepare a dilute basic solution, such as 5% sodium bicarbonate (baking soda) in water.

  • Dilution:

    • In a separate, appropriately sized beaker, further dilute the acidic waste solution with a large volume of cold water (at least a 1:10 ratio of waste solution to water). This helps to control any exothermic reaction.[17]

  • Neutralization:

    • Slowly and with constant stirring, add the dilute sodium bicarbonate solution to the diluted acidic waste. Be cautious of potential effervescence (CO₂ gas evolution).

    • Use a calibrated pH meter or pH paper to monitor the solution's pH.

    • Continue adding the basic solution until the pH is within a neutral range, typically between 6.0 and 9.0, as specified by your local water authority.[8]

  • Disposal:

    • Once neutralized, the solution may be poured down a laboratory sink with a copious amount of running water (at least 20 times the volume of the neutralized solution) to further dilute it.[17]

Part 4: Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: For small, manageable spills:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material suitable for organic compounds (e.g., vermiculite, sand, or a commercial spill pillow).[12]

    • For an acidic substance, you can neutralize the area with a mild base like sodium bicarbonate after initial absorption.

    • Carefully scoop the absorbed material and spill residue into a designated hazardous waste container.[12]

    • Clean the spill area thoroughly with soap and water.[12]

  • Seek Assistance: For large spills, or if you are ever in doubt, contact your institution's EHS office for assistance.

By adhering to these scientifically grounded and regulation-aligned procedures, you can ensure the safe and responsible disposal of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid, fostering a culture of safety and environmental stewardship within your laboratory.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . Compliancy Group. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • SDS US . Generic Safety Data Sheet. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - Hexadecanoic Acid . GL Sciences Inc. [Link]

  • Guidelines for the classification of 20 hazardous wastes . Chulalongkorn University. [Link]

  • Safety Data Sheet - Decyl D-glucopyranoside . Angene Chemical. [Link]

  • Safety Data Sheet IDENTIFICATION: TRANSPORT INFORMATION . 3M. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Classification chart of chemically hazardous waste . The University of Tokyo. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • The Double-Edged Sword: Long Chain Fatty Acids in Anaerobic Digestion . Anaerobic Digestion. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Hazardous Chemical Waste Disposal Section 7 . University of Toronto Scarborough. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . NOP-Archive. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]

  • Waste Disposal Procedures for Laboratories . University of Arizona Environmental Health and Safety. [Link]

Sources

Handling

Personal protective equipment for handling (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

Advanced Safety and Operational Protocol for Handling (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid As drug development professionals, we frequently encounter complex lipidic impurities during the synthesis and degra...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid

As drug development professionals, we frequently encounter complex lipidic impurities during the synthesis and degradation profiling of active pharmaceutical ingredients (APIs). (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (CAS 130793-30-5), commonly known as Orlistat Impurity M3 or the open-ring epimer, is a prime example of a compound requiring specialized handling[1]. While its parent compound, Orlistat, is a well-characterized lipase inhibitor, this specific hydrolytic degradation product presents unique handling challenges due to its physicochemical properties and hazard profile.

This guide provides a rigorous, self-validating operational framework for researchers handling this compound. Our goal is to move beyond basic safety data sheets (SDS) and explain the causality behind each safety measure, ensuring your laboratory operations are both safe and scientifically robust.

Physicochemical Profiling and Causality of Hazards

To design an effective PPE and handling strategy, we must first understand the material. Orlistat and its related long-chain fatty acid derivatives are notoriously waxy, fluffy, and sticky materials with low melting points[2].

  • Aerosolization Risk (H332) : The fluffy nature of this powder makes it highly susceptible to electrostatic dispersion. When opening a vial, static charge can cause the powder to aerosolize, leading to inhalation risks[2].

  • Dermal Penetration (H312, H315) : As a highly lipophilic molecule (a dihydroxyhexadecanoic acid derivative), it has a high affinity for the lipid bilayers of the stratum corneum. If solubilized in organic solvents (like chloroform or DMSO) during assay preparation, its transdermal penetration rate increases exponentially, making dermal exposure a critical risk[3].

Table 1: Quantitative Hazard and Physicochemical Summary

ParameterValue / ClassificationOperational Implication
CAS Number 130793-30-5 (Free Acid)Ensure correct SDS and waste tracking[3].
Molecular Weight 372.58 g/mol Relevant for molarity calculations in assays[1].
Physical State Waxy, fluffy solidHigh static cling; requires anti-static weighing tools[2].
Acute Toxicity Category 4 (H302, H312, H332)Mandates strict barrier PPE and fume hood use[3].
Skin/Eye Irritation Category 2 (H315, H319)Mandates EN166 safety goggles and immediate wash protocols[3].

The Self-Validating PPE Matrix

Standard laboratory attire is insufficient for handling lipophilic Category 4 toxins. The following PPE matrix is designed with built-in validation checks to ensure continuous protection.

Table 2: Mandatory PPE Matrix and Causality

PPE ComponentSpecificationCausality (The "Why")Validation Check
Gloves Double-layered Nitrile (EN 374 compliant, >0.12mm thickness).Lipophilic compounds easily permeate compromised latex. Double gloving protects against solvent-assisted transdermal absorption[3].Visual Inspection : Inflate outer glove with air and twist the cuff to check for micro-punctures before donning.
Eye Protection EN 166 / ANSI Z87.1 approved tight-fitting safety goggles.Aerosolized waxy dust can bypass standard safety glasses, causing Category 2 eye irritation (H319)[3].Seal Test : Ensure no gaps exist between the goggle skirt and the face; strap should be taut but comfortable.
Body Protection Flame-retardant, anti-static lab coat with knit cuffs.Anti-static materials prevent the fluffy powder from clinging to the researcher's sleeves[3].Cuff Check : Ensure knit cuffs are securely tucked under the inner nitrile glove to prevent wrist exposure.

Operational Workflow: Step-by-Step Handling Protocol

Every step in this protocol includes a self-validating mechanism to ensure the system is functioning correctly before proceeding.

Phase 1: Environmental Preparation

  • Engineering Control Validation : Move all operations to a certified chemical fume hood to mitigate inhalation risks (H332)[3].

    • Validation Check: Tape a small strip of Kimwipe to the bottom of the sash. If it flutters steadily inward, the face velocity is sufficient (>100 fpm).

  • Static Dissipation : Wipe down the balance and spatulas with a damp, lint-free cloth or use an anti-static zero-ion gun.

    • Causality: Eliminates electrostatic repulsion that causes the waxy powder to "jump" and aerosolize[2].

    • Validation Check: Hover a clean, dry spatula over a blank weigh boat. If the balance reading fluctuates by more than 0.1 mg, static is still present. Re-treat the area.

Phase 2: Weighing and Solubilization

  • Vial Acclimation : If stored at -20°C, allow the sealed vial of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid to reach room temperature in a desiccator.

    • Causality: Prevents condensation from degrading the hydrolytically sensitive epimer.

  • Transfer : Use a micro-spatula to transfer the required mass. Avoid rapid, jerky movements to prevent dust formation[3].

  • Solubilization : Add the organic solvent (e.g., ethanol, chloroform) directly to the weigh boat or transfer tube inside the hood.

    • Causality: Solubilizing the powder immediately eliminates the inhalation risk of the dry dust.

Phase 3: Decontamination and Spill Response Because this is a lipidic compound, water alone will not clean a spill; it will merely smear it.

  • Dry Spills : Gently cover the waxy powder with damp absorbent paper to prevent aerosolization. Sweep into a designated solid waste container[3].

  • Wet Spills (in solvent) : Apply a compatible absorbent (e.g., vermiculite or sand).

  • Surface Decontamination : Wash the area with a surfactant-based cleaner (e.g., Alconox) followed by a 70% ethanol wipe.

    • Validation Check: The surface should feel completely smooth, with no tacky or waxy residue remaining when touched with a clean, gloved finger.

Process Visualization

Below is the logical workflow for handling and spill response, designed to provide a quick visual reference for laboratory personnel.

G A Hazard Identification CAS 130793-30-5 B Don PPE Nitrile, EN166, Lab Coat A->B C Engineering Controls Fume Hood (>100 fpm) B->C D Anti-Static Weighing (Waxy/Fluffy Powder) C->D E Spill or Aerosolization? D->E F Decontamination Surfactant Wash E->F Yes (H312/H332 Risk) G Solubilization (e.g., Chloroform/EtOH) E->G No (Safe Transfer) H Waste Disposal Chemical Incineration F->H G->H Post-Experiment

Workflow for handling CAS 130793-30-5, detailing PPE, engineering controls, and spill response.

Disposal Plan

Do not dispose of this compound in standard aqueous waste.

  • Solid Waste : Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, labeled biohazard/chemical waste bag.

  • Liquid Waste : Solutions containing the compound must be collected in a designated halogenated (if using chloroform) or non-halogenated organic waste carboy.

  • Final Destruction : The material must be sent to a licensed professional waste disposal service for chemical incineration equipped with an afterburner and scrubber[3].

References

  • "Patent Application Publication US 2010/0196464 A1", Googleapis.com,[Link]

  • "Safety Data Sheet - TLC PHARMACEUTICAL STANDARDS", TLC Pharmaceutical Standards,[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.